molecular formula C8H16O2 B049856 2-Methylheptanoic acid CAS No. 1188-02-9

2-Methylheptanoic acid

Cat. No.: B049856
CAS No.: 1188-02-9
M. Wt: 144.21 g/mol
InChI Key: NKBWMBRPILTCRD-UHFFFAOYSA-N
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Description

2-Methylheptanoic acid is a branched-chain fatty acid that serves as a valuable intermediate and reference standard in diverse research applications. In organic chemistry and the flavor and fragrance industry, it is prized for its role as a synthetic precursor and for its characteristic waxy, cheesy odor, which is utilized in the study and development of complex aroma profiles and pheromone mimetics. Its branched structure, conferred by the methyl group on the alpha carbon, makes it a compelling subject for biochemical studies investigating the metabolic pathways of fatty acids, particularly in contrast to their straight-chain analogs. Researchers employ this compound to probe enzyme specificity, such as with acyl-CoA dehydrogenases and elongases, to understand how structural modifications alter substrate recognition and metabolism. Furthermore, its properties as a weak organic acid are leveraged in material science for the synthesis of metal-organic frameworks (MOFs) and as a modifier in polymer chemistry. This compound provides a versatile tool for advancing knowledge in synthetic chemistry, metabolic research, and the development of novel materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylheptanoic acid
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InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
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InChI Key

NKBWMBRPILTCRD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID20862581
Record name Heptanoic acid, 2-methyl-
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Molecular Weight

144.21 g/mol
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Physical Description

colourless oily liquid, solidifies in the cold to colourless or white scaly crystals; fatty, sour, rancid-like aroma
Record name 2-Methylheptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

140.00 °C. @ 30.00 mm Hg
Record name 2-Methylheptanoic acid
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Solubility

very slightly, Very slightly soluble in water; soluble in oils, soluble (in ethanol)
Record name 2-Methylheptanoic acid
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Record name 2-Methylheptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.899-0.905
Record name 2-Methylheptanoic acid
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CAS No.

1188-02-9
Record name 2-Methylheptanoic acid
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Record name 2-Methylheptanoic acid
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Record name Heptanoic acid, 2-methyl-
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Record name 2-METHYLHEPTANOIC ACID
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Record name 2-Methylheptanoic acid
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Melting Point

15.00 °C. @ 760.00 mm Hg
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Isomers of 2-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylheptanoic acid, a branched-chain fatty acid with significance in various scientific and industrial fields, including flavor and fragrance chemistry, and as a potential modulator of biological pathways. This document details the structure of this compound, systematically explores its constitutional and stereoisomers, and presents their physicochemical properties in comparative tables. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and analysis of these compounds and visualizes key concepts through structured diagrams.

Introduction to this compound

This compound is a saturated, branched-chain fatty acid with the chemical formula C₈H₁₆O₂.[1][2] Its structure consists of a seven-carbon heptane chain with a methyl group at the second carbon (the α-position) and a carboxylic acid functional group.[3][4] This structure classifies it as a medium-chain fatty acid. This compound is a colorless to pale yellow liquid with a characteristic fatty or waxy odor.[3] It finds applications as a flavoring agent in the food industry and as an intermediate in the synthesis of fragrances and pharmaceuticals.[3][4]

Structure and Isomerism of C₈H₁₆O₂ Carboxylic Acids

The molecular formula C₈H₁₆O₂ encompasses a variety of carboxylic acid isomers, which can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. These include isomers with varying carbon chain lengths and different positions of the methyl, ethyl, or propyl groups. The primary constitutional isomers are octanoic acid (the straight-chain isomer) and various methylheptanoic, ethylhexanoic, propylpentanoic, and dimethylhexanoic acids.

A systematic nomenclature and the structures of these isomers are presented below:

  • Octanoic Acid (Caprylic Acid)

  • Methylheptanoic Acids: this compound, 3-Methylheptanoic acid, 4-Methylheptanoic acid, 5-Methylheptanoic acid, 6-Methylheptanoic acid

  • Ethylhexanoic Acids: 2-Ethylhexanoic acid, 3-Ethylhexanoic acid, 4-Ethylhexanoic acid

  • Propylpentanoic Acids: 2-Propylpentanoic acid (Valproic acid)

  • Dimethylhexanoic Acids: 2,2-Dimethylhexanoic acid, 2,3-Dimethylhexanoic acid, 2,4-Dimethylhexanoic acid, 2,5-Dimethylhexanoic acid, 3,3-Dimethylhexanoic acid, 3,4-Dimethylhexanoic acid, 3,5-Dimethylhexanoic acid, 4,4-Dimethylhexanoic acid, 5,5-Dimethylhexanoic acid

Diagram of Isomeric Relationships

Caption: Constitutional isomers of C₈H₁₆O₂ carboxylic acids.

Stereoisomers of this compound

This compound possesses a chiral center at the second carbon atom, the point of methyl group attachment. Consequently, it exists as a pair of enantiomers: (R)-2-methylheptanoic acid and (S)-2-methylheptanoic acid. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive. Several other constitutional isomers, such as 3-methylheptanoic acid and 2,3-dimethylhexanoic acid, also exhibit stereoisomerism due to the presence of one or more chiral centers.

Physicochemical Properties of Isomers

The structural variations among the isomers of C₈H₁₆O₂ carboxylic acids lead to differences in their physical and chemical properties. A summary of key physicochemical data is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of Straight-Chain and Monomethyl-Branched C₈ Carboxylic Acids

CompoundCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (at 20°C)
Octanoic Acid124-07-2239.716.70.911.4285
This compound1188-02-9140 (at 30 mmHg)-0.9061.425
3-Methylheptanoic Acid53663-30-2228.9 (est.)[5]-0.917 (est.)[5]1.413 (est.)[5]
4-Methylheptanoic Acid3302-03-2234-235-0.882 (at 25°C)[6]1.430[6]
5-Methylheptanoic Acid1070-68-4234-236---
6-Methylheptanoic Acid929-10-2202-204-0.8931.428[7]

Table 2: Physicochemical Properties of Ethyl- and Dimethyl-Branched C₈ Carboxylic Acids

CompoundCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (at 20°C)
2-Ethylhexanoic Acid149-57-5228-590.9031.425
3-Ethylhexanoic Acid41065-91-2234.6-0.9261.435[8]
4-Ethylhexanoic Acid6299-66-7234.6-0.9261.435[9]
2,2-Dimethylhexanoic Acid813-72-9216-220-21.25 (est.)[3]0.913[10]1.427[10]
2,3-Dimethylhexanoic Acid41065-92-3228.9 (est.)[11]-0.917 (est.)[11]1.411 (est.)[11]
3,4-Dimethylhexanoic Acid153312-53-9----
3,5-Dimethylhexanoic Acid60308-87-4118.5-119.5 (at 14 Torr)[1]-0.901 (at 25°C)[1]-
4,4-Dimethylhexanoic Acid2979-89-7130-150 (at 16 Torr)[12]-0.928 (est.)[12]-
5,5-Dimethylhexanoic Acid24499-80-7227.7-0.9281.436

Experimental Protocols

Synthesis of 3-Methylheptanoic Acid

This protocol describes the synthesis of 3-methylheptanoic acid via the Grignard reaction with sec-butyl crotonate followed by saponification.[4]

Materials:

  • Crotonic acid

  • sec-Butyl alcohol

  • Concentrated sulfuric acid

  • Benzene

  • Magnesium turnings

  • Iodine

  • Dry ether

  • n-Butyl bromide

  • sec-Butyl crotonate

  • Cuprous chloride (optional)

  • Ethanol

  • Potassium hydroxide

  • Water

  • Concentrated hydrochloric acid

  • 1:1 Benzene-ether mixture

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of sec-Butyl Crotonate:

    • In a 2-L round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol containing 6-7 mL of concentrated sulfuric acid, and 300 mL of benzene.

    • Add boiling chips and equip the flask with a water separator and a reflux condenser.

    • Heat the mixture under reflux for approximately 12 hours, or until no more water separates.

    • Cool the reaction mixture, dilute with 200 mL of ether, and wash with 10% sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.

    • Dry the organic layer over magnesium sulfate, distill the solvent, and fractionate the residue under reduced pressure to obtain sec-butyl crotonate.

  • Grignard Reaction:

    • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 30.4 g (1.25 gram atoms) of magnesium turnings and a crystal of iodine.

    • Add 171 g (1.25 moles) of n-butyl bromide dissolved in 500 mL of dry ether through the dropping funnel at a rate that maintains gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Cool the Grignard reagent to 0°C in an ice-salt bath.

    • Optionally, add 1 g of cuprous chloride as a catalyst.

    • Slowly add a solution of 142 g (1 mole) of sec-butyl crotonate in 100 mL of dry ether to the stirred Grignard reagent over 2-3 hours, maintaining the temperature at 0°C.

    • After the addition, continue stirring at 0°C for one hour and then at room temperature for another hour.

  • Hydrolysis and Saponification:

    • Pour the reaction mixture cautiously onto a mixture of 500 g of crushed ice, 110 mL of concentrated hydrochloric acid, and 100 mL of ether.

    • Separate the ether layer and extract the aqueous layer three times with 100 mL of ether.

    • Combine the ether extracts, wash with saturated sodium bicarbonate solution and then with water.

    • Dry the ether solution over anhydrous magnesium sulfate and remove the ether by distillation.

    • Dissolve the resulting crude ester in 100 mL of ethanol containing 18.5 g (0.3 mole) of potassium hydroxide and 20 mL of water.

    • Heat the solution under reflux for 30 minutes.

  • Isolation of 3-Methylheptanoic Acid:

    • Cool the solution, dilute with 200 mL of water, and acidify with 60 mL of concentrated hydrochloric acid.

    • Extract the organic acid with three 100-mL portions of a 1:1 benzene-ether mixture.

    • Wash the combined organic extracts with 50 mL of saturated sodium chloride solution.

    • Dry the solution over anhydrous magnesium sulfate and remove the solvents by distillation.

    • Distill the residue under reduced pressure to obtain pure 3-methylheptanoic acid.[4]

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of fatty acids, including branched-chain isomers, by GC-MS after derivatization to their fatty acid methyl esters (FAMEs).

Materials:

  • Fatty acid sample (e.g., lipid extract)

  • Methanol

  • Hexane or Heptane

  • Boron trifluoride (BF₃)-methanol reagent (12-14%) or methanolic HCl

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column like DB-23 or a non-polar column like DB-5ms)

  • Helium carrier gas

  • FAME standards

Procedure:

  • Sample Preparation and Derivatization (Acid-Catalyzed Esterification):

    • Place the lipid sample (1-50 mg) into a screw-capped glass tube with a PTFE liner.

    • Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-methanol) reagent.

    • Tightly cap the tube and heat at 60-100°C for 5-60 minutes (optimization may be required).

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250°C. Inject 1 µL of the FAMEs solution in split or splitless mode.

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 3-5°C/min), and holds at the final temperature for a period to ensure elution of all compounds.

    • Column: Use a column suitable for FAME analysis. Polar columns provide better separation of isomers.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-550.

    • Data Analysis: Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST). Quantify the individual fatty acids by integrating the peak areas and comparing them to an internal standard.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Extraction_FAMEs Extraction of FAMEs Derivatization->Extraction_FAMEs Injection Injection into GC Extraction_FAMEs->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of fatty acids by GC-MS.

Biological Significance and Metabolic Pathways

Branched-chain fatty acids (BCFAs), including this compound and its isomers, are found in various natural sources and are known to play roles in cellular processes. They are components of cell membranes and can influence membrane fluidity.

The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine can lead to the formation of precursors for the synthesis of branched-chain fatty acids. The catabolic pathway of a branched-chain fatty acid like this compound is expected to proceed via a modified β-oxidation pathway. Due to the methyl branch at the α-carbon, the initial steps of classical β-oxidation are blocked. The catabolism likely involves an initial α-hydroxylation followed by decarboxylation to yield a straight-chain fatty acid that can then enter the conventional β-oxidation spiral.

Proposed Catabolic Pathway of this compound

BCAA_Catabolism 2-Methylheptanoic_Acid This compound 2-Methylheptanoyl-CoA 2-Methylheptanoyl-CoA 2-Methylheptanoic_Acid->2-Methylheptanoyl-CoA Alpha-Hydroxylation α-Hydroxylation 2-Methylheptanoyl-CoA->Alpha-Hydroxylation 2-Hydroxy-2-methylheptanoyl-CoA 2-Hydroxy-2-methylheptanoyl-CoA Alpha-Hydroxylation->2-Hydroxy-2-methylheptanoyl-CoA Decarboxylation Decarboxylation 2-Hydroxy-2-methylheptanoyl-CoA->Decarboxylation Heptanoyl-CoA Heptanoyl-CoA Decarboxylation->Heptanoyl-CoA Beta_Oxidation β-Oxidation Spiral Heptanoyl-CoA->Beta_Oxidation Propionyl-CoA Propionyl-CoA Beta_Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: Proposed catabolism of this compound.

Conclusion

This compound and its isomers represent a diverse group of branched-chain fatty acids with distinct physicochemical properties and potential biological activities. This guide has provided a structured overview of their isomerism, a compilation of their physical properties, and detailed experimental protocols for their synthesis and analysis. The provided diagrams offer a visual representation of the isomeric relationships, an analytical workflow, and a proposed metabolic pathway. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their work with this important class of molecules.

References

Natural Sources of 2-Methylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanoic acid (CAS: 1188-02-9) is a branched-chain fatty acid (BCFA) characterized by a seven-carbon chain with a methyl group at the alpha-position.[1] This structure imparts a unique combination of waxy, cheesy, and green flavor and odor profiles, making it a significant compound in the food and fragrance industries.[2][3] Beyond its sensory properties, as a member of the BCFA class, it is of interest for its potential physiological roles, as BCFAs are known to be involved in maintaining cell membrane fluidity and may possess other bioactive properties.[4] This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its quantification, and a summary of its biosynthetic origins.

Natural Occurrence of this compound

This compound is found as a minor component in a variety of natural products, primarily arising from microbial metabolism or as a component of complex lipid matrices.

Apiary Products

Honey is a frequently cited natural source of this compound, where it contributes to the overall flavor profile.[5] It is considered a volatile organic compound (VOC) derived either from the nectar source or from the metabolic activity of bees.[6] The concentration of such volatile compounds in honey is influenced by the botanical and geographical origin, as well as storage conditions.[7]

Dairy Products

Fermented dairy products, particularly cheese and butter, are notable sources of branched-chain fatty acids, including this compound.[2][8] The presence of these compounds is largely attributed to the metabolic activities of starter cultures and other microorganisms present in the dairy matrix, which can synthesize BCFAs.[4] In cheese, this compound is a key aroma compound contributing to the characteristic flavor profile.[9] The overall BCFA content in cheese can range from 82 to 322 mg per serving, depending on the cheese variety and its fat content.[8]

Microbial Sources

The primary origin of branched-chain fatty acids in nature is microbial synthesis. Gram-positive bacteria are particularly known for producing significant amounts of iso- and anteiso-branched fatty acids, which are crucial for regulating the fluidity of their cell membranes.[4] While direct quantification of this compound from specific microbial fermentations is not extensively documented in the reviewed literature, the presence of this acid in fermented foods like cheese strongly suggests its production by lactic acid bacteria and other ripening cultures.[10]

Quantitative Data

Specific quantitative data for this compound in natural sources is sparse in publicly available literature. However, data on the total and individual branched-chain fatty acid content in dairy products provide a valuable context for its likely concentration range. The following table summarizes the general content of BCFAs in relevant dairy products.

ProductTotal BCFA Content (% of total fatty acids)Key Individual BCFAs ReportedReference
Cow's Milk ~2%iso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, iso-C17:0, anteiso-C17:0[8]
Various Cheeses 0.2% - 1.9% (of polar lipids)iso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0[4]
Cheddar Cheese ~148 mg per 28.35g servingNot specified individually[8]
Butter ~137–204 mg per 14.2g servingNot specified individually[8]

Note: The values for cheese and butter servings are for total BCFAs, not specifically this compound.

Experimental Protocols for Extraction and Quantification

The analysis of this compound from natural matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The choice of extraction method depends on the matrix and the volatility of the compound.

General Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a food matrix.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s0 Homogenize Sample (e.g., Honey, Cheese) s1 Add Internal Standard (e.g., 2-Methylpentanoic acid) s0->s1 s2 Solid-Phase Microextraction (SPME) (for volatiles from headspace) s1->s2 Volatile Fraction s3 Solvent Extraction / SPE (for total fatty acids) s1->s3 Total Acid Fraction s5 GC-MS Analysis s2->s5 Direct Injection s4 Derivatization (e.g., to FAMEs) s3->s4 s4->s5 s6 Data Processing (Quantification & Identification) s5->s6

Fig. 1: General experimental workflow for this compound analysis.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles in Honey

This method is suitable for analyzing volatile compounds like this compound in honey.

  • Sample Preparation:

    • Weigh 5-10 g of honey into a 20 mL headspace vial.

    • Add a saturated solution of NaCl (optional, to increase the volatility of analytes).

    • Add an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of the target acid).

    • Seal the vial tightly with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to 50-60°C.

    • Allow the sample to equilibrate for 15-30 minutes with gentle agitation.

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes at the same temperature.

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the GC injection port, heated to 240-260°C, for 3-5 minutes to desorb the analytes.

    • Column: Use a polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5-8°C/min to 240°C, and hold for 5-10 minutes.

    • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-400.

    • Identification: Compare the resulting mass spectra and retention times with those of authentic standards.

    • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Protocol: Solid-Phase Extraction (SPE) for Total Fatty Acids in Cheese

This protocol is adapted for the extraction of total free fatty acids, including BCFAs, from a complex matrix like cheese.

  • Lipid Extraction:

    • Homogenize 1-2 g of cheese with a chloroform:methanol (2:1, v/v) solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids. Repeat the extraction on the remaining solid phase.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

  • Saponification and Derivatization:

    • Resuspend the lipid extract in a methanolic NaOH or KOH solution.

    • Heat at 80-100°C for 10-20 minutes to saponify the lipids into free fatty acids.

    • Acidify the solution with HCl and extract the free fatty acids with hexane.

    • Evaporate the hexane and add a derivatization agent (e.g., BF3-methanol or acidic methanol).

    • Heat at 60-80°C for 10-15 minutes to convert the fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs).

  • GC-MS Analysis:

    • The GC-MS parameters are similar to those described in section 4.2, though a medium-polarity column (e.g., DB-5ms) can also be effective for FAME analysis. The quantification is performed by comparing the peak area of the this compound methyl ester to an appropriate internal standard.

Biosynthesis of this compound

The biosynthesis of 2-methyl branched-chain fatty acids is not as thoroughly elucidated as that of straight-chain or iso-/anteiso-branched fatty acids. However, the pathway is understood to involve the fatty acid synthase (FAS) system utilizing a specific precursor, propionyl-CoA, as a building block.

The general pathway involves the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation phase of fatty acid synthesis. However, for alpha-methylation, the process is believed to start with a propionyl-CoA primer instead of the usual acetyl-CoA.

The diagram below outlines a plausible biosynthetic pathway leading to this compound.

biosynthesis_pathway cluster_precursors Precursor Generation cluster_elongation Fatty Acid Elongation Cycle cluster_final Final Product p1 Amino Acids (Isoleucine, Valine) p3 Propionyl-CoA p1->p3 p2 Odd-chain Fatty Acids (β-oxidation) p2->p3 e1 Propionyl-CoA (Primer) p3->e1 e2 Fatty Acid Synthase (FAS) e1->e2 e5 2-Methylheptanoyl-CoA e2->e5 3 Cycles e3 Malonyl-CoA (x3 units) e3->e2 e4 NADPH e4->e2 Reductant f1 Thioesterase e5->f1 f2 This compound f1->f2

Fig. 2: Plausible biosynthetic pathway for this compound.

Pathway Description:

  • Primer Formation: The synthesis is initiated with Propionyl-CoA as the primer molecule. Propionyl-CoA can be generated from the catabolism of odd-chain fatty acids or certain amino acids like isoleucine and valine.

  • Elongation: The propionyl-CoA primer enters the Fatty Acid Synthase (FAS) complex.

  • Chain Extension: The fatty acid chain is elongated through three successive cycles of condensation with Malonyl-CoA , which provides two-carbon units for each cycle. Each cycle involves condensation, reduction, dehydration, and a second reduction, with NADPH serving as the primary reductant.

  • Termination: After three elongation cycles, a C8-acyl chain with a methyl group at the C2 position (2-Methylheptanoyl-CoA) is formed. A thioesterase enzyme then hydrolyzes the thioester bond, releasing the final product, This compound .

Conclusion

This compound is a naturally occurring branched-chain fatty acid found primarily in apiary and fermented dairy products. Its presence is a testament to the complex metabolic pathways of microorganisms and insects, contributing significantly to the flavor profiles of these foods. While specific quantitative data for this compound remain limited, established analytical techniques such as GC-MS, coupled with appropriate extraction methods like SPME or SPE, provide robust frameworks for its detection and quantification. The biosynthesis is understood to proceed via the fatty acid synthase pathway using propionyl-CoA as a primer. Further research is warranted to fully elucidate the specific enzymes involved in its synthesis and to quantify its concentration across a broader range of natural sources, which may unveil further insights into its biological significance and potential applications.

References

2-Methylheptanoic Acid: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylheptanoic acid, a methyl-branched, medium-chain saturated fatty acid, is emerging as a molecule of interest in various biological contexts. While traditionally recognized for its role as a flavoring agent and its presence in natural sources like honey, recent research into the broader class of branched-chain fatty acids (BCFAs) suggests a more complex and significant role in cellular processes. This technical guide provides a comprehensive overview of the known and potential biological significance of this compound, with a focus on its metabolic origins, potential signaling functions, and roles in chemical communication. This document synthesizes current knowledge, presents available data in a structured format, and outlines detailed experimental protocols to facilitate further investigation into its therapeutic and industrial potential.

Introduction

This compound (C8H16O2) is a carboxylic acid with a seven-carbon chain and a methyl group at the alpha-position.[1] As a member of the branched-chain fatty acid (BCFA) family, it shares structural similarities with other biologically active lipids. BCFAs are increasingly recognized for their diverse roles in physiology and pathophysiology, including influences on lipid metabolism, inflammation, and cellular signaling.[2] While specific research on this compound is limited, its structural characteristics suggest it may participate in similar biological pathways as other well-studied BCFAs. This guide aims to consolidate the existing, albeit limited, information on this compound and to provide a framework for future research by detailing relevant experimental methodologies.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to interpreting its biological activity and designing relevant experiments.

PropertyValueReference
Molecular Formula C8H16O2[3]
Molecular Weight 144.21 g/mol
CAS Number 1188-02-9
Appearance Clear, slightly yellow liquid[1]
Boiling Point 140 °C at 30 mmHg
Density 0.906 g/mL at 25 °C
Solubility Sparingly soluble in water[1]

Biosynthesis and Metabolism

The metabolic pathways of this compound are not fully elucidated but can be inferred from the metabolism of other 2-methyl branched-chain fatty acids.

Biosynthesis

This compound is likely derived from the catabolism of the branched-chain amino acid isoleucine.[4][5] The biosynthesis of isoleucine itself can originate from 2-methylbutyric acid in some anaerobic bacteria, highlighting a close metabolic relationship between these branched-chain molecules.[4] The proposed biosynthetic pathway involves the conversion of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation and subsequent chain elongation.

Biosynthesis Isoleucine Isoleucine alpha_keto_acid α-Keto-β-methylvaleric acid Isoleucine->alpha_keto_acid Transamination propionyl_CoA Propionyl-CoA alpha_keto_acid->propionyl_CoA Oxidative decarboxylation 2_Methylheptanoyl_CoA 2-Methylheptanoyl-CoA propionyl_CoA->2_Methylheptanoyl_CoA Chain Elongation (with Acetyl-CoA) acetyl_CoA Acetyl-CoA 2_Methylheptanoic_acid This compound 2_Methylheptanoyl_CoA->2_Methylheptanoic_acid Thioesterase Metabolism 2_Methylheptanoic_acid This compound alpha_hydroxy 2-Hydroxy-2-methylheptanoic acid 2_Methylheptanoic_acid->alpha_hydroxy α-Hydroxylation heptanal Heptanal alpha_hydroxy->heptanal Decarboxylation heptanoic_acid Heptanoic acid heptanal->heptanoic_acid Oxidation beta_oxidation β-Oxidation Pathway heptanoic_acid->beta_oxidation PPAR_Activation cluster_0 Cytoplasm cluster_1 Nucleus 2_MHA This compound PPARa PPARα 2_MHA->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates GCMS_Workflow Sample Biological Sample + Internal Standard Extraction Liquid-Liquid Extraction (Hexane) Sample->Extraction Derivatization Derivatization to Methyl Ester Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

References

(R)-2-Methylheptanoic Acid vs. (S)-2-Methylheptanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the enantiomers of 2-methylheptanoic acid: (R)-2-Methylheptanoic acid and (S)-2-Methylheptanoic acid. While the racemic mixture is utilized in the flavor and fragrance industry, the individual stereoisomers present distinct properties that are of significant interest in pharmaceutical research and development. This document consolidates available data on their physicochemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers in medicinal chemistry and related fields.

Introduction

This compound is a branched-chain fatty acid with a chiral center at the second carbon atom, giving rise to two enantiomers: (R)-2-Methylheptanoic acid and (S)-2-Methylheptanoic acid. Enantiomers, being non-superimposable mirror images, can exhibit profound differences in their interactions with chiral biological systems such as enzymes and receptors. This stereoselectivity is a cornerstone of modern drug design and development, as the therapeutic effects and toxicological profiles of chiral molecules are often confined to a single enantiomer. While this compound is primarily known as a flavoring agent in its racemic form[1], this guide focuses on the distinct characteristics of its individual enantiomers.

Physicochemical Properties

A comprehensive comparison of the physicochemical properties of (R)- and (S)-2-methylheptanoic acid is crucial for their application in research and development. While experimental data for the individual enantiomers is sparse in publicly available literature, the properties of the racemic mixture provide a baseline.

Table 1: Physicochemical Properties of this compound

PropertyRacemic this compound(R)-2-Methylheptanoic Acid(S)-2-Methylheptanoic Acid
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol 144.21 g/mol 144.21 g/mol
CAS Number 1188-02-9[1]Not availableNot available
Appearance Colorless to pale yellow liquid[1]Data not availableData not available
Boiling Point 140 °C @ 30 mmHgData not availableData not available
Density ~0.906 g/mL at 25 °CData not availableData not available
Refractive Index ~1.425 at 20 °CData not availableData not available
Specific Rotation ([α]D) Data not availableData not available
Solubility Sparingly soluble in water; soluble in organic solvents[1]Data not availableData not available

Note: The lack of specific experimental data for the individual enantiomers highlights a significant research gap.

Synthesis and Chiral Separation

The preparation of enantiomerically pure (R)- and (S)-2-methylheptanoic acid is essential for studying their distinct biological activities. Methodologies for their synthesis can be broadly categorized into asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis

A general approach for the enantioselective synthesis of (R)-2-methylalkanoic acids involves the use of chiral auxiliaries. One such method utilizes a chiral imidazolidinone auxiliary.

Experimental Protocol: General Procedure for Enantioselective Synthesis of (R)-2-Methylalkanoic Acids

This protocol is adapted from a general method and would require optimization for the specific synthesis of (R)-2-methylheptanoic acid.

  • Acylation of Chiral Auxiliary: The chiral imidazolidinone auxiliary is acylated with heptanoyl chloride to form the corresponding N-acyl derivative.

  • α-Alkylation: The N-acyl imidazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with an electrophilic methyl source (e.g., methyl iodide) to introduce the methyl group at the α-position. The stereoselectivity of this step is directed by the chiral auxiliary.

  • Hydrolysis: The resulting N-(2-methylheptanoyl)imidazolidinone is hydrolyzed under basic conditions (e.g., with lithium hydroxide) to cleave the chiral auxiliary, yielding (R)-2-methylheptanoic acid and recovering the auxiliary.

Workflow for Asymmetric Synthesis of (R)-2-Methylheptanoic Acid

G cluster_acylation Acylation cluster_alkylation α-Alkylation cluster_hydrolysis Hydrolysis Chiral Auxiliary Chiral Auxiliary Acylated Auxiliary Acylated Auxiliary Chiral Auxiliary->Acylated Auxiliary 1. Heptanoyl Chloride Heptanoyl Chloride Heptanoyl Chloride->Acylated Auxiliary Alkylated Product Alkylated Product Acylated Auxiliary->Alkylated Product 2. LDA LDA LDA->Alkylated Product Methyl Iodide Methyl Iodide Methyl Iodide->Alkylated Product R_Acid (R)-2-Methylheptanoic Acid Alkylated Product->R_Acid 3. Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary LiOH LiOH LiOH->R_Acid G Substrate 2-Methyleneheptanoic Acid S_Acid (S)-2-Methylheptanoic Acid Substrate->S_Acid Asymmetric Hydrogenation Catalyst Chiral Ru or Rh Catalyst Catalyst->S_Acid Hydrogen H2 Hydrogen->S_Acid G Enantiomer (R) or (S)-2-Methylheptanoic Acid Receptor G-Protein Coupled Receptor (GPCR) Enantiomer->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

2-Methylheptanoic Acid in the Human Metabolome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylheptanoic acid is a methyl-branched, medium-chain fatty acid present in the human metabolome. Its origins are closely linked to the metabolic activities of the gut microbiota, specifically the catabolism of the branched-chain amino acid isoleucine. While its precise physiological roles and concentration in human tissues and fluids are not yet fully elucidated, its classification as a short-chain fatty acid (SCFA) suggests potential involvement in host-microbiome signaling, immunomodulation, and metabolic regulation. This technical guide provides a comprehensive overview of this compound, including its metabolic origin, potential signaling pathways, and detailed experimental protocols for its analysis in biological samples. Due to a lack of available quantitative data in public databases and literature, this guide emphasizes the methodologies for its detection and quantification to encourage further research into its role in human health and disease.

Introduction

This compound (C8H16O2) is a saturated fatty acid characterized by a seven-carbon chain with a methyl group at the second carbon.[1][2][3] As a branched-chain fatty acid (BCFA), its presence in the human metabolome is primarily attributed to the metabolic activity of the gut microbiome.[4] BCFAs are known products of amino acid fermentation by anaerobic bacteria in the colon. Specifically, this compound is thought to arise from the metabolism of isoleucine.[5][6]

While the biological functions of many straight-chain SCFAs like butyrate, propionate, and acetate are well-studied, the specific roles of BCFAs such as this compound are less understood. However, emerging evidence suggests that BCFAs can influence the composition and function of the gut microbiota and may have roles in host energy metabolism and immune function. Given its structural similarity to other bioactive lipid molecules, this compound is a metabolite of interest for researchers in fields ranging from gut microbiology and metabolic disorders to drug discovery.

Metabolic Pathway: From Isoleucine to this compound

The biosynthesis of this compound is not a primary host metabolic pathway but rather a product of microbial metabolism in the gut. The pathway originates from the dietary branched-chain amino acid (BCAA) isoleucine.

The initial steps of isoleucine catabolism are common to both host and microbial pathways, involving the conversion of isoleucine to 2-methylbutyryl-CoA.[7][8][9][10] In the gut, anaerobic bacteria can further metabolize 2-methylbutyryl-CoA through a chain elongation process, adding acetyl-CoA units to extend the carbon chain. This process, analogous to fatty acid synthesis, can lead to the formation of longer-chain BCFAs, including this compound.

Below is a DOT script representation of the proposed metabolic pathway.

Metabolic Pathway of this compound Proposed Metabolic Pathway of this compound from Isoleucine Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->two_Methylbutyryl_CoA Oxidative Decarboxylation Chain_Elongation Chain Elongation (e.g., + Acetyl-CoA) two_Methylbutyryl_CoA->Chain_Elongation two_Methylhexanoyl_CoA 2-Methylhexanoyl-CoA Chain_Elongation->two_Methylhexanoyl_CoA two_Methylheptanoic_Acid This compound two_Methylhexanoyl_CoA->two_Methylheptanoic_Acid Thioesterase

Proposed metabolic pathway of this compound.

Potential Signaling Pathways

While specific signaling pathways directly activated by this compound have not been extensively studied, its classification as a short-chain fatty acid (SCFA) suggests it may share signaling mechanisms with other well-characterized SCFAs. These mechanisms primarily involve the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

  • G-Protein Coupled Receptor (GPCR) Activation: SCFAs are known ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3).[11][12] Activation of these receptors on various cell types, including enteroendocrine and immune cells, can trigger downstream signaling cascades that influence hormone secretion, immune responses, and gut homeostasis.

  • Histone Deacetylase (HDAC) Inhibition: Some SCFAs, particularly butyrate, are potent inhibitors of HDACs.[4][13] By inhibiting HDACs, SCFAs can modulate gene expression, leading to anti-inflammatory effects and influencing cell differentiation and apoptosis.

The following diagram illustrates the potential signaling pathways for this compound based on known SCFA mechanisms.

Potential Signaling Pathways of this compound Potential Signaling Pathways of this compound cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular two_Methylheptanoic_Acid This compound GPCR GPCR (e.g., FFAR2/3) two_Methylheptanoic_Acid->GPCR Binds to HDAC HDAC two_Methylheptanoic_Acid->HDAC Inhibits G_Protein G-Protein Signaling GPCR->G_Protein Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) G_Protein->Cellular_Response Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Leads to Gene_Expression Modulation of Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cellular_Response

Potential signaling pathways of this compound.

Quantitative Data

A comprehensive search of publicly available metabolomics databases (including the Human Metabolome Database) and the scientific literature did not yield specific quantitative data for this compound in human plasma, urine, or feces. The Human Metabolome Database lists its status as "Expected but not Quantified".[1] This suggests that while its presence is anticipated based on metabolic pathways, it may be present at low concentrations or is not commonly targeted in routine metabolomic analyses. The following tables are provided as a template for future studies that successfully quantify this metabolite.

Table 1: Concentration of this compound in Human Plasma/Serum

PopulationConditionConcentration Range (µM)Analytical MethodReference
Healthy AdultsNormalData not available
Disease Cohort[Specify Disease]Data not available

Table 2: Concentration of this compound in Human Urine

PopulationConditionConcentration Range (nmol/mmol creatinine)Analytical MethodReference
Healthy AdultsNormalData not available
Disease Cohort[Specify Disease]Data not available

Table 3: Concentration of this compound in Human Feces

PopulationConditionConcentration Range (µg/g wet weight)Analytical MethodReference
Healthy AdultsNormalData not available
Disease Cohort[Specify Disease]Data not available

Experimental Protocols

The quantification of this compound in biological matrices typically requires extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are detailed protocols adapted from literature for the analysis of short-chain and branched-chain fatty acids.

GC-MS Analysis of this compound in Human Serum/Plasma

This protocol is adapted from methods for short-chain fatty acid analysis and utilizes N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization.[5][6]

5.1.1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., D3-2-methylheptanoic acid or a similar stable isotope-labeled branched-chain fatty acid)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)

  • Pyridine

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Isooctane

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

5.1.2. Sample Preparation and Extraction

  • To 100 µL of serum or plasma, add 10 µL of the internal standard solution.

  • Add 20 µL of 0.5 M NaOH to stabilize the fatty acids.

  • Add 500 µL of methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Acidify the supernatant to pH < 2 with 6 M HCl.

  • Extract the fatty acids by adding 1 mL of isooctane and vortexing for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube containing anhydrous sodium sulfate.

  • Repeat the extraction (steps 8-10) and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

5.1.3. Derivatization

  • To the dried extract, add 50 µL of MTBSTFA and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

5.1.4. GC-MS Analysis

  • GC Column: DB-225ms or similar mid-polar column.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program: Initial temperature of 60°C for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.

  • MS Detection: Electron impact (EI) ionization in selected ion monitoring (SIM) mode. Monitor characteristic ions for the TBDMS derivative of this compound and the internal standard.

LC-MS/MS Analysis of this compound in Human Feces

This protocol is adapted from methods for short-chain fatty acid analysis in fecal samples.

5.2.1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., D3-2-methylheptanoic acid)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid

5.2.2. Sample Preparation and Extraction

  • Homogenize a known weight of fecal sample (e.g., 50 mg) in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • To 50 µL of the filtered fecal water, add 10 µL of the internal standard solution.

5.2.3. Derivatization

  • Add 20 µL of 200 mM 3-NPH in 50% ACN.

  • Add 20 µL of 120 mM EDC with 6% pyridine in 50% ACN.

  • Incubate at 40°C for 30 minutes.

  • Quench the reaction by adding 400 µL of 0.1% formic acid in water.

5.2.4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized fatty acids.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-product ion transitions for the 3-NPH derivative of this compound and the internal standard.

Workflow and Logical Relationships

The study of this compound in the human metabolome involves a series of interconnected steps, from its origin in the gut to its potential effects on the host. The following diagram illustrates this logical workflow.

Experimental Workflow for this compound Analysis Workflow for Studying this compound in the Human Metabolome Dietary_Isoleucine Dietary Isoleucine Gut_Microbiota Gut Microbiota Metabolism Dietary_Isoleucine->Gut_Microbiota Biological_Sample Biological Sample (Feces, Blood, Urine) Gut_Microbiota->Biological_Sample Produces 2-MHA Extraction Extraction Biological_Sample->Extraction Derivatization Derivatization Extraction->Derivatization Analytical_Platform Analytical Platform (GC-MS or LC-MS/MS) Derivatization->Analytical_Platform Quantification Quantification Analytical_Platform->Quantification Data_Analysis Data Analysis and Biomarker Discovery Quantification->Data_Analysis Biological_Interpretation Biological Interpretation (Signaling, Host Effects) Data_Analysis->Biological_Interpretation

Workflow for this compound Analysis.

Conclusion and Future Directions

This compound is a gut microbiota-derived metabolite with the potential to influence host physiology through signaling pathways common to other short-chain fatty acids. This technical guide has outlined its metabolic origin from isoleucine and provided detailed experimental protocols for its quantification in biological samples. The significant knowledge gap remains the lack of quantitative data for this metabolite in human populations, both in healthy and diseased states.

Future research should focus on:

  • Developing and applying targeted quantitative assays for this compound in large human cohorts to establish reference ranges.

  • Investigating the specific gut microbial species and enzymes responsible for the production of this compound.

  • Elucidating the direct interactions of this compound with host receptors and enzymes to uncover its specific biological functions.

  • Exploring the potential of this compound as a biomarker for gut dysbiosis, inflammatory bowel disease, and other metabolic disorders.

By addressing these research questions, the scientific community can gain a deeper understanding of the role of this and other branched-chain fatty acids in the complex interplay between the gut microbiome and human health.

References

An In-depth Technical Guide to 2-Methylheptanoic Acid (CAS 1188-02-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylheptanoic acid (CAS 1188-02-9), a branched-chain fatty acid with applications in the flavor, fragrance, and pharmaceutical industries. This document consolidates its chemical and physical properties, provides an overview of its synthesis, and details its known applications. While its biological activity is an emerging area of research, this guide touches upon its potential as a building block in the synthesis of therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a seven-carbon backbone with a methyl group at the second carbon position. This structure imparts unique properties compared to its straight-chain isomer, heptanoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1188-02-9[1][2][3]
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][5]
Odor Fatty, sour, waxy, cheesy[2][5]
Boiling Point 140 °C at 30 mmHg[5][6]
Density 0.906 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.425[5]
Flash Point >110 °C (>230 °F)[7]
Solubility Soluble in organic solvents, limited solubility in water[1][2]
pKa 4.82 ± 0.21 (Predicted)[5]

Table 2: Spectroscopic Data Identifiers for this compound

Spectroscopic DataIdentifier/Reference
¹H NMR Available
¹³C NMR Available
FT-IR Available
Mass Spectrometry (MS) Available
Raman Available

Synthesis and Experimental Protocols

A common method for the synthesis of this compound is through the decarboxylation of methylamylmalonic acid.[5]

Conceptual Synthesis Workflow

G cluster_0 Synthesis of this compound Diethyl malonate Diethyl malonate Diethyl pentylmalonate Diethyl pentylmalonate Diethyl malonate->Diethyl pentylmalonate 1. NaOEt 2. 1-Bromopentane Sodium ethoxide Sodium ethoxide 1-Bromopentane 1-Bromopentane Diethyl methylpentylmalonate Diethyl methylpentylmalonate Diethyl pentylmalonate->Diethyl methylpentylmalonate 1. NaOEt 2. MeI Methyl iodide Methyl iodide Methylpentylmalonic acid Methylpentylmalonic acid Diethyl methylpentylmalonate->Methylpentylmalonic acid Hydrolysis Hydrolysis (e.g., aq. HCl) Hydrolysis (e.g., aq. HCl) This compound This compound Methylpentylmalonic acid->this compound Heat Decarboxylation (Heat) Decarboxylation (Heat)

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Malonic Ester Synthesis (Illustrative)

This is an illustrative protocol based on standard malonic ester synthesis principles. Researchers should consult peer-reviewed literature for specific, optimized conditions.

  • Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol. The resulting enolate is then alkylated with a primary alkyl halide, for example, 1-bromopentane, to yield diethyl pentylmalonate. A second deprotonation and subsequent alkylation with methyl iodide would then be performed.

  • Hydrolysis: The resulting diethyl methylpentylmalonate is hydrolyzed to the corresponding dicarboxylic acid using an aqueous acid or base, followed by acidification.

  • Decarboxylation: The methylpentylmalonic acid is then heated, causing it to decarboxylate and yield this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Applications

This compound has established applications in several industries:

  • Flavors and Fragrances: It is used as a flavoring agent in food products, imparting fruity, buttery, and nutty notes.[2] It is also utilized in the fragrance industry.[2][3]

  • Pharmaceutical Synthesis: It serves as an intermediate and building block in the synthesis of various drugs.[2] For instance, it has been used in the synthesis of novel isoniazid derivatives with potential antitubercular activity.

  • Other Industrial Uses: It finds application in the production of surfactants and lubricants.[1]

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively characterized in publicly available literature. It is recognized as a medium-chain fatty acid.[5] Its primary role in the context of drug development appears to be as a synthetic intermediate.[2]

Further research is required to elucidate any direct biological effects or interactions with cellular signaling pathways.

Safety and Handling

This compound is considered an irritant to the skin, eyes, and respiratory system.[5][7]

Table 3: GHS Hazard Information

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Use in a well-ventilated area or with a fume hood.[7]

  • Eye Protection: Wear chemical safety goggles.[7]

  • Skin Protection: Wear compatible chemical-resistant gloves and protective clothing.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[2][7]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5][7]

  • In case of skin contact: Wash off with soap and plenty of water.[7]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Conclusion

This compound is a versatile branched-chain fatty acid with significant applications in the flavor, fragrance, and chemical synthesis sectors. Its well-defined physical and chemical properties make it a valuable compound for various industrial processes. While its direct biological activities are yet to be fully explored, its role as a precursor in the synthesis of potentially bioactive molecules highlights its importance for the drug development community. Adherence to appropriate safety protocols is essential when handling this compound. Further research into its biological effects could unveil new applications in the life sciences.

References

An In-depth Technical Guide to 2-Methylheptanoic Acid: Discovery, History, and Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylheptanoic acid, a branched-chain fatty acid with significance in chemical signaling and as a synthetic building block. The document details its historical discovery and synthesis, modern enantioselective synthetic routes, and its natural occurrence. Detailed experimental protocols for its synthesis and analysis are provided, along with quantitative data on its physical properties and presence in natural sources. Furthermore, this guide illustrates key synthetic and biosynthetic pathways using Graphviz diagrams to facilitate a deeper understanding of the chemical and biological processes involving this molecule.

Introduction

This compound is a chiral carboxylic acid belonging to the class of medium-chain fatty acids.[1] Its structure consists of a seven-carbon chain with a methyl group at the α-position. This seemingly simple molecule has garnered interest in various scientific disciplines due to its role as a semiochemical in mammals, its contribution to the flavor and fragrance of various products, and its utility as a chiral synthon in organic chemistry.[2][3][4] This guide aims to be a thorough resource for researchers, covering the fundamental aspects of its discovery, synthesis, and analysis.

Discovery and History

While a definitive singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis falls within the broader historical context of the preparation and characterization of branched-chain carboxylic acids in the early 20th century. The foundational work on the synthesis and optical activity of branched-chain fatty acids was pioneered by researchers like P. A. Levene and R. E. Marker. Their investigations in the 1930s into the relationship between chemical constitution and optical rotation laid the groundwork for understanding compounds like this compound.[5] For instance, they synthesized and resolved a series of methyl-substituted alkanoic acids to study their optical properties.

Later, in the 1940s, Ställberg-Stenhagen contributed significantly to the synthesis of optically active long-chain fatty acids, further refining the methods for preparing and resolving such molecules. These early synthetic efforts were crucial for establishing the structure-property relationships of chiral lipids.

The malonic ester synthesis, a classic method for forming carbon-carbon bonds to produce carboxylic acids, was an early and viable route for the preparation of 2-substituted acids.[6][7][8] This method provided a reliable way to synthesize racemic this compound. The subsequent challenge, which was a significant focus of mid-20th-century organic chemistry, was the resolution of these racemic mixtures to study the properties of the individual enantiomers.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow oily liquid with a characteristic fatty, sour, and waxy odor.[9][10] It is sparingly soluble in water but soluble in organic solvents.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₆O₂[9][11]
Molecular Weight144.21 g/mol [9][11]
CAS Number1188-02-9[9][11]
Boiling Point140 °C at 30 mmHg[12]
Density0.906 g/mL at 25 °C[12]
Refractive Index (n20/D)1.425[12]
pKa~4.9[13]

Spectroscopic data is essential for the identification and characterization of this compound. Representative data is available in public databases.[14]

Synthesis of this compound

The synthesis of this compound can be achieved through classical methods, yielding a racemic mixture, or via modern asymmetric techniques to produce enantiomerically pure forms.

Historical Method: Malonic Ester Synthesis

The malonic ester synthesis is a robust method for the preparation of substituted acetic acids, including this compound.[6][7][8] The general strategy involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Malonic_Ester_Synthesis diethyl_malonate Diethyl Malonate enolate Enolate diethyl_malonate->enolate 1. NaOEt, EtOH methylated_malonate Methylated Diethyl Malonate enolate->methylated_malonate 2. CH₃I alkylated_malonate Dialkylated Diethyl Malonate methylated_malonate->alkylated_malonate 3. NaOEt, EtOH 4. CH₃(CH₂)₄Br diacid Substituted Malonic Acid alkylated_malonate->diacid 5. H₃O⁺, Δ product This compound diacid->product 6. -CO₂ (Decarboxylation)

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Methyl iodide (CH₃I)

  • 1-Bromopentane (CH₃(CH₂)₄Br)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide. Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • First Alkylation (Methylation): To the resulting solution of the enolate, add methyl iodide dropwise. After the addition is complete, reflux the mixture for 2-3 hours.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide in ethanol. Then, add 1-bromopentane dropwise and reflux the mixture for another 3-4 hours.

  • Hydrolysis and Decarboxylation: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid. Heat the mixture to reflux to hydrolyze the ester groups and effect decarboxylation.

  • Work-up: Cool the mixture and extract with diethyl ether. Wash the ether layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure.

Enantioselective Synthesis using Chiral Auxiliaries

Modern asymmetric synthesis allows for the preparation of specific enantiomers of this compound. One of the most reliable methods employs a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereochemistry of an alkylation reaction.[4][15][16]

Asymmetric_Synthesis auxiliary Chiral Oxazolidinone acylated_auxiliary N-Acyl Oxazolidinone auxiliary->acylated_auxiliary 1. n-BuLi 2. Heptanoyl Chloride enolate Chiral Enolate acylated_auxiliary->enolate 3. LDA, THF, -78°C alkylated_product Alkylated Product enolate->alkylated_product 4. CH₃I product (R)- or (S)-2-Methyl- heptanoic Acid alkylated_product->product 5. LiOH, H₂O₂ recovered_auxiliary Recovered Auxiliary alkylated_product->recovered_auxiliary Cleavage

Caption: General workflow for the enantioselective synthesis of this compound.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Heptanoyl chloride

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (CH₃I)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Acylation of the Auxiliary: Dissolve the chiral auxiliary in anhydrous THF at -78°C. Add n-butyllithium dropwise and stir for 15 minutes. Add heptanoyl chloride and allow the reaction to warm to 0°C.

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78°C and add a freshly prepared solution of LDA in THF dropwise. Stir for 30 minutes.

  • Alkylation: Add methyl iodide to the enolate solution at -78°C and stir for several hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Cleavage of the Auxiliary: Dissolve the purified alkylated product in a mixture of THF and water. Cool to 0°C and add an aqueous solution of lithium hydroxide and hydrogen peroxide. Stir until the reaction is complete.

  • Purification: Acidify the reaction mixture and extract the desired enantiomer of this compound. The chiral auxiliary can be recovered from the aqueous layer. The enantiomeric excess of the product can be determined by chiral GC or by converting the acid to a diastereomeric derivative for NMR analysis.

Natural Occurrence and Biological Significance

This compound has been identified as a volatile organic compound in various natural sources, where it often plays a role in chemical communication.

Pheromonal Activity in Mammals

Branched-chain fatty acids are known components of mammalian pheromones.[17][18] this compound has been identified in the glandular secretions of several mammal species, including beavers and sheep, suggesting its role as a semiochemical.

  • Beaver Castoreum: While a comprehensive quantitative analysis of all components is complex, studies of beaver castoreum have identified a wide array of neutral and phenolic compounds.[3][19] The presence of various fatty acids and their derivatives contributes to the unique scent profile used for territorial marking.

  • Sheep Glandular Secretions: Branched-chain fatty acids are significant components of the preorbital and interdigital gland secretions of sheep.[20][21] These secretions are involved in individual recognition and social signaling. While specific concentrations of this compound are not always reported, the presence of a mixture of C6-C9 branched-chain fatty acids is well-documented.

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids in microorganisms and ruminants typically starts from branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[14] These amino acids are converted to their corresponding α-keto acids, which then serve as primers for fatty acid synthesis, leading to the formation of iso- and anteiso-branched-chain fatty acids.

Biosynthesis bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) keto_acids Branched-Chain α-Keto Acids bcaa->keto_acids BCAA Transaminase acyl_coa Branched-Chain Acyl-CoA keto_acids->acyl_coa BC α-Keto Acid Dehydrogenase elongation Fatty Acid Synthase (Malonyl-CoA elongation) acyl_coa->elongation bcfa Branched-Chain Fatty Acids (e.g., this compound) elongation->bcfa

Caption: Simplified biosynthetic pathway of branched-chain fatty acids.

Analytical Methodologies

The analysis of this compound, particularly from complex biological matrices, typically involves chromatographic separation coupled with mass spectrometry.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Materials:

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or isobutyl chloroformate/isobutanol)

  • Internal standard (e.g., a deuterated analog or a similar, non-endogenous branched-chain fatty acid)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Collection and Extraction: Collect the glandular secretion or sample of interest. Extract the sample with dichloromethane.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Derivatization: To the concentrated extract, add the derivatizing agent and the internal standard. Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the formation of volatile derivatives (e.g., trimethylsilyl esters).

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan range: m/z 40-550.

  • Data Analysis: Identify the this compound derivative based on its retention time and mass spectrum. Quantify the compound by comparing the peak area of its characteristic ions to that of the internal standard.

Chiral Separation

To analyze the enantiomeric composition of this compound, a chiral stationary phase in gas chromatography is required.[10][22]

Procedure:

  • Derivatization: Derivatize the this compound sample as described in the previous protocol.

  • Chiral GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Data Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Conclusion

This compound, while a structurally simple molecule, possesses a rich history and diverse range of applications and biological relevance. From its early synthesis through classical methods to its modern enantioselective preparation, it serves as an excellent case study in the evolution of organic synthesis. Its role as a semiochemical highlights the intricate world of chemical communication in mammals. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and related branched-chain fatty acids. Future research may further elucidate its specific roles in biological signaling pathways and expand its applications in drug development and materials science.

References

Methodological & Application

Synthesis of 2-Methylheptanoic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the enantiomers of 2-methylheptanoic acid, a valuable chiral building block in pharmaceutical and flavor chemistry. The synthesis of enantiomerically pure compounds is a critical aspect of modern drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. These protocols offer methodologies for asymmetric synthesis and resolution techniques to obtain both (R)- and (S)-2-methylheptanoic acid.

Introduction

This compound is a chiral carboxylic acid with a stereocenter at the C2 position. The demand for enantiomerically pure forms of such compounds is driven by the need for stereospecific synthesis of complex molecules. This document outlines three effective methods for obtaining the individual enantiomers of this compound:

  • Asymmetric Synthesis using a Pseudoephedrine Chiral Auxiliary: This method involves the temporary incorporation of a chiral auxiliary to direct the stereoselective alkylation of a heptanoic acid derivative.

  • Classical Resolution via Diastereomeric Salt Formation: This technique relies on the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, (S)-(-)-α-phenylethylamine.

  • Enzymatic Kinetic Resolution: This protocol utilizes the enantioselectivity of the lipase from Candida rugosa to selectively esterify one enantiomer from the racemic acid, allowing for the separation of both enantiomers.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods for producing the enantiomers of this compound.

MethodTarget EnantiomerChiral Reagent/AuxiliaryDiastereomeric Ratio (dr) / Enantiomeric Ratio (E)Enantiomeric Excess (ee)Overall Yield
Asymmetric Synthesis(S)-2-Methylheptanoic acid(1R,2R)-(-)-Pseudoephedrine>95:5 dr>99% ee (after cleavage)High
Asymmetric Synthesis(R)-2-Methylheptanoic acid(1S,2S)-(+)-Pseudoephedrine>95:5 dr>99% ee (after cleavage)High
Classical Resolution(R)-2-Methylheptanoic acid(S)-(-)-α-PhenylethylamineN/A>98% eeModerate
Classical Resolution(S)-2-Methylheptanoic acid(R)-(+)-α-PhenylethylamineN/A>98% eeModerate
Enzymatic Kinetic Resolution(R)-2-Methylheptanoic acidCandida rugosa lipaseE > 100>99% ee (acid)~45%
Enzymatic Kinetic Resolution(S)-2-Methylheptanoic acidCandida rugosa lipaseE > 100>96% ee (ester)~45%

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-2-Methylheptanoic Acid using a Pseudoephedrine Chiral Auxiliary

This protocol describes the synthesis of (S)-2-methylheptanoic acid starting from heptanoic acid and (1R,2R)-(-)-pseudoephedrine as the chiral auxiliary. The synthesis of the (R)-enantiomer can be achieved by using (1S,2S)-(+)-pseudoephedrine.

Step 1: Preparation of the Pseudoephedrine Amide

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in dry toluene (5 mL/mmol) is added heptanoyl chloride (1.1 eq).

  • The mixture is heated to 80 °C and stirred for 4 hours.

  • The reaction mixture is cooled to room temperature and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude N-heptanoyl pseudoephedrine amide, which can be purified by column chromatography or crystallization.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-heptanoyl pseudoephedrine amide (1.0 eq) in dry THF (10 mL/mmol) at -78 °C under an inert atmosphere, is added lithium diisopropylamide (LDA) (2.2 eq, 2.0 M in THF/heptane/ethylbenzene).

  • The solution is stirred at -78 °C for 1 hour.

  • Methyl iodide (3.0 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated NH₄Cl solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The resulting diastereomeric mixture of N-(2-methylheptanoyl) pseudoephedrine amides is purified by column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • The purified N-(2-methylheptanoyl) pseudoephedrine amide (1.0 eq) is dissolved in a 3:1 mixture of THF and water (10 mL/mmol).

  • Aqueous NaOH (8.0 eq, 3 M solution) is added, and the mixture is heated to reflux for 12 hours.

  • The reaction mixture is cooled to room temperature, and the THF is removed under reduced pressure.

  • The aqueous layer is washed with diethyl ether to remove the pseudoephedrine auxiliary.

  • The aqueous layer is acidified to pH 1-2 with concentrated HCl and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to afford enantiomerically pure (S)-2-methylheptanoic acid.

Protocol 2: Classical Resolution of Racemic this compound

This protocol details the separation of racemic this compound into its enantiomers via the formation of diastereomeric salts with (S)-(-)-α-phenylethylamine.

Step 1: Formation of Diastereomeric Salts

  • Racemic this compound (1.0 eq) is dissolved in methanol (5 mL/g).

  • (S)-(-)-α-Phenylethylamine (0.5 eq) is added to the solution.

  • The mixture is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature.

  • The solution is then cooled to 0-4 °C and allowed to stand for 24 hours to facilitate crystallization of the less soluble diastereomeric salt ((R)-2-methylheptanoic acid with (S)-(-)-α-phenylethylamine).

Step 2: Separation and Purification of Diastereomers

  • The crystallized salt is collected by vacuum filtration and washed with a small amount of cold methanol.

  • The salt is recrystallized from a minimal amount of hot methanol to improve diastereomeric purity. This process can be repeated until a constant melting point and specific rotation are achieved.

  • The mother liquor, containing the more soluble diastereomeric salt ((S)-2-methylheptanoic acid with (S)-(-)-α-phenylethylamine), is retained for the isolation of the other enantiomer.

Step 3: Liberation of the Enantiopure Acids

  • The purified, less soluble diastereomeric salt is dissolved in water and acidified to pH 1-2 with 2 M HCl.

  • The liberated (R)-2-methylheptanoic acid is extracted with diethyl ether.

  • The combined ether extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the pure (R)-enantiomer.

  • The mother liquor from Step 2 is concentrated, and the residue is treated in the same manner (acidification and extraction) to recover the (S)-2-methylheptanoic acid, which may require further purification.

Protocol 3: Enzymatic Kinetic Resolution of Racemic this compound

This protocol utilizes the enantioselective esterification of racemic this compound catalyzed by Candida rugosa lipase. The (S)-enantiomer is preferentially esterified, leaving the (R)-enantiomer as the unreacted acid.[1][2]

Step 1: Enantioselective Esterification

  • To a solution of racemic this compound (1.0 eq) in cyclohexane (10 mL/mmol) is added 1-octanol (0.6 eq).

  • Candida rugosa lipase (50-100 mg per mmol of acid) is added to the mixture.

  • The suspension is stirred at room temperature (or a slightly elevated temperature, e.g., 40 °C) and the reaction progress is monitored by GC or TLC until approximately 50% conversion is reached.

Step 2: Separation of the Enantiomers

  • The enzyme is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether and extracted with a saturated NaHCO₃ solution.

  • The aqueous layer, containing the sodium salt of (R)-2-methylheptanoic acid, is separated.

  • The organic layer, containing the (S)-2-methylheptyl octyl ester, is retained.

Step 3: Isolation of the Enantiomers

  • The aqueous layer from Step 2 is acidified to pH 1-2 with 2 M HCl and extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to give (R)-2-methylheptanoic acid.

  • The organic layer from Step 2 is washed with brine, dried over anhydrous MgSO₄, and concentrated to give the crude (S)-ester.

  • The (S)-ester is then hydrolyzed by refluxing with aqueous NaOH in a THF/water mixture, followed by acidification and extraction as described for the (R)-enantiomer to yield (S)-2-methylheptanoic acid.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_methods Synthetic Methods cluster_products Enantiopure Products Racemic this compound Racemic this compound Classical Resolution Classical Resolution Racemic this compound->Classical Resolution Enzymatic Resolution Enzymatic Resolution Racemic this compound->Enzymatic Resolution Heptanoic Acid Heptanoic Acid Asymmetric Synthesis Asymmetric Synthesis Heptanoic Acid->Asymmetric Synthesis R_Acid (R)-2-Methylheptanoic Acid Asymmetric Synthesis->R_Acid S_Acid (S)-2-Methylheptanoic Acid Asymmetric Synthesis->S_Acid Classical Resolution->R_Acid Classical Resolution->S_Acid Enzymatic Resolution->R_Acid Enzymatic Resolution->S_Acid

Caption: Overall workflow for the synthesis of this compound enantiomers.

Asymmetric_Synthesis_Pathway Heptanoic_Acid Heptanoic Acid Amide_Formation Amide Formation Heptanoic_Acid->Amide_Formation Pseudoephedrine Chiral Auxiliary ((R,R)- or (S,S)-Pseudoephedrine) Pseudoephedrine->Amide_Formation Pseudo_Amide N-Heptanoyl Pseudoephedrine Amide Amide_Formation->Pseudo_Amide Alkylation Diastereoselective Alkylation (LDA, MeI) Pseudo_Amide->Alkylation Diastereomers Diastereomeric N-(2-Methylheptanoyl) Pseudoephedrine Amides Alkylation->Diastereomers Purification Chromatographic Separation Diastereomers->Purification Major_Diastereomer Major Diastereomer Purification->Major_Diastereomer Cleavage Auxiliary Cleavage (Hydrolysis) Major_Diastereomer->Cleavage Chiral_Acid Enantiopure This compound Cleavage->Chiral_Acid Recycled_Auxiliary Recovered Chiral Auxiliary Cleavage->Recycled_Auxiliary

Caption: Asymmetric synthesis pathway using a pseudoephedrine chiral auxiliary.

References

Application Note: Analysis of 2-Methylheptanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylheptanoic acid is a branched-chain fatty acid that may be of interest in various fields, including metabolomics and drug development, due to its role as a potential biomarker or its influence on physiological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[1] However, due to its polarity and volatility, direct analysis can be challenging.[2] This application note provides a detailed protocol for the analysis of this compound in biological samples using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle

The high polarity of carboxylic acids like this compound makes them unsuitable for direct GC-MS analysis. Derivatization is therefore a crucial step to increase their volatility and thermal stability.[3][4] This is typically achieved by converting the carboxylic acid group into a less polar and more volatile ester or silyl derivative.[3][5][6] Following derivatization, the sample is injected into the GC, where the derivatized this compound is separated from other components in the sample matrix based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for confident identification and quantification.

Experimental Protocols

1. Sample Preparation (from Aqueous Matrix, e.g., Plasma, Urine)

This protocol is a generalized procedure and may require optimization based on the specific sample matrix.

  • Materials:

    • Sample containing this compound

    • Internal Standard (IS) solution (e.g., deuterated this compound or an odd-chain fatty acid not present in the sample)

    • Organic solvent (e.g., ethyl acetate, diethyl ether)

    • Acidifying agent (e.g., hydrochloric acid, succinic acid)[7]

    • Anhydrous sodium sulfate

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Pipettes

  • Procedure:

    • To 100 µL of the sample in a centrifuge tube, add 10 µL of the internal standard solution.

    • Acidify the sample to a pH of approximately 2-3 by adding the acidifying agent. This ensures that the carboxylic acid is in its protonated form for efficient extraction.

    • Add 500 µL of an organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 1 minute to extract the this compound into the organic phase.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 3-6) with a fresh aliquot of organic solvent to improve recovery.

    • Combine the organic extracts and dry them by passing them through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.

2. Derivatization

Two common derivatization methods are presented below: silylation and esterification.

a) Silylation (TMS Ester Formation)

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

    • Pyridine

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • Transfer the dried extract from the sample preparation step to a GC vial insert.

    • Add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[6]

    • Allow the vial to cool to room temperature before GC-MS analysis.

b) Esterification (Isobutyl Ester Formation)

  • Materials:

    • Isobutanol[2]

    • Pyridine[2]

    • Isobutyl chloroformate[2]

    • Hexane

    • Deionized water

  • Procedure:

    • To the dried extract, add 50 µL of isobutanol and 10 µL of pyridine.

    • Carefully add 10 µL of isobutyl chloroformate and vortex immediately.

    • Allow the reaction to proceed at room temperature for 5 minutes.

    • Add 100 µL of hexane and 100 µL of deionized water.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the derivatized analyte to a GC vial for analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for your specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-350
Solvent Delay3 minutes

Data Presentation

Quantitative analysis is typically performed using a calibration curve generated from standards of this compound. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.[7][8]

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.045
0.50.230
1.00.475
5.02.450
10.04.980
25.012.650
50.025.100

Table 2: Expected Mass Spectral Data for TMS-Derivatized this compound

m/zInterpretation
73[Si(CH₃)₃]⁺
117[COOSi(CH₃)₃]⁺
145[M-CH₃]⁺ (from the heptyl chain)
201[M-CH₃]⁺ (from the TMS group)
216[M]⁺ (Molecular Ion)

Note: The fragmentation pattern should be confirmed with a reference standard.

Visualizations

experimental_workflow sample Sample Collection (e.g., Plasma, Urine) is_spike Internal Standard Spiking sample->is_spike extraction Liquid-Liquid Extraction (Acidification & Solvent Addition) is_spike->extraction drying Solvent Evaporation (Under Nitrogen) extraction->drying derivatization Derivatization (e.g., Silylation or Esterification) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis report Reporting data_analysis->report

Caption: Experimental workflow for this compound analysis.

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis are robust and can be adapted for various research and development applications. Proper method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed to ensure reliable results.

References

Application Note & Protocol: Quantification of 2-Methylheptanoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanoic acid is a branched-chain medium-chain fatty acid. The accurate quantification of this compound in plasma is crucial for various research areas, including metabolomics, nutritional studies, and drug development, as fluctuations in its concentration can be indicative of metabolic dysregulation or be relevant to the pharmacokinetic profile of certain xenobiotics. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using gas chromatography-mass spectrometry (GC-MS) following a robust sample preparation procedure involving protein precipitation and derivatization.

Principle

This method involves the extraction of this compound from a plasma matrix via protein precipitation, followed by derivatization to a volatile ester. The derivatized analyte is then separated and quantified using a highly selective and sensitive GC-MS system. An internal standard (IS) is utilized to ensure accuracy and precision by correcting for variations during sample processing and analysis.

Quantitative Data Summary

The following tables summarize the representative quantitative performance of this method.

Table 1: Calibration Curve Parameters

ParameterValue
AnalyteThis compound-methyl ester
Internal StandardHeptadecanoic acid-methyl ester
Calibration Range0.1 - 25 µg/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

Quality Control SampleNominal Conc. (µg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ0.1≤ 15≤ 15± 20± 20
Low QC0.3≤ 10≤ 10± 15± 15
Mid QC5.0≤ 10≤ 10± 15± 15
High QC20.0≤ 10≤ 10± 15± 15

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation, RE: Relative Error

Table 3: Method Detection and Quantification Limits

ParameterValue
Limit of Detection (LOD)0.05 µg/mL
Lower Limit of Quantification (LLOQ)0.1 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound (≥97% purity)

  • Heptadecanoic acid (Internal Standard, ≥99% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

  • Human plasma (K2EDTA as anticoagulant)

  • Micro-centrifuge tubes (1.5 mL)

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Heating block

Sample Collection and Handling
  • Collect whole blood into tubes containing K2EDTA as an anticoagulant.

  • Gently invert the tubes 8-10 times to ensure proper mixing.

  • Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled polypropylene tubes.

  • Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Heptadecanoic acid and dissolve it in 10 mL of methanol.

  • Working Standard and QC Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution with methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol
  • Thaw plasma samples, calibration standards, and quality controls on ice.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL micro-centrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.

  • Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to all tubes except for the blank.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL micro-centrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

Derivatization Protocol
  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Vortex briefly to reconstitute the residue.

  • Incubate the mixture at 60°C for 60 minutes in a heating block.

  • After incubation, allow the samples to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 4: SIM Parameters

AnalyteRetention Time (approx. min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-TMS ester7.515873, 117
Heptadecanoic acid-TMS ester (IS)12.828373, 117

Note: Retention times and mass fragments should be confirmed by injecting pure standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Add Pyridine & BSTFA dry->reconstitute vortex2 Vortex reconstitute->vortex2 incubate Incubate at 60°C vortex2->incubate gcms GC-MS Analysis incubate->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep derivatization Derivatization (Silylation) sample_prep->derivatization stability Stability sample_prep->stability analysis GC-MS Analysis (SIM Mode) derivatization->analysis quantification Quantification (Internal Standard Method) analysis->quantification specificity Specificity analysis->specificity end End: Concentration of This compound quantification->end linearity Linearity & Range quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision lod_loq LOD & LOQ quantification->lod_loq

Caption: Logical relationship of the analytical method and validation.

Application Note: 1H and 13C NMR Spectroscopy Analysis of 2-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanoic acid is a branched-chain fatty acid that finds applications in various fields, including the synthesis of pharmaceuticals and as a flavoring agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound.

Structural and Molecular Information

PropertyValue
IUPAC Name This compound
Synonyms 2-Methylenanthic acid, α-Methylheptanoic acid
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
CAS Number 1188-02-9
Chemical Structure CH₃(CH₂)₄CH(CH₃)COOH

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Atom Number Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
1-COOH~11.8Broad Singlet-1H
2-CH(CH₃)-~2.45Sextet~7.01H
3-CH₂-~1.40 - 1.60Multiplet-2H
4, 5, 6-(CH₂)₃-~1.29Multiplet-6H
7-CH₃~0.88Triplet~7.03H
8-CH(CH₃)-~1.15Doublet~7.03H

Note: The chemical shift of the carboxylic acid proton (1) can be broad and its position may vary with concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Atom Number Carbon Assignment Chemical Shift (ppm)
1-COOH~183.0
2-CH(CH₃)-~41.0
3-CH₂-~34.0
4-CH₂-~29.0
5-CH₂-~27.0
6-CH₂-~22.5
7-CH₃~14.0
8-CH(CH₃)-~17.0

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer:

  • Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

NMR_Workflow A Sample Preparation B Weigh this compound A->B C Dissolve in Deuterated Solvent (e.g., CDCl3) B->C D Add Internal Standard (TMS) C->D E Transfer to NMR Tube D->E F NMR Data Acquisition E->F Prepared Sample G Tune and Shim Spectrometer F->G H Acquire 1H NMR Spectrum G->H I Acquire 13C NMR Spectrum G->I J Data Processing and Analysis H->J 1H FID I->J 13C FID K Fourier Transform, Phasing, Baseline Correction J->K L Chemical Shift Referencing (to TMS) K->L M Integration (1H) and Peak Picking L->M N Structural Elucidation M->N Processed Spectra

Caption: Experimental workflow for NMR analysis of this compound.

Signaling Pathway of NMR Spectroscopy

NMR_Signaling cluster_0 NMR Spectrometer cluster_1 Data Processing A Radiofrequency Pulse B Sample in Magnetic Field (B₀) A->B C Excitation of Nuclei B->C D Nuclear Relaxation C->D E Free Induction Decay (FID) Signal D->E F Fourier Transform E->F G NMR Spectrum (Frequency vs. Intensity) F->G

Caption: Simplified signaling pathway of an NMR experiment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are consistent with its known structure. The provided protocols for sample preparation and data acquisition serve as a reliable guide for researchers. The distinct signals in both spectra allow for unambiguous assignment of all proton and carbon environments, making NMR spectroscopy a powerful tool for the quality control and structural verification of this compound in research and industrial settings.

Application Note: Derivatization of 2-Methylheptanoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylheptanoic acid is a branched-chain fatty acid that presents challenges for direct analysis by gas chromatography (GC) due to its chemical properties. As a carboxylic acid, it is a polar and relatively non-volatile compound.[1] Direct injection onto standard nonpolar GC columns can lead to significant peak tailing, poor sensitivity, and low reproducibility because of the compound's tendency to interact with active sites in the GC system and its nonlinear sorption isotherm.[1] To overcome these analytical hurdles, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior for GC analysis.[2][3] The most common derivatization strategies for carboxylic acids like this compound are silylation and esterification (alkylation).[1][4]

Derivatization involves replacing the active hydrogen of the carboxylic acid's hydroxyl group with a less polar functional group.[2] Silylation introduces a silyl group, typically a trimethylsilyl (TMS) group, while esterification converts the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME).[2][5] Both methods reduce hydrogen bonding, decrease polarity, and increase the volatility of the analyte, making it suitable for GC analysis.[2][3] Furthermore, derivatization can be crucial for chiral separations, as this compound is a chiral molecule. By reacting the enantiomeric mixture with a chiral derivatizing agent, diastereomers are formed, which can then be separated using achiral chromatography.[6][7]

This document provides detailed protocols for the two primary methods of derivatizing this compound—silylation and esterification—and summarizes key quantitative parameters to guide methodology selection for GC-MS and HPLC applications.

Data Presentation: Comparison of Derivatization Methods

The selection of a derivatization reagent depends on the specific analytical requirements, including the presence of other functional groups and the desired sensitivity.[2] The following table summarizes and compares the key aspects of silylation and esterification for this compound analysis.

ParameterSilylation (TMS Ester Formation)Esterification (Methyl Ester Formation)
Typical Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst; N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][8][9]Boron trifluoride in methanol (BF3-Methanol); Boron trichloride in methanol (BCl3-Methanol); Methanolic HCl; Sulfuric acid in methanol.[5][10][11]
Reaction Mechanism The silylating agent replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group.[2][12]An acid-catalyzed condensation reaction between the carboxylic acid and an alcohol (methanol) eliminates water to form an ester.[5][13]
Reaction Time Generally rapid; 15-30 minutes for reactive compounds, up to 60 minutes for more hindered molecules.[8][9]Varies with catalyst: 5-10 minutes with BCl3/BF3-Methanol[5]; 1-2 hours or overnight with HCl-Methanol.[11][13]
Reaction Temperature Room temperature up to 80°C.[8][9]Typically 60°C to 100°C.[5][11]
Advantages Fast reaction times; Reagents are highly reactive and versatile.[8]Derivatives (FAMEs) are highly stable and less susceptible to hydrolysis than TMS esters.[4][5] The reagents are generally less expensive.
Considerations Derivatives can be sensitive to moisture and may require anhydrous conditions for the reaction.[4] Excess reagent can sometimes interfere with FID detectors.[2]Some methods require heating for extended periods. The presence of water can hinder the esterification reaction.[5][13]
Example LOD/LOQ Not specified for this compound, but generally provides high sensitivity.For similar fatty acids (palmitic and stearic acid) as methyl esters, LODs of ~12 ng·mL⁻¹ have been reported.[10]

Experimental Workflow

The general workflow for the derivatization and analysis of this compound is outlined below. The process begins with sample preparation and extraction, followed by the chemical derivatization step to enhance analyte volatility, and concludes with chromatographic analysis.

Derivatization_Workflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis start Sample Containing This compound extract Extraction & Solvent Evaporation (to dryness under Nitrogen) start->extract deriv_choice Derivatization Reaction extract->deriv_choice silylation Silylation (e.g., BSTFA + 1% TMCS) Heat at 60-80°C deriv_choice->silylation  Method A esterification Esterification (e.g., BCl3-Methanol) Heat at 60°C deriv_choice->esterification  Method B analysis GC-MS Analysis silylation->analysis esterification->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for derivatization of this compound.

Experimental Protocols

Note: All glassware should be thoroughly cleaned and dried to prevent contamination and reaction interference. When handling derivatization reagents, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a fume hood.

Protocol 1: Silylation via Trimethylsilyl (TMS) Ester Formation

This protocol is a general method for the derivatization of fatty acids to their TMS esters using BSTFA, a common and effective silylating agent.[8]

Materials:

  • Sample containing this compound (1-10 mg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • An appropriate solvent (e.g., pyridine, acetonitrile, or dimethylformamide)

  • Nitrogen gas supply

  • Reaction vials (2 mL) with PTFE-lined caps

Equipment:

  • Heating block or oven capable of maintaining 60-80°C

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place 1-10 mg of the dried sample into a clean, dry reaction vial.[8] If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[8] It is crucial to remove all moisture as silylating reagents are water-sensitive.[4]

  • Reagent Addition: Add 100-200 µL of a suitable solvent (e.g., pyridine) to dissolve the sample.[8] Then, add a sufficient excess of the silylating reagent, typically 100-200 µL of BSTFA + 1% TMCS.[8]

  • Reaction: Tightly cap the vial and mix thoroughly using a vortex mixer.[8]

  • Allow the reaction to proceed at room temperature for 15-30 minutes. For potentially hindered acids, heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.[8][9]

  • Analysis: Cool the vial to room temperature. The reaction mixture can be directly injected into the GC or GC-MS system.[8] Alternatively, it can be diluted with a solvent like hexane prior to injection.

Protocol 2: Esterification via Fatty Acid Methyl Ester (FAME) Formation

This protocol describes the rapid and quantitative conversion of fatty acids to FAMEs using a boron trichloride-methanol solution.[5]

Materials:

  • Sample containing this compound (1-25 mg)

  • 12% Boron Trichloride-Methanol solution (BCl3-Methanol)

  • Hexane (GC grade)

  • Deionized Water

  • Micro reaction vessels (5-10 mL) with PTFE-lined caps

Equipment:

  • Heating block or water bath capable of maintaining 60°C

  • Vortex mixer

  • Pipettes

  • Centrifuge (optional)

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the sample (neat or dissolved in a solvent) into a micro reaction vessel.[5] If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12% BCl3-Methanol solution to the vessel.[5]

  • Reaction: Securely cap the vessel and heat at 60°C for 5-10 minutes in a heating block or water bath.[5] To optimize, different derivatization times can be tested on a representative sample.[5]

  • Extraction: Cool the vessel to room temperature. Add 1 mL of deionized water and 1 mL of hexane.[5]

  • Cap the vessel and shake vigorously for 30-60 seconds to extract the FAMEs into the non-polar hexane layer.[5]

  • Sample Collection: Allow the layers to separate (centrifugation can be used to accelerate this). Carefully transfer the upper organic layer (hexane), which contains the derivatized 2-methylheptanoate, to a clean autosampler vial for analysis.[5]

  • Analysis: The collected hexane layer containing the methyl 2-methylheptanoate is now ready for injection into the GC or GC-MS system.

References

Chiral Separation of 2-Methylheptanoic Acid Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 2-Methylheptanoic acid isomers. This compound is a branched-chain fatty acid with a chiral center at the second carbon, resulting in two enantiomers: (R)-2-Methylheptanoic acid and (S)-2-Methylheptanoic acid. The separation and quantification of these enantiomers are crucial in various fields, including flavor and fragrance analysis, metabolomics, and pharmaceutical development, as different enantiomers can exhibit distinct biological activities.

Introduction to Chiral Separation Techniques

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of a chiral selector. This can be achieved through various chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), utilizing chiral stationary phases (CSPs) or through derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the chiral separation of carboxylic acids like this compound by HPLC involves derivatization to introduce a fluorescent tag, enabling highly sensitive detection. This method converts the enantiomers into diastereomers, which can then be resolved on a conventional reversed-phase column.

Experimental Protocol: HPLC with Chiral Derivatization

This protocol is based on the methodology for separating branched-chain fatty acids.

1. Derivatization:

  • Objective: To convert the this compound enantiomers into fluorescent diastereomeric esters.

  • Reagents:

    • (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol (chiral fluorescent labeling reagent)

    • 2,2'-Dipyridyl disulfide

    • Triphenylphosphine

    • Acetonitrile (anhydrous)

  • Procedure:

    • In a reaction vial, mix 10 µg of racemic this compound with a 1.5 molar excess of (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol, 2,2'-dipyridyl disulfide, and triphenylphosphine.

    • Add 200 µL of anhydrous acetonitrile.

    • Seal the vial and allow the reaction to proceed at room temperature for 60 minutes.

    • After the reaction, the mixture is ready for HPLC analysis.

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: Develosil ODS-3 (4.6 mm i.d. x 150 mm, 3 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of methanol, acetonitrile, and water. The exact ratio may require optimization but a starting point could be a gradient elution.

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: Controlled, potentially at sub-ambient temperatures (e.g., -20°C to 24°C) to enhance resolution.[1]

  • Detection:

    • Excitation Wavelength: 298 nm.[1]

    • Emission Wavelength: 462 nm.[1]

  • Injection Volume: 10 µL.

Data Presentation: HPLC Separation
ParameterValue
ColumnDevelosil ODS-3 (4.6 mm i.d. x 150 mm, 3 µm)
Mobile PhaseMethanol/Acetonitrile/Water
Flow Rate0.6 mL/min
Temperature-20°C to 24°C
DetectionFluorescence (Ex: 298 nm, Em: 462 nm)
Expected OutcomeBaseline separation of the two diastereomeric peaks

Workflow for HPLC Chiral Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Racemic this compound Derivatization Derivatization with Chiral Fluorescent Reagent Sample->Derivatization React Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Injection Inject into HPLC Diastereomers->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Caption: Workflow for the chiral separation of this compound via HPLC with derivatization.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the separation of volatile compounds. For non-volatile or highly polar compounds like carboxylic acids, derivatization is necessary to increase their volatility and improve peak shape.

Experimental Protocol: GC with Chiral Stationary Phase

This protocol outlines a general procedure for the chiral GC separation of this compound following derivatization.

1. Derivatization (Esterification):

  • Objective: To convert this compound into its more volatile methyl ester.

  • Reagents:

    • This compound sample

    • Methanolic HCl (3 N) or Boron trifluoride-methanol solution (BF3-MeOH)

    • Hexane

    • Saturated NaCl solution

  • Procedure:

    • To 1 mg of the this compound sample in a vial, add 1 mL of 3 N methanolic HCl.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC analysis.

2. GC-MS Conditions:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB or similar).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 5°C/min.

    • Hold at 180°C for 5 minutes.

    • (This program is a starting point and should be optimized for the specific column and instrument).

  • Detector (MS):

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan range: m/z 50-300.

Data Presentation: GC Separation
ParameterValue
ColumnChiral Capillary Column (e.g., Cyclodextrin-based)
Carrier GasHelium or Hydrogen
Injector Temp.250°C
Oven Program60°C (2 min) -> 180°C at 5°C/min -> 180°C (5 min)
DetectorMass Spectrometer
Expected OutcomeTwo separated peaks corresponding to the (R) and (S)-2-methylheptanoate methyl esters.
Workflow for GC Chiral Separation```dot

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result Sample Racemic this compound Derivatization Esterification (e.g., to Methyl Esters) Sample->Derivatization React FAMEs Volatile Methyl Esters Derivatization->FAMEs Injection Inject into GC FAMEs->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram

Caption: Principle of chromatographic chiral separation.

References

Application Notes and Protocols: 2-Methylheptanoic Acid as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanoic acid is a branched-chain carboxylic acid utilized as a versatile chemical intermediate in the synthesis of a variety of organic molecules.[1] Its structure, featuring a chiral center at the alpha-position, makes it a valuable building block in the fragrance, flavor, and pharmaceutical industries.[1][2] These application notes provide detailed protocols for the use of this compound in common synthetic transformations, including esterification for fragrance applications and amide bond formation, a critical reaction in drug development.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [3]
Appearance Clear, slightly yellow liquid[1]
Odor Fatty, sour, rancid-like[1]
Boiling Point 140 °C @ 30 mmHg
Density 0.906 g/mL at 25 °C
Refractive Index n20/D 1.425 (lit.)
Solubility Sparingly soluble in water[1]

Application 1: Synthesis of Fragrance Esters via Fischer Esterification

This compound is a precursor for the synthesis of various esters that possess unique fruity and waxy aromas, making them valuable in the fragrance industry. The Fischer esterification is a common acid-catalyzed method for producing these esters.

General Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methylheptanoic_Acid This compound Mixing Combine Reactants & Catalyst in Solvent (e.g., Toluene) 2_Methylheptanoic_Acid->Mixing Alcohol Alcohol (e.g., Geraniol, Ethanol) Alcohol->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Mixing Heating Heat to Reflux with Water Removal (Dean-Stark) Mixing->Heating Quenching Cool and Quench Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Purify by Distillation Drying->Purification Product Fragrance Ester Purification->Product

Caption: General workflow for the synthesis of fragrance esters from this compound.

Experimental Protocol: Synthesis of Geranyl 2-Methylheptanoate

This protocol describes the synthesis of geranyl 2-methylheptanoate, a valuable fragrance compound.

Materials:

  • This compound

  • Geraniol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), geraniol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the pure geranyl 2-methylheptanoate.

Quantitative Data for Esterification Reactions

The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with various alcohols, based on general Fischer esterification procedures.

AlcoholCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
EthanolH₂SO₄Ethanol (excess)4-8Reflux70-85
Benzyl Alcoholp-TsOHToluene6-12Reflux75-90
Geraniolp-TsOHToluene8-16Reflux70-85
CyclohexanolH₂SO₄Cyclohexanol (excess)10-20Reflux65-80

Application 2: Synthesis of Amides for Pharmaceutical Applications

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be converted to its acyl chloride, a more reactive intermediate, which readily reacts with amines to form amides. This two-step process is a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Workflow for Amide Synthesis via Acyl Chloride

Amide_Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation 2_Methylheptanoic_Acid This compound Reaction1 Reaction in Inert Solvent 2_Methylheptanoic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Thionyl_Chloride->Reaction1 Acyl_Chloride 2-Methylheptanoyl Chloride Reaction1->Acyl_Chloride Reaction2 Reaction in Aprotic Solvent Acyl_Chloride->Reaction2 Amine Primary or Secondary Amine Amine->Reaction2 Base Base (e.g., Pyridine, Triethylamine) Base->Reaction2 Amide_Product Amide Product Reaction2->Amide_Product

Caption: Two-step workflow for the synthesis of amides from this compound.

Experimental Protocol: Synthesis of 2-Methylheptanoyl Chloride

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) to the solution at room temperature.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-methylheptanoyl chloride, which can often be used in the next step without further purification. A reported boiling point for the purified product is 32°-34°C at 0.6 torr.[1]

Experimental Protocol: Synthesis of N-Benzyl-2-methylheptanamide

Materials:

  • 2-Methylheptanoyl chloride

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylheptanoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-benzyl-2-methylheptanamide.

Quantitative Data for Amide Formation

The following table provides representative data for the synthesis of amides from 2-methylheptanoyl chloride.

AmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)
BenzylamineTriethylamineDCM2-60 to RT85-95
AnilinePyridineDCM4-80 to RT80-90
(R)-1-PhenylethylamineTriethylamineDCM3-70 to RT82-92
MorpholineTriethylamineDCM2-50 to RT88-96

Safety Information

This compound may cause skin and eye irritation.[1] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and ingestion.[1]

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis. The protocols outlined in these application notes for ester and amide formation provide a solid foundation for researchers in the fragrance, flavor, and pharmaceutical industries to utilize this building block in their synthetic endeavors. The provided workflows and quantitative data serve as a useful guide for reaction planning and optimization.

References

2-Methylheptanoic Acid: Applications in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanoic acid (CAS No. 1188-02-9) is a branched-chain fatty acid that plays a significant role in the flavor and fragrance industry. Its unique organoleptic properties contribute to the characteristic flavor profiles of a variety of food products and the scent profiles of various fragrances. This document provides detailed application notes and experimental protocols for the use of this compound in research and development.

Sensory Profile and Applications

This compound possesses a complex aroma and flavor profile, often described as waxy, green, cheesy, and even sweaty.[1] This multifaceted sensory character allows for its use in a wide range of applications to impart specific and nuanced notes.

Flavor Applications:

In the food and beverage industry, this compound is utilized as a flavoring agent to enhance and create a variety of taste profiles.[2] Its ability to mimic natural tastes makes it a valuable component in many formulations.[1] Common applications include:

  • Fruity Flavors: It can add depth and complexity to fruit flavors such as apple and apricot.[1][3]

  • Nutty Flavors: It contributes to the rich and roasted notes in nut-based flavors.[1][3]

  • Dairy Flavors: It is instrumental in creating authentic butter and cheese flavor profiles.[1][3]

  • Savory and Meat Flavors: It can provide a subtle fatty and savory note to meat products.[1][3]

Fragrance Applications:

In the fragrance industry, this compound is used to introduce unique and complex notes to perfume compositions. Its waxy and slightly animalic character can provide a distinctive element to various fragrance families. It is also used as an intermediate in the synthesis of esters, which are widely used in the fragrance industry.

Quantitative Sensory Data

A comprehensive understanding of the sensory thresholds of this compound is crucial for its effective application. The following table summarizes available quantitative data.

ParameterValueMediumReference
Aroma Detection Threshold 29.5 ppmNot Specified--INVALID-LINK--
Typical Usage Levels in Food 0.05 - 10 ppmFinished Consumer Product--INVALID-LINK--
Council of Europe Limits 10 ppmFoods--INVALID-LINK--
Council of Europe Limits 1 ppmBeverages--INVALID-LINK--

Note on Odor Activity Value (OAV): The Odor Activity Value is a measure of the importance of a specific compound to the odor of a sample and is calculated by dividing the concentration of the compound by its odor threshold. Due to the limited availability of specific concentration data of this compound in various products, a comprehensive OAV analysis is not provided here. However, researchers can calculate the OAV for their specific applications using the provided threshold data and their own analytical measurements.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of this compound via the alkylation of heptanoic acid.

Materials:

  • Heptanoic acid

  • Diisopropylamine

  • n-Butyl lithium (1.6M in hexanes)

  • Methyl iodide

  • Tetrahydrofuran (THF), dry

  • Diethyl ether

  • 10% Hydrochloric acid

  • 20% Sodium bisulfite solution

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate, anhydrous

  • Potassium hydroxide

  • Methanol

Procedure:

  • Formation of the Lithium Diisopropylamide (LDA) Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (11.8 ml) in dry THF (100 ml). Cool the solution to 0°C in an ice bath.

  • Slowly add n-butyl lithium (55 ml of 1.6M solution) to the stirred solution at 0°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Formation of the Enolate: Add heptanoic acid (5.4 ml) dropwise to the LDA solution at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for one hour.

  • Alkylation: Cool the resulting solution back to 0°C and add methyl iodide (7.2 ml).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1.5 hours.

  • Workup: Pour the reaction mixture into 10% hydrochloric acid and extract with diethyl ether (3 x 100 ml).

  • Combine the organic extracts and wash with 10% hydrochloric acid, water, 20% sodium bisulfite solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Saponification and Isolation: Remove the solvent in vacuo. Dissolve the residue in methanol containing potassium hydroxide (5.1 g).

  • Stir the mixture overnight at room temperature.

  • Remove the methanol in vacuo and dissolve the residue in water (150 ml).

  • Wash the aqueous layer with diethyl ether (2 x 100 ml) to remove any non-acidic impurities.

  • Acidify the aqueous layer with 10% hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the ether extract with 20% sodium bisulfite solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the diethyl ether in vacuo to yield this compound.

Workflow for the Synthesis of this compound

G cluster_LDA LDA Formation cluster_Enolate Enolate Formation cluster_Alkylation Alkylation cluster_Workup Workup & Isolation Diisopropylamine Diisopropylamine nBuLi nBuLi Diisopropylamine->nBuLi  THF, 0°C LDA LDA nBuLi->LDA  Stir 30 min Enolate Enolate LDA->Enolate  Stir 1 hr, RT Heptanoic_acid Heptanoic_acid Heptanoic_acid->LDA  0°C Methyl_iodide Methyl_iodide Enolate->Methyl_iodide  0°C Alkylated_product Alkylated_product Methyl_iodide->Alkylated_product  Stir 1.5 hr, RT Extraction Extraction Alkylated_product->Extraction  10% HCl, Ether Washing Washing Extraction->Washing Saponification Saponification Washing->Saponification  KOH, MeOH Acidification Acidification Saponification->Acidification  10% HCl Final_Extraction Final_Extraction Acidification->Final_Extraction  Ether Drying Drying Final_Extraction->Drying  MgSO4 Product Product Drying->Product  Evaporation

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Protocol 2: Purification of this compound

This protocol provides a general guideline for the purification of synthesized this compound. The choice of method will depend on the purity of the crude product and the desired final purity.

Method 1: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Distillation: Place the crude this compound in the distillation flask.

  • Apply a vacuum and gently heat the flask.

  • Collect the fraction that distills at the boiling point of this compound (approximately 140 °C at 30 mmHg). Discard any initial lower-boiling fractions and any higher-boiling residue.

Method 2: Column Chromatography

  • Column Preparation: Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Sensory Evaluation of this compound

This protocol outlines a general procedure for the sensory evaluation of this compound using a trained panel.

Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe flavors and aromas, and availability.

  • Train the panelists on the recognition and intensity scaling of the key sensory attributes of this compound (waxy, green, cheesy, sweaty, sour, fatty).

Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., deodorized water with a small amount of ethanol for odor evaluation, or a neutral oil for flavor evaluation).

  • Prepare a series of dilutions from the stock solution to determine the detection and recognition thresholds.

  • For descriptive analysis, prepare a sample at a concentration above the recognition threshold.

Sensory Evaluation Methods:

  • Triangle Test: To determine if a perceptible difference exists between two samples (e.g., a product with and without added this compound). Present panelists with three coded samples, two of which are identical and one is different. Ask them to identify the odd sample.

  • Descriptive Analysis: To create a detailed sensory profile of this compound. Panelists will rate the intensity of the pre-defined sensory attributes on a labeled magnitude scale (e.g., 0-15).

Sensory Evaluation Workflow

G cluster_Prep Preparation cluster_Eval Evaluation cluster_Analysis Data Analysis Panelist_Selection Panelist_Selection Panelist_Training Panelist_Training Panelist_Selection->Panelist_Training Triangle_Test Triangle Test (Difference Testing) Panelist_Training->Triangle_Test Descriptive_Analysis Descriptive Analysis (Profiling) Panelist_Training->Descriptive_Analysis Sample_Preparation Sample_Preparation Dilution_Series Dilution_Series Sample_Preparation->Dilution_Series Dilution_Series->Triangle_Test Dilution_Series->Descriptive_Analysis Statistical_Analysis Statistical_Analysis Triangle_Test->Statistical_Analysis Descriptive_Analysis->Statistical_Analysis Interpretation Interpretation Statistical_Analysis->Interpretation

Caption: A workflow for conducting sensory evaluation of this compound.

Signaling Pathways in Perception

The perception of this compound involves both the olfactory (smell) and gustatory (taste) systems.

Gustatory (Taste) Perception:

The taste of fatty acids is thought to be mediated by a family of G-protein coupled receptors (GPCRs). For medium-chain fatty acids like this compound, the following receptors are implicated:

  • GPR40 (FFAR1) and GPR120 (FFAR4): These receptors are activated by medium and long-chain fatty acids.

  • GPR84: This receptor is believed to be essential for the taste of medium-chain saturated fatty acids.

  • CD36: This protein acts as a fatty acid transporter, facilitating the interaction of fatty acids with their receptors in the taste bud cells.

Olfactory (Smell) Perception:

The perception of odors is mediated by a large family of olfactory receptors (ORs), which are also GPCRs, located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this compound have not been definitively identified, it is known that some ORs are responsive to short and branched-chain fatty acids.

Proposed Signaling Pathway for Fatty Acid Taste Perception

G cluster_membrane Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Fatty_Acid 2-Methylheptanoic Acid CD36 CD36 (Transporter) Fatty_Acid->CD36 GPCR GPR40/GPR120/GPR84 (Receptor) Fatty_Acid->GPCR CD36->GPCR G_protein G-protein Activation GPCR->G_protein Second_Messengers Second Messenger Cascade (e.g., IP3, DAG) G_protein->Second_Messengers Ca_release Ca2+ Release Second_Messengers->Ca_release Neurotransmitter_Release Neurotransmitter Release Ca_release->Neurotransmitter_Release Signal_to_Brain Signal to Brain Neurotransmitter_Release->Signal_to_Brain

Caption: A simplified diagram of the proposed signaling pathway for the taste perception of fatty acids.

References

Application Notes and Protocols for the Extraction of 2-Methylheptanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanoic acid is a branched-chain medium-chain fatty acid that has been identified in various biological systems. Accurate quantification of this and other fatty acids in biological matrices such as plasma, serum, urine, and feces is crucial for understanding its physiological and pathological roles, including its potential as a biomarker. Due to its volatility and the complexity of biological samples, a robust and reliable extraction protocol is paramount for accurate analysis, which is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed protocols for the extraction of this compound from biological samples using two common and effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Additionally, it outlines the subsequent derivatization and GC-MS analysis steps.

Data Presentation: Quantitative Performance of Extraction Methods

The following table summarizes the expected quantitative performance for the extraction of medium-chain fatty acids, including this compound, from biological samples based on similar validated methods for short and medium-chain fatty acids.[1][2][3] Specific recovery for this compound should be validated in-house.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Biological Matrix Plasma, Serum, FecesUrine, Plasma
Extraction Principle Partitioning of the analyte between two immiscible liquid phases based on its solubility.Adsorption of the analyte onto a solid sorbent, followed by selective elution.
Typical Recovery Rate 80 - 110%85 - 115%
Reproducibility (RSD) < 15%< 10%
Limit of Detection (LOD) 0.1 - 5 µM0.05 - 2 µM
Limit of Quantification (LOQ) 0.5 - 15 µM0.2 - 10 µM

Experimental Workflow

The overall workflow for the extraction and analysis of this compound is depicted below.

Extraction Workflow sample Biological Sample (Plasma, Serum, Urine, Feces) preprocess Sample Pre-treatment (e.g., Homogenization, Acidification) sample->preprocess extraction Extraction preprocess->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Method A spe Solid-Phase Extraction (SPE) extraction->spe Method B derivatization Derivatization (e.g., Silylation, Esterification) lle->derivatization spe->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma or Serum

This protocol is adapted from methods for short and medium-chain fatty acid extraction.[4]

Materials:

  • Biological sample (Plasma or Serum)

  • Internal Standard (e.g., deuterated this compound or a similar non-endogenous branched-chain fatty acid)

  • Hydrochloric acid (HCl), 1M

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (anhydrous)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate (for reconstitution)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample. Spike with an appropriate amount of the internal standard solution.

  • Acidification: Add 10 µL of 1M HCl to the sample to acidify it. Vortex for 10 seconds. Acidification protonates the carboxylic acid group, making it less polar and more soluble in the organic solvent.

  • Extraction: Add 500 µL of MTBE to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the fatty acids into the organic phase.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes at 4°C. This will separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a new clean tube. Avoid disturbing the protein pellet at the interface.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate. Cap the vial tightly and heat at 60°C for 30 minutes.

  • Sample Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is a general procedure for organic acid extraction from urine and should be optimized for this compound.[5]

Materials:

  • Urine sample

  • Internal Standard (as in LLE protocol)

  • SPE Cartridge (e.g., C8 or a mixed-mode anion exchange cartridge)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Hydrochloric acid (HCl), 0.1M (for washing)

  • Elution solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol)

  • Derivatization agent (as in LLE protocol)

  • SPE manifold

  • Centrifuge or nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: Take 1 mL of the supernatant and spike with the internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1M HCl to remove interfering polar compounds.

  • Elution: Elute the this compound and other fatty acids from the cartridge with 2 mL of the elution solvent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Proceed with the derivatization step as described in the LLE protocol (Step 9).

  • Sample Analysis: The derivatized sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

Typical GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating fatty acid derivatives.

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 280°C at 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis. Specific ions for the derivatized this compound and the internal standard should be determined.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Metabolic Pathway Context: Beta-Oxidation of a Branched-Chain Fatty Acid

While a specific signaling pathway for this compound is not well-defined, its metabolism is expected to proceed through a modified beta-oxidation pathway. The presence of a methyl group on the alpha-carbon (position 2) would necessitate an initial alpha-oxidation step to remove the carboxyl group and the methyl-bearing carbon, followed by beta-oxidation of the resulting straight-chain fatty acid. The diagram below illustrates the general process of beta-oxidation.

Beta_Oxidation cluster_0 Mitochondrial Matrix fatty_acyl_coa Fatty Acyl-CoA (Cn) dehydrogenation1 Dehydrogenation (Acyl-CoA Dehydrogenase) fatty_acyl_coa->dehydrogenation1 hydration Hydration (Enoyl-CoA Hydratase) dehydrogenation1->hydration FADH2 dehydrogenation2 Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) hydration->dehydrogenation2 thiolysis Thiolysis (Thiolase) dehydrogenation2->thiolysis NADH shorter_acyl_coa Fatty Acyl-CoA (Cn-2) thiolysis->shorter_acyl_coa acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shorter_acyl_coa->dehydrogenation1 Re-enters cycle tca_cycle TCA Cycle acetyl_coa->tca_cycle alpha_oxidation Alpha-Oxidation (for 2-methyl fatty acids) alpha_oxidation->fatty_acyl_coa Propionyl-CoA + Heptanoyl-CoA two_methyl_fa 2-Methylheptanoyl-CoA two_methyl_fa->alpha_oxidation

Caption: Modified beta-oxidation pathway for this compound.

References

Application Note: Mass Spectrometry Fragmentation of 2-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanoic acid is a branched-chain fatty acid that can be of interest in various fields, including metabolism research and as a biomarker. Its structural elucidation is crucial for its identification and quantification in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds. This application note details the characteristic mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis.

While a complete, publicly available mass spectrum with quantitative abundance data for this compound is not readily accessible, its fragmentation pattern can be predicted based on established principles of mass spectrometry for carboxylic acids and by analogy to similar branched-chain fatty acids. The most significant experimentally reported fragment is a base peak at m/z 74[1].

Predicted Mass Spectrometry Fragmentation of this compound

Upon electron ionization (EI) at 70 eV, this compound (molecular weight: 144.21 g/mol ) is expected to undergo several characteristic fragmentation reactions. The molecular ion ([M]⁺•) peak at m/z 144 may be of low intensity or absent, which is common for aliphatic carboxylic acids.

The major fragmentation pathways are predicted to be:

  • McLafferty Rearrangement: This is a hallmark fragmentation for carbonyl compounds with a γ-hydrogen. The transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond, results in the formation of a neutral alkene and a charged enol. For this compound, this rearrangement is expected to produce a prominent ion at m/z 74 . This corresponds to the charged fragment [CH3CH=C(OH)2]⁺• and is consistent with the reported base peak for this compound[1].

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon is a common fragmentation pathway for carboxylic acids. This would result in the loss of the carboxyl group (-COOH) as a radical, leading to a fragment at m/z 99 ([M-45]⁺).

  • Cleavage adjacent to the branch point: The presence of a methyl group at the C2 position can influence fragmentation. Cleavage of the C2-C3 bond can lead to the formation of a resonance-stabilized acylium ion.

  • Loss of Small Neutral Molecules: The molecular ion may also undergo the loss of small, stable neutral molecules, such as water ([M-18]⁺) or the hydroxyl radical ([M-17]⁺).

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound in an electron ionization mass spectrum. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions and known fragmentation patterns of similar molecules.

m/zProposed Fragment IonPredicted Relative AbundanceFragmentation Pathway
144[C8H16O2]⁺•Very Low / AbsentMolecular Ion
127[C8H15O]⁺LowLoss of •OH (M-17)
99[C6H11O]⁺ModerateAlpha-cleavage (Loss of •COOH, M-45)
87[C4H7O2]⁺ModerateCleavage of the C4-C5 bond
74[C3H6O2]⁺•High (Predicted Base Peak)McLafferty Rearrangement
71[C5H11]⁺ModerateLoss of the carboxyl group and subsequent rearrangements
57[C4H9]⁺ModerateAlkyl chain fragmentation
43[C3H7]⁺HighAlkyl chain fragmentation

Experimental Protocols

This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

For biological samples, a liquid-liquid extraction is typically employed.

  • Acidify the sample (e.g., plasma, urine) to a pH of approximately 2-3 using a suitable acid (e.g., HCl).

  • Extract the this compound with an organic solvent such as diethyl ether or ethyl acetate.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. Derivatization (Optional but Recommended)

To improve the chromatographic properties and volatility of this compound, derivatization is often performed. A common method is silylation to form a trimethylsilyl (TMS) ester.

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-80°C for 30-60 minutes.

  • The sample is then ready for injection into the GC-MS.

3. GC-MS Parameters

The following are typical starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.

  • Gas Chromatograph (GC)

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the analysis of this compound.

Fragmentation_Pathway Predicted Fragmentation of this compound M This compound [M]⁺• (m/z 144) F74 McLafferty Rearrangement Product [C3H6O2]⁺• (m/z 74) M->F74 McLafferty Rearrangement F99 Alpha-Cleavage Product [C6H11O]⁺ (m/z 99) M->F99 α-Cleavage (-•COOH) F127 Loss of •OH [C8H15O]⁺ (m/z 127) M->F127 Loss of •OH Alkyl_Fragments Alkyl Chain Fragments (m/z 87, 71, 57, 43, etc.) M->Alkyl_Fragments C-C Bond Cleavages

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Injection and Separation Derivatization->GCMS MS Mass Spectrometry (EI, 70 eV) GCMS->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Analysis Data Analysis (Fragmentation Pattern) Data_Acquisition->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2-Methylheptanoic acid in aqueous solutions.

Troubleshooting Guide

Issue 1: this compound is not dissolving in water or buffer.

Possible Causes:

  • Low Intrinsic Solubility: this compound is a medium-chain fatty acid and is characterized as being sparingly soluble or very slightly soluble in water.[1][2] Its estimated aqueous solubility is approximately 592.1 mg/L at 25°C.

  • pH of the Aqueous Solution: As a carboxylic acid with a pKa between 4.82 and 5.15, this compound's solubility is highly dependent on the pH of the solution.[3] At a pH below its pKa, the acid will be predominantly in its neutral, less soluble form.

  • Temperature: Solubility can be temperature-dependent.

Solutions:

  • pH Adjustment: The most effective method to increase the solubility of this compound is to increase the pH of the aqueous solution to be at least 2 units above its pKa (i.e., pH > 7). At higher pH values, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.

  • Heating and Agitation: Gently heating the solution to 37°C and using an ultrasonic bath can help increase the rate of dissolution.[4]

  • Co-solvents: The addition of a water-miscible organic solvent can increase solubility.

Issue 2: Precipitation occurs after initial dissolution.

Possible Causes:

  • pH Shift: The pH of the solution may have decreased, causing the dissolved carboxylate to protonate and precipitate as the less soluble carboxylic acid.

  • Common Ion Effect: If a salt of this compound is being used, the addition of other salts containing a common ion can decrease its solubility.

  • Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.

Solutions:

  • Buffer the Solution: Use a buffer system to maintain a stable pH above 7 to keep the this compound in its ionized, soluble form.

  • Review Formulation Components: Check for any components in your formulation that could be altering the pH or introducing common ions.

  • Controlled Dissolution: Dissolve the this compound at a slightly elevated temperature and then allow it to cool to the desired temperature slowly while stirring.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is considered to have low water solubility. One source estimates its solubility at 592.1 mg/L at 25°C. Another predicted value is 1.46 g/L. It is soluble in alcohols and oils.[1][5]

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid with a pKa of approximately 4.82-5.15, the solubility of this compound is significantly influenced by pH.[3]

  • At pH < pKa , the compound will be in its protonated, less soluble form.

  • At pH > pKa , the compound will be in its deprotonated (ionized) salt form, which is much more soluble in water. To ensure complete dissolution, the pH of the aqueous solution should be maintained at least 2 units above the pKa (pH > 7).

Q3: What are the recommended methods to improve the aqueous solubility of this compound?

A3: The primary methods for enhancing the aqueous solubility of this compound are:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid.

  • Salt Formation: Converting the acid to a more soluble salt form, such as sodium or potassium 2-methylheptanoate.

  • Use of Co-solvents: Adding water-miscible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic portion of the molecule within a cyclodextrin cavity.

Q4: Can I use co-solvents to dissolve this compound? If so, which ones are recommended?

A4: Yes, co-solvents can be effective. This compound is soluble in alcohol.[1] Commonly used co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is advisable to start with a small percentage of the co-solvent and gradually increase it until the desired solubility is achieved, keeping in mind the potential for toxicity of the co-solvent in biological systems.

Q5: How can I prepare a salt of this compound to improve its solubility?

A5: To prepare a salt, you can perform a neutralization reaction. For example, to prepare sodium 2-methylheptanoate, you would dissolve this compound in a suitable organic solvent and then add an equimolar amount of a sodium base, such as sodium hydroxide or sodium ethoxide. The resulting salt can then be isolated.

Q6: Will cyclodextrins be effective in solubilizing this compound?

A6: Yes, cyclodextrins, particularly derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are known to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. The hydrophobic alkyl chain of this compound can be encapsulated within the cyclodextrin cavity. A phase solubility study is recommended to determine the optimal type and concentration of cyclodextrin.

Data Presentation

The following tables summarize the available and predicted solubility data for this compound. Note: Experimentally determined quantitative data for the solubility of this compound under various conditions is limited in the publicly available literature. The tables below include some available data and provide a template for organizing experimentally determined values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆O₂[3]
Molecular Weight144.21 g/mol [3]
pKa4.82 ± 0.21 (Predicted)[3]
pKa (Strongest Acidic)5.15 (Predicted)
logP2.61 - 2.8 (Predicted)
Water Solubility592.1 mg/L @ 25°C (Estimated)
Water Solubility1.46 g/L (Predicted)
AppearanceClear, slightly yellow liquid[3]

Table 2: Solubility in Different Solvents

SolventSolubilityNotesSource
WaterVery slightly soluble / Sparingly soluble-[1][2]
Alcohol (Ethanol)Soluble-[1][5]
OilsSoluble-[5]
DMSO100 mg/mL (693.43 mM)Requires sonication[4]

Table 3: Solubility in Co-solvent Systems (Example Data)

Co-solvent SystemSolubilityNotesSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (17.34 mM)Clear solution[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (17.34 mM)Clear solution[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (17.34 mM)Clear solution[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility as a Function of pH
  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).

  • Add excess this compound: To a known volume of each buffer, add an excess amount of this compound.

  • Equilibrate: Tightly seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid phase: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved acid: Analyze the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, GC-MS after derivatization, or titration).

  • Plot the data: Plot the measured solubility (in mg/mL or M) as a function of the final measured pH of each solution.

Protocol 2: Phase Solubility Study with Cyclodextrins
  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD) in a buffer of a fixed pH (e.g., pH 7).

  • Add excess this compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Seal and agitate the solutions at a constant temperature for 24-48 hours.

  • Separate and quantify: Centrifuge or filter the samples and determine the concentration of this compound in the clear supernatant.

  • Construct the phase solubility diagram: Plot the total concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.

Visualizations

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor Aqueous Solubility of This compound pH_Adjustment pH Adjustment (pH > pKa) Problem->pH_Adjustment Investigate Salt_Formation Salt Formation Problem->Salt_Formation Investigate Cosolvents Co-solvency Problem->Cosolvents Investigate Complexation Cyclodextrin Complexation Problem->Complexation Investigate Solubility_Assay Determine Apparent Solubility pH_Adjustment->Solubility_Assay Leads to Salt_Formation->Solubility_Assay Leads to Cosolvents->Solubility_Assay Leads to Complexation->Solubility_Assay Leads to Stability_Check Assess Physical and Chemical Stability Solubility_Assay->Stability_Check If soluble Stability_Check->pH_Adjustment If unstable, re-evaluate strategy Stability_Check->Salt_Formation If unstable, re-evaluate strategy Stability_Check->Cosolvents If unstable, re-evaluate strategy Stability_Check->Complexation If unstable, re-evaluate strategy Optimized_Formulation Optimized Aqueous Formulation Stability_Check->Optimized_Formulation If stable Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare Aqueous Solutions (e.g., Buffers, Co-solvents) Add_Excess Add Excess This compound Prep_Solutions->Add_Excess Equilibrate Equilibrate (Constant Temp. & Agitation) Add_Excess->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify Dissolved Acid in Supernatant/Filtrate Separate->Quantify Analyze_Data Analyze and Plot Data Quantify->Analyze_Data

References

2-Methylheptanoic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability and degradation pathways of 2-Methylheptanoic acid (2-MHA). It includes troubleshooting advice, experimental protocols, and data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. As a saturated branched-chain fatty acid, it is relatively stable compared to unsaturated fatty acids. However, adherence to recommended conditions prevents degradation. For neat (liquid) 2-MHA, storage below +30°C is acceptable for short periods. For long-term stability and working solutions, specific conditions should be followed, as summarized in the table below.

Q2: I am observing unexpected peaks during the chromatographic analysis of my 2-MHA standard. What could be the cause?

A2: The appearance of extraneous peaks can indicate several issues:

  • Degradation: Although saturated fatty acids are stable, slow oxidation can occur over long periods or if exposed to heat or light, leading to byproducts. Ensure you are following optimal storage conditions.

  • Contamination from Labware: Using plastic containers or pipette tips with organic solvents is a common source of contamination. Plasticizers can leach into the solvent and appear as peaks in your analysis. Always use glass or Teflon-lined containers and glassware for handling organic solutions of lipids.[1][2]

  • Solvent Impurities: The solvent used to dissolve the 2-MHA may contain impurities. Always run a solvent blank to rule out this possibility.

  • Esterification: If your sample has been in contact with an alcohol (e.g., methanol, ethanol) for an extended period, especially under acidic conditions, ester formation (e.g., methyl 2-methylheptanoate) can occur.

Q3: My 2-MHA concentration is decreasing in my cell culture media over time. What is the likely degradation pathway?

A3: The loss of 2-MHA in a biological system like cell culture is most likely due to cellular metabolism. As a 2-methyl branched-chain fatty acid, it can be directly metabolized through the β-oxidation pathway, which occurs in both mitochondria and peroxisomes.[3][4] This pathway systematically shortens the fatty acid chain, producing acetyl-CoA and, in the final cycle for this specific molecule, propionyl-CoA, which then enter central energy metabolism. Unlike fatty acids with a methyl group at the 3-position (β-position), 2-MHA does not require a preliminary α-oxidation step.[5]

Q4: What are the expected degradation products under forced degradation conditions?

A4: Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify potential degradation products and validate the specificity of analytical methods.[6] While specific public data on 2-MHA is limited, based on its chemical structure, the following can be anticipated:

  • Acid/Base Hydrolysis: As a carboxylic acid, 2-MHA is stable to hydrolysis. However, if it has formed an ester (e.g., during formulation with excipients), hydrolysis would cleave the ester bond.

  • Oxidation: Strong oxidative conditions (e.g., using H₂O₂) can lead to the formation of hydroperoxides and subsequent cleavage of the carbon chain, potentially yielding shorter-chain fatty acids, ketones, or aldehydes.

  • Thermal Stress: High temperatures can accelerate oxidation.

  • Photostability: Saturated fatty acids are generally photostable, but significant degradation is possible under high-intensity UV light, often through oxidative pathways.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormContainerTemperatureAtmosphereDurationReference
Neat Liquid Glass, Teflon-lined cap≤ -16°CInert Gas (Argon/Nitrogen)Long-term[1][2]
Glass, Teflon-lined capBelow +30°CAmbientShort-term[7]
Organic Solution Glass, Teflon-lined cap-20°C ± 4°CInert Gas (Argon/Nitrogen)Up to 1 month[1][3][8]
Glass, Teflon-lined cap-80°CInert Gas (Argon/Nitrogen)Up to 6 months[3][8]

Note: Avoid repeated freeze-thaw cycles for solutions.[8] Do not use plastic containers for storage of organic solutions.[2]

Table 2: Illustrative Forced Degradation Data for a Medium-Chain Fatty Acid

Disclaimer: The following data are illustrative examples based on typical results from forced degradation studies as described in ICH guidelines.[6][9] They do not represent actual experimental results for this compound but serve as a guide for experimental design.

Stress ConditionReagent/ParametersTimeDegradation (%)Major Degradants
Acid Hydrolysis 0.1 M HCl24 h< 2%None Detected
Base Hydrolysis 0.1 M NaOH24 h< 2%None Detected
Oxidation 3% H₂O₂8 h15%Shorter-chain fatty acids, aldehydes
Thermal 80°C48 h8%Oxidative byproducts
Photolytic 1.2 million lux hours7 days5%Oxidative byproducts

Visualizations

Biological Degradation Pathway

B_Oxidation_Pathway cluster_cytosol Cytosol / Peroxisomal Membrane cluster_matrix Mitochondrial Matrix / Peroxisome MHA This compound MHA_CoA 2-Methylheptanoyl-CoA MHA->MHA_CoA Acyl-CoA Synthetase (ATP, CoA-SH) C6_Enoyl_CoA 2-Methylhept-2-enoyl-CoA MHA_CoA->C6_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) C6_Hydroxy_CoA 3-Hydroxy-2-methylheptanoyl-CoA C6_Enoyl_CoA->C6_Hydroxy_CoA Enoyl-CoA Hydratase (H2O) C6_Keto_CoA 3-Keto-2-methylheptanoyl-CoA C6_Hydroxy_CoA->C6_Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) C4_Acyl_CoA 2-Methylpentanoyl-CoA C6_Keto_CoA->C4_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA C6_Keto_CoA->Acetyl_CoA Further β-Oxidation\nCycles Further β-Oxidation Cycles C4_Acyl_CoA->Further β-Oxidation\nCycles Repeat Cycle

Caption: β-Oxidation pathway for this compound.

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of 2-MHA acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H2O2, RT) start->ox therm Thermal (e.g., 80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Sample Analysis (HPLC or GC-MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis data Data Evaluation: - Assay (% Remaining) - Impurity Profiling - Mass Balance analysis->data

Caption: Workflow for a forced degradation study.

Troubleshooting Logic: Unexpected Analytical Peaks

Troubleshooting_Logic start Unexpected Peak(s) in Chromatogram q1 Is the peak present in the solvent blank? start->q1 a1_yes Source is solvent or analytical system. Investigate. q1->a1_yes Yes a1_no Peak is related to sample. q1->a1_no No q2 Was plasticware used with organic solvents? a1_no->q2 a2_yes Potential leaching. Re-run using only glass/Teflon. q2->a2_yes Yes a2_no Contamination unlikely. q2->a2_no No q3 Review storage conditions and sample age. a2_no->q3 a3 Peak is likely a degradant. Proceed with characterization. q3->a3

Caption: Decision tree for troubleshooting unexpected peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.[6][10]

Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC or GC-MS system

  • Temperature-controlled oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-MHA at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at specified time points.

    • Neutralize samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂).

    • Store samples at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Expose solid 2-MHA and the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.

    • Sample at specified time points.

  • Photodegradation:

    • Expose solid 2-MHA and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

    • A control sample should be stored in the dark to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (e.g., HPLC or GC-MS). Evaluate the assay of 2-MHA and the profile of any degradation products.

Protocol 2: Quantification by GC-MS

This protocol provides a general method for the analysis of 2-MHA, suitable for stability samples.[11]

Objective: To quantify the concentration of 2-MHA and identify potential degradation products.

Procedure:

  • Sample Preparation & Extraction:

    • To 100 µL of the sample (from Protocol 1), add an internal standard (e.g., a deuterated fatty acid).

    • Add two volumes of methanol to lyse any cells (if applicable) and acidify with HCl.

    • Extract the fatty acids using an organic solvent like iso-octane. Vortex and centrifuge to separate the layers. Collect the organic (upper) layer. Repeat the extraction.

  • Derivatization:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • To enhance volatility and chromatographic performance, derivatize the sample. For example, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample again under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried derivatized sample in a suitable solvent (e.g., 50 µL of iso-octane).

    • Inject 1 µL into the GC-MS system.

    • Use an appropriate GC column (e.g., a DB-5ms) and temperature program to separate the components.

    • Analyze using mass spectrometry, typically in negative ion chemical ionization (NCI) mode for PFB esters, to identify and quantify 2-MHA and any degradants relative to the internal standard.

References

Technical Support Center: Quantification of 2-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of 2-Methylheptanoic acid in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound quantification, particularly with LC-MS/MS, these effects can lead to either ion suppression or enhancement.[1] Ion suppression results in a decreased instrument response, leading to an underestimation of the analyte concentration, while ion enhancement causes an overestimation. These effects can significantly compromise the accuracy, precision, and reproducibility of the analytical method.[2]

Q2: What are the primary causes of matrix effects in biological samples like plasma, serum, or urine?

A2: Biological matrices are complex mixtures of endogenous and exogenous substances.[1][3] The main contributors to matrix effects include:

  • Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression in LC-MS analysis.[4]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process in the mass spectrometer source.[5]

  • Proteins: Although largely removed during sample preparation, residual proteins or peptides can still cause interference.

  • Other Endogenous Molecules: Metabolites, lipids, and other small molecules present in the sample can co-elute with this compound and compete for ionization.[1]

Q3: What is the most effective strategy to counteract matrix effects in this compound analysis?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2] An ideal SIL-IS for this compound would be, for example, this compound-d3 or this compound-¹³C₈. These standards have the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.

Q4: Where can I source a stable isotope-labeled internal standard for this compound?

A4: Commercially available, pre-synthesized stable isotope-labeled standards for this compound may be limited. However, several companies specialize in the custom synthesis of such compounds. It is recommended to contact vendors who offer custom synthesis of deuterated (D) or carbon-13 (¹³C) labeled compounds. Alternatively, a structurally similar, commercially available labeled fatty acid, such as heptanoic acid-d13, could be considered, though it may not perfectly co-elute and compensate for matrix effects as effectively as an identical labeled analogue.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the quantification of this compound.

Issue 1: Poor Peak Shape and Low Signal Intensity
Possible Cause Troubleshooting Step Rationale
Matrix Effects (Ion Suppression) 1. Post-Column Infusion Experiment: Continuously infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression. 2. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from the suppression zone.[1]To confirm if co-eluting matrix components are suppressing the analyte's ionization. More effective removal of phospholipids and other interferences can significantly reduce ion suppression. Improving separation moves the analyte peak away from interfering compounds.
Analyte Adsorption 1. Use a Metal-Free HPLC System: Consider using PEEK tubing and fittings, and a metal-free column, especially if poor peak shape (tailing) is observed for other acidic compounds. 2. Mobile Phase Additives: Include a small amount of a chelating agent like medronic acid or a competing acid in the mobile phase.Acidic analytes can interact with metal surfaces in the HPLC system, leading to peak tailing and signal loss. These additives can passivate active sites on the column and in the system.
Issue 2: High Variability in Quantitative Results Between Samples
Possible Cause Troubleshooting Step Rationale
Inconsistent Matrix Effects 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS (e.g., this compound-d3) into the workflow. Add the SIL-IS at the very beginning of the sample preparation process.[2] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects, as it experiences the same analytical variations as the analyte. This ensures that the calibration curve accurately reflects the analytical behavior of the analyte in the presence of the matrix.
Inefficient Sample Preparation 1. Validate Extraction Recovery: Assess the recovery of this compound from the matrix by comparing the signal from a pre-extraction spiked sample to a post-extraction spiked sample. Aim for a recovery of >85%. 2. Automate Sample Preparation: If possible, use automated liquid handling systems for extraction and dilution steps.To ensure that the sample preparation method is consistently and efficiently extracting the analyte from all samples. Inconsistent recovery will lead to high variability. Automation minimizes human error and improves the precision of sample handling.

Experimental Protocols

Below are example experimental protocols for the quantification of this compound in human plasma using LC-MS/MS and GC-MS. These are model protocols based on established methods for similar branched-chain and short-chain fatty acids.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on methods for the analysis of short-chain and branched-chain fatty acids and requires derivatization to enhance chromatographic retention and ionization efficiency.

1. Materials and Reagents:

  • This compound standard

  • Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., Heptanoic acid-d13 (as a surrogate if a specific one is unavailable)

  • Human Plasma (K2EDTA)

  • Derivatizing Agent: 3-nitrophenylhydrazine (3-NPH) hydrochloride

  • Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

2. Sample Preparation Workflow:

cluster_prep Sample Preparation plasma 1. Plasma Sample (50 µL) is 2. Add SIL-IS (10 µL) plasma->is ppt 3. Protein Precipitation (200 µL cold ACN) is->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Transfer Supernatant (150 µL) vortex->supernatant dry 6. Evaporate to Dryness supernatant->dry derivatize 7. Derivatization with 3-NPH/EDC dry->derivatize reconstitute 8. Reconstitute in Mobile Phase derivatize->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: LC-MS/MS sample preparation workflow.

3. Derivatization Procedure:

  • To the dried supernatant, add 50 µL of a solution containing 20 mM 3-NPH and 20 mM EDC in 50:50 ACN:Water.

  • Vortex and incubate at 40°C for 30 minutes.

  • Quench the reaction by adding 100 µL of 0.1% formic acid in water.

4. LC-MS/MS Parameters:

ParameterSetting
LC System UPLC/HPLC System
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions To be optimized by infusing derivatized standards
Example Transition This compound-3NPH: [M-H]⁻ → fragment ion
SIL-IS Transition Heptanoic acid-d13-3NPH: [M-H]⁻ → fragment ion

5. Quantitative Data Summary (Example):

AnalyteCalibration Range (µM)LLOQ (µM)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound0.1 - 100>0.9950.1< 10%92 - 108%
Protocol 2: GC-MS Quantification of this compound in Urine

This protocol is based on general methods for urinary organic acid profiling and requires derivatization to increase volatility.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (IS): e.g., 2-Ketocaproic acid or a stable isotope-labeled analog if available.

  • Urine Sample

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate, GC grade

  • Pyridine, GC grade

2. Sample Preparation Workflow:

cluster_prep Sample Preparation urine 1. Urine Sample (100 µL) is 2. Add IS (10 µL) urine->is dry 3. Evaporate to Dryness is->dry derivatize 4. Derivatization with BSTFA/TMCS dry->derivatize inject 5. Inject into GC-MS derivatize->inject

Caption: GC-MS sample preparation workflow.

3. Derivatization Procedure:

  • To the dried urine residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

4. GC-MS Parameters:

ParameterSetting
GC System Gas Chromatograph with Autosampler
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temp. 250°C
Injection Mode Splitless
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or MRM
Monitored Ions To be determined from the mass spectrum of the derivatized standard

5. Quantitative Data Summary (Example):

AnalyteCalibration Range (µg/mL)LLOQ (µg/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound0.05 - 20>0.9960.05< 12%90 - 110%

Logical Relationships and Workflows

The following diagram illustrates the decision-making process for troubleshooting and mitigating matrix effects in the quantification of this compound.

cluster_troubleshoot Troubleshooting Pathway cluster_compensate Compensation Strategy start Start: Quantify This compound check_performance Poor Accuracy, Precision, or Sensitivity? start->check_performance investigate_me Investigate Matrix Effects (Post-Column Infusion) check_performance->investigate_me Yes end_good Method Performs Well check_performance->end_good No me_present Matrix Effects Confirmed? investigate_me->me_present optimize_cleanup Optimize Sample Cleanup (SPE, LLE) me_present->optimize_cleanup Yes end_bad Re-evaluate Method me_present->end_bad No optimize_chroma Optimize Chromatography optimize_cleanup->optimize_chroma use_sil_is Implement Stable Isotope- Labeled Internal Standard (SIL-IS) optimize_chroma->use_sil_is use_mmc Use Matrix-Matched Calibrators use_sil_is->use_mmc use_mmc->end_good

Caption: Decision tree for addressing matrix effects.

References

Optimizing GC Separation of 2-Methylheptanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the gas chromatography (GC) separation of 2-Methylheptanoic acid. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful GC analysis of this compound?

A1: Due to its polar carboxylic acid group and the presence of a chiral center, derivatization is the most critical step for the successful GC analysis of this compound. Direct injection of the underivatized acid will likely result in poor peak shape (tailing) and potential interaction with the column's stationary phase. Derivatization converts the polar carboxyl group into a less polar and more volatile ester, leading to improved chromatographic performance.

Q2: Which type of GC column is best suited for separating this compound?

A2: For the achiral analysis of this compound, a polar stationary phase is recommended. For separating the enantiomers (chiral separation), a specialized chiral stationary phase is necessary. Cyclodextrin-based columns are commonly used for the enantiomeric separation of chiral compounds.

Q3: What are the recommended derivatization reagents for this compound?

A3: Several derivatization reagents can be used, with the choice often depending on the specific requirements of the analysis (e.g., sensitivity, detector type). Common options include:

  • Pentafluorobenzyl bromide (PFBBr): This reagent is effective for creating stable derivatives suitable for sensitive detection by electron capture detection (ECD) or mass spectrometry (MS).

  • Silylating agents (e.g., BSTFA, MSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful reagents that replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.

  • BF3-Methanol: This reagent is used to form fatty acid methyl esters (FAMEs), a classic and effective method for preparing fatty acids for GC analysis.

Q4: How can I improve the resolution between the enantiomers of this compound?

A4: Optimizing the separation of enantiomers on a chiral column involves several factors:

  • Temperature Program: A slower oven temperature ramp rate can often improve the resolution between enantiomers.

  • Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas can impact efficiency and resolution.

  • Column Choice: Ensure you are using a chiral column with a suitable cyclodextrin derivative for your analyte.

  • Derivatization: The choice of derivatizing agent can influence the separation of enantiomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the GC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization. Active sites in the injector liner or column. Column overload.Ensure complete derivatization by optimizing reaction time, temperature, and reagent excess. Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. Inject a smaller sample volume or a more dilute sample.
No Peaks Detected Derivatization failure. Incorrect GC parameters (e.g., injector temperature too low). System leak.Verify the integrity of your derivatization reagent and re-optimize the reaction. Ensure the injector temperature is sufficient to volatilize the derivatized analyte. Perform a leak check on your GC system.
Ghost Peaks Contamination from a previous injection (carryover). Septum bleed. Contaminated carrier gas or gas lines.Run a blank solvent injection to confirm carryover. Increase the final oven temperature and hold time to elute all compounds. Use a high-quality, low-bleed septum. Ensure high-purity carrier gas and clean gas lines.
Co-elution of Enantiomers Use of a non-chiral column. Suboptimal GC conditions on a chiral column.Confirm that you are using a designated chiral GC column. Optimize the temperature program and carrier gas flow rate. Slower temperature ramps often improve chiral resolution.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature. Column aging or contamination.Check for stable gas pressures and ensure the oven temperature is accurately controlled. Condition the column or trim a small portion from the inlet end.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBBr

This protocol is adapted from a method for the analysis of short-chain fatty acids.

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr)

  • Diisopropylethylamine (DIPEA)

  • Acetone

  • Hexane

  • Deionized water

Procedure:

  • To 100 µL of the sample or standard in a vial, add 400 µL of water and 500 µL of acetone.

  • Add 20 µL of 10% (v/v) PFBBr in acetone.

  • Add 10 µL of 10% (v/v) DIPEA in acetone to catalyze the reaction.

  • Cap the vial tightly and heat at 60°C for 90 minutes.

  • After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute to extract the PFB-ester derivative.

  • Centrifuge to separate the layers and transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of Derivatized this compound

The following are general starting conditions that should be optimized for your specific instrument and column.

Parameter Recommended Setting
GC Column DB-225ms (30 m x 0.25 mm, 0.25 µm) or a suitable chiral column (e.g., cyclodextrin-based)
Injector Split/Splitless, 250°C
Oven Program Initial: 60°C, hold for 2 min Ramp: 10°C/min to 220°C, hold for 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MS Detector Electron Ionization (EI), Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

Table 1: Recommended GC Columns for this compound Analysis
Analysis Type Stationary Phase Type Example Column(s) Key Considerations
Achiral Polar (e.g., 50% Cyanopropylphenyl)DB-225msGood for separating branched-chain fatty acids from their straight-chain isomers.
Chiral Cyclodextrin-basedCP Chirasil-DEX CBNecessary for the separation of (R)- and (S)-2-Methylheptanoic acid enantiomers.
Table 2: Comparison of Derivatization Reagents
Reagent Derivative Advantages Disadvantages
PFBBr Pentafluorobenzyl esterHigh sensitivity with ECD and MS. Stable derivatives.Requires a catalyst and extraction step.
BSTFA / MSTFA Trimethylsilyl (TMS) esterSimple, one-step reaction. Volatile derivatives.Moisture sensitive. Can produce more complex mass spectra.
BF3-Methanol Fatty acid methyl ester (FAME)Well-established method. Good for general fatty acid profiling.Requires heating and subsequent extraction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization (e.g., with PFBBr) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Inject Hexane Layer Separation Chromatographic Separation (Chiral or Achiral Column) Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic Start Problem: Poor or No Separation CheckDeriv Is Derivatization Complete? Start->CheckDeriv CheckColumn Is the Correct Column Installed? CheckDeriv->CheckColumn Yes Solution1 Re-optimize Derivatization: - Check reagent quality - Adjust time/temperature CheckDeriv->Solution1 No CheckParams Are GC Parameters Optimized? CheckColumn->CheckParams Yes Solution2 Install Appropriate Column: - Polar column for achiral - Chiral column for enantiomers CheckColumn->Solution2 No Solution3 Optimize GC Method: - Adjust temperature program - Optimize carrier gas flow rate CheckParams->Solution3 No

Technical Support Center: 2-Methylheptanoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-methylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Common impurities can include unreacted starting materials such as n-heptanoic acid and methyl iodide, reagents like diisopropylamine, and byproducts from side reactions. The crude product may also contain colored impurities, often presenting as a yellow liquid[1]. Isomers of this compound can also be present and may be difficult to separate[2][3][4].

Q2: What are the primary methods for purifying this compound?

A2: The most common purification techniques for this compound, like other carboxylic acids, are:

  • Fractional Vacuum Distillation: Effective for separating compounds with different boiling points.

  • Recrystallization: A suitable method if the acid is solid at room temperature or can be crystallized from a suitable solvent at low temperatures.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, especially for separating isomers.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Key physical properties are summarized in the table below. These are crucial for selecting and optimizing purification methods.

PropertyValueReference
Molecular Weight 144.21 g/mol [5][6]
Boiling Point 140 °C at 30-40 mmHg[5]
Appearance Colorless to slightly yellow liquid[7]
Solubility Sparingly soluble in water, soluble in organic solvents[7]

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: Inefficient distillation column or incorrect operating parameters.

  • Troubleshooting Steps:

    • Check Column Efficiency: Ensure you are using a fractional distillation column with sufficient theoretical plates. For fatty acids, columns with structured packing are recommended to ensure high separation efficiency and minimal pressure drop[8][9][10].

    • Optimize Vacuum: A lower vacuum will decrease the boiling point and can improve separation from heat-sensitive impurities. The boiling point of this compound is 140 °C at 30-40 mmHg[5]. Adjust the vacuum to achieve a stable distillation temperature.

    • Control Reflux Ratio: A higher reflux ratio can improve separation but will increase distillation time. Adjust the reflux ratio to find the optimal balance between purity and throughput[11][12].

    • Monitor Temperature Gradient: Ensure a stable and appropriate temperature gradient is maintained along the column[11].

Issue 2: The product is still colored after distillation.

  • Possible Cause: Co-distillation of colored impurities or thermal degradation.

  • Troubleshooting Steps:

    • Pre-treatment: Consider a pre-treatment step before distillation. Washing the crude acid with a sodium bisulfite solution can help remove some impurities[1].

    • Lower Distillation Temperature: Use a higher vacuum to lower the boiling point and minimize the risk of thermal decomposition which can create colored byproducts[10].

    • Use an Antioxidant: In some cases, adding a small amount of a suitable antioxidant can prevent degradation during heating.

Recrystallization

Issue 1: this compound oils out instead of crystallizing.

  • Possible Cause: The solvent is too nonpolar, the cooling rate is too fast, or the solution is too concentrated.

  • Troubleshooting Steps:

    • Solvent Selection: For carboxylic acids, mixed solvent systems are often effective. Try dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is less soluble) until turbidity is observed. Common solvent systems for carboxylic acids include ethanol/water and hexane/acetone[13][14].

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out[15].

    • Dilute the Solution: If the solution is too concentrated, the compound may come out of solution above its melting point. Add a small amount of the "good" solvent to the heated solution before cooling.

Issue 2: Low recovery of purified this compound.

  • Possible Cause: The compound is too soluble in the chosen cold solvent, or too much solvent was used.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Test Solvent Systems: Experiment with different solvent systems to find one where the acid has high solubility at high temperatures and low solubility at low temperatures.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize crystal formation.

Preparative HPLC

Issue 1: Poor resolution between this compound and its isomers.

  • Possible Cause: Inappropriate column, mobile phase, or gradient.

  • Troubleshooting Steps:

    • Column Selection: A standard C18 column is a good starting point for fatty acid separation. However, for isomers, a column with higher shape selectivity, such as a cholesteryl-based column, may provide better resolution[16].

    • Mobile Phase Optimization: The mobile phase composition is critical. A mixture of acetonitrile and water is common for reversed-phase HPLC of fatty acids. Adjusting the pH of the mobile phase can alter the ionization state of the carboxylic acid and improve separation[17].

    • Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds[17][18].

    • Derivatization: Consider derivatizing the carboxylic acid to an ester (e.g., phenacyl or naphthacyl ester) to improve chromatographic behavior and UV detection[17][19][20].

Experimental Protocols

General Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, starting from a crude synthetic mixture.

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound extraction Aqueous Workup (Extraction & Washing) crude->extraction distillation Fractional Vacuum Distillation extraction->distillation Primary Purification hplc Preparative HPLC distillation->hplc High Purity Required analysis Purity Analysis (GC-MS) distillation->analysis recrystallization Recrystallization recrystallization->analysis pure Pure this compound hplc->pure analysis->recrystallization Further Purification Needed analysis->pure Purity > 98%

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying several grams to kilograms of this compound.

  • Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux or packed column, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound. It is recommended not to fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions:

    • Collect the initial low-boiling fraction, which may contain residual solvents and volatile impurities.

    • As the temperature stabilizes at the boiling point of this compound (approx. 140 °C at 30-40 mmHg), collect the main fraction in a clean receiving flask.

    • Monitor the purity of the fractions using a suitable analytical technique like GC-MS.

  • Shutdown: Once the main fraction is collected, stop heating, and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for small to medium scale purification and for removing impurities that are significantly more or less soluble than this compound in the chosen solvent system.

  • Solvent Selection:

    • In a small test tube, add a small amount of crude this compound.

    • Add a potential "good" solvent (e.g., ethanol, acetone) dropwise while heating until the acid dissolves.

    • Slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes cloudy.

    • Reheat to clarify the solution. If the solution becomes clear upon heating and forms crystals upon cooling, the solvent system is suitable.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution is saturated (slight turbidity persists).

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Logical Decision-Making for Method Selection

The choice of purification method depends on the initial purity of the material and the desired final purity.

MethodSelection Decision Tree for Purification Method Selection start Crude this compound purity_check Initial Purity Assessment (e.g., GC) start->purity_check distillation Fractional Vacuum Distillation purity_check->distillation < 90% Purity recrystallization Recrystallization purity_check->recrystallization 90-98% Purity hplc Preparative HPLC purity_check->hplc > 98% Purity & Isomer Removal final_product Final Product distillation->final_product recrystallization->final_product hplc->final_product

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Trace Analysis of 2-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace analysis of 2-Methylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to help you minimize contamination and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a branched-chain fatty acid. It is a colorless to pale yellow liquid with a characteristic fatty odor and has limited solubility in water but is soluble in organic solvents.[1] It is classified as a medium-chain fatty acid.[2][3]

Q2: What are the most common sources of contamination in this compound trace analysis?

A2: Common sources of contamination are ubiquitous in a laboratory environment and can significantly impact the accuracy of trace analysis.[4] These include:

  • Plasticware: Phthalates and other plasticizers can leach from various plastics, including pipette tips, syringes, and filter holders.[5][6][7][8]

  • Solvents: Impurities in solvents can introduce interfering compounds.

  • Glassware: Improperly cleaned glassware can harbor residues from previous experiments.

  • Laboratory Environment: Dust and airborne particles can settle into samples.[9]

  • Personnel: Cosmetics, lotions, and even fingerprints can be sources of contamination.[9][10]

Q3: How can I minimize contamination from plasticware?

A3: Since plasticizers are common contaminants, it is crucial to select and treat plasticware carefully.[5] Consider the following:

  • Use high-quality polypropylene or PTFE labware where possible, as they tend to have lower levels of leachable impurities.

  • Rinse all plasticware, including pipette tips, with a high-purity solvent before use.

  • Avoid prolonged storage of solvents and samples in plastic containers.

  • Be aware that even DI water systems with plastic tanks can be a source of phthalate contamination.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the trace analysis of this compound.

Problem 1: I am seeing unexpected peaks (ghost peaks) in my GC-MS chromatogram.

Possible Causes and Solutions:

Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from various sources of contamination or from carryover from previous injections.[11][12]

  • Contaminated Syringe: The autosampler syringe can be a source of carryover.

    • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections. Ensure the wash solvent is of high purity and is changed regularly.

  • Septum Bleed: The injector septum can degrade at high temperatures, releasing volatile compounds.

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Preconditioning the septum by heating it in the injector port before analysis can also help. Some septa have been found to bleed fatty acids.[10]

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections, which can then bleed out in subsequent runs.

    • Solution: Regularly inspect and replace the inlet liner. Using a liner with glass wool can help trap non-volatile matrix components, but the wool itself can be a source of activity if not properly deactivated.

  • Carryover from Previous Injections: High-concentration samples can leave residues in the injection port and column.

    • Solution: Run a solvent blank after a high-concentration sample to check for carryover. If carryover is observed, increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds.[11]

Logical Troubleshooting Workflow for Ghost Peaks:

GhostPeaks Start Ghost Peak Detected CheckBlank Inject Solvent Blank Start->CheckBlank PeakPresent Peak(s) Still Present? CheckBlank->PeakPresent NoPeak No Peak in Blank (Carryover from Sample) PeakPresent->NoPeak No CheckSystem System Contamination Likely PeakPresent->CheckSystem Yes TroubleshootCarryover Optimize Bake-out / Clean Syringe NoPeak->TroubleshootCarryover Resolved Problem Resolved TroubleshootCarryover->Resolved CleanSyringe Clean/Replace Syringe CheckSystem->CleanSyringe CheckSyringe Inject Blank Again CleanSyringe->CheckSyringe PeakStillPresent1 Peak(s) Still Present? CheckSyringe->PeakStillPresent1 ReplaceSeptum Replace Septum PeakStillPresent1->ReplaceSeptum Yes PeakStillPresent1->Resolved No CheckSeptum Inject Blank Again ReplaceSeptum->CheckSeptum PeakStillPresent2 Peak(s) Still Present? CheckSeptum->PeakStillPresent2 CleanInlet Clean Inlet Liner PeakStillPresent2->CleanInlet Yes PeakStillPresent2->Resolved No CheckInlet Inject Blank Again CleanInlet->CheckInlet PeakStillPresent3 Peak(s) Still Present? CheckInlet->PeakStillPresent3 CheckGas Check Gas Purity / Traps PeakStillPresent3->CheckGas Yes PeakStillPresent3->Resolved No CheckGas->Resolved SampleWorkflow Start Sample Collection SamplePrep Sample Preparation (e.g., Homogenization) Start->SamplePrep Extraction Lipid/Fatty Acid Extraction (Protocol 2) SamplePrep->Extraction Derivatization Derivatization (if required) (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing End Final Report DataProcessing->End

References

Technical Support Center: Enhancing Ionization Efficiency of 2-Methylheptanoic Acid for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Methylheptanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in enhancing its ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze with ESI-MS?

This compound, as a short-chain branched fatty acid, presents several analytical challenges. Due to its relatively low molecular weight and high polarity, it often exhibits poor retention on standard reversed-phase columns.[1] More critically, its carboxylic acid group has a low proton affinity, leading to inefficient ionization in both positive and negative electrospray ionization (ESI) modes, resulting in poor sensitivity.[1][2]

Q2: What is the most common ionization mode for underivatized this compound?

Negative ion mode ESI is generally preferred for underivatized carboxylic acids as it allows for the detection of the deprotonated molecule [M-H]⁻.[3][4][5] However, the signal can be weak. Positive ion mode is typically not effective unless adduct formation (e.g., [M+NH₄]⁺) can be promoted.[3]

Q3: What is derivatization and how can it improve the ionization of this compound?

Derivatization is a chemical modification of the analyte to enhance its analytical properties.[6][7] For this compound, this involves reacting the carboxylic acid group to attach a moiety that is more readily ionized. This strategy can significantly increase sensitivity by:

  • Introducing a permanently charged group or a group with high proton affinity, facilitating analysis in positive ion mode where sensitivity is often better.[8][9]

  • Increasing the hydrophobicity and molecular weight of the analyte, which can improve chromatographic retention and ionization efficiency.[9][10]

  • Improving the stability of the analyte.[11]

Q4: Can I improve the signal of underivatized this compound without derivatization?

Yes, optimizing the mobile phase can enhance the signal. In negative ion mode, adding weak acids like acetic or propionic acid at low concentrations (e.g., 0.1%) can paradoxically improve the signal for some analytes.[4][12][13] The post-column addition of a basic solution, such as 20-30 mM ammonium hydroxide, can also improve signal response and stability in negative mode.[5] For positive mode, the inclusion of an ammonium salt like ammonium acetate can promote the formation of [M+NH₄]⁺ adducts.[13]

Q5: Are there alternative ionization techniques to ESI for this compound?

Yes, other ionization methods can be more effective.

  • Atmospheric Pressure Chemical Ionization (APCI): This is a good choice for non-polar to semi-polar small molecules and can sometimes provide better sensitivity than ESI for compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile fatty acid, this compound (often after esterification to its methyl ester, FAME) is well-suited for GC-MS analysis.[14][15][16] Chemical Ionization (CI) in GC-MS can offer uniform responses and characteristic fragments for branched-chain fatty acids.[15][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or No Signal for [M-H]⁻ in Negative ESI Mode 1. Sub-optimal Mobile Phase pH: The pH may not be high enough to facilitate deprotonation. 2. Ion Suppression: Matrix components or mobile phase additives (like formic acid or TFA) are suppressing the signal.[12][18][19] 3. Corona Discharge: High needle voltage can cause a discharge, increasing noise and reducing signal.[4]1. Increase the mobile phase pH. Consider a post-column infusion of a weak base like ammonium hydroxide. 2. Replace formic acid with acetic acid (e.g., 0.1%).[4] Ensure adequate sample cleanup to remove interfering matrix components.[20] 3. Reduce the capillary voltage until the visible corona discharge (a blue glow at the needle tip in a dark room) disappears.[4]
Weak Signal in Positive ESI Mode 1. Low Proton Affinity: Carboxylic acids are not easily protonated. 2. Inefficient Adduct Formation: Insufficient concentration of adduct-forming ions (e.g., NH₄⁺).1. Switch to negative ion mode or use a derivatization strategy to introduce a readily ionizable group for positive mode analysis.[8] 2. Add ammonium acetate or ammonium formate (e.g., 1-10 mM) to the mobile phase to encourage the formation of [M+NH₄]⁺ adducts.[13]
Inconsistent Retention Time 1. Column Degradation: Loss of stationary phase. 2. Mobile Phase Inconsistency: Changes in pH or organic solvent composition.[21]1. Replace the analytical column. 2. Prepare fresh mobile phase daily. Ensure accurate pH measurement and composition.[20]
Poor Peak Shape (Tailing, Broadening) 1. Secondary Interactions: The carboxylic acid group may be interacting with active sites on the column. 2. Column Overload: Injecting too much sample. 3. Contamination: Buildup on the column frit or in the system.[20][21]1. Use a mobile phase with a pH that ensures the analyte is in a single ionic state. Derivatization can also block these interactions. 2. Reduce the injection volume or sample concentration.[20] 3. Flush the column and system. Install an in-line filter.[20]

Quantitative Data on Ionization Enhancement

The following tables summarize the reported improvements in signal intensity using different enhancement techniques for carboxylic acids.

Table 1: Enhancement via Mobile Phase Modification (Negative ESI)

Modifier Analyte Type Concentration Signal Enhancement
Acetic AcidSelective Androgen Receptor Modulators10 µM - 1 mM~10-50% increase[12]
Propionic AcidSelective Androgen Receptor Modulators10 µM - 1 mM~10-50% increase[12]
n-Butyric AcidSelective Androgen Receptor Modulators10 µM - 1 mM~10-50% increase[12]
Isopropyl AlcoholGeneral~10%Increased signal, decreased noise

Table 2: Enhancement via Derivatization

Derivatization Reagent Analyte Type Ionization Mode Signal Enhancement
3-Nitrophenylhydrazine (3-NPH)Short-Chain Fatty AcidsNegative ESI-MS/MS3 to 25-fold increase vs. 2-NPH[1][22]
TMPP-PropylamineCarboxylic AcidsPositive ESI-MS/MSSignificant increase (adds 572 Da)[8]
Peptide Labeling ReagentPeptidesPositive ESI~10-fold average increase; up to 500-fold in specific cases[9]

Experimental Protocols

Protocol: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from methods used for the sensitive analysis of short-chain fatty acids in biological matrices.[1][22]

Objective: To convert this compound into its 3-nitrophenylhydrazone derivative for enhanced detection by LC-MS/MS in negative ion mode.

Materials:

  • This compound standard/sample

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Hexane

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM solution of 3-NPH in 50% ACN/Water.

    • Prepare a 120 mM solution of EDC in 50% ACN/Water.

    • Prepare a 6% (v/v) solution of pyridine in 50% ACN/Water.

  • Sample Preparation:

    • Dissolve or dilute the this compound sample in a suitable solvent (e.g., Methanol or Water) to a known concentration.

  • Derivatization Reaction:

    • To 50 µL of the sample/standard, add 20 µL of the 3-NPH solution.

    • Add 20 µL of the EDC solution.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 40°C for 30 minutes.

    • After incubation, add 20 µL of the 6% pyridine solution to quench the reaction.

  • Extraction (Optional but Recommended):

    • Add 200 µL of water to the reaction mixture.

    • Extract the derivative by adding 500 µL of hexane and vortexing vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient starting with high aqueous phase to retain the derivative, ramping up to a high organic phase to elute it.

    • Ionization Mode: Negative ESI.

    • MS/MS Detection: Monitor the transition from the deprotonated molecular ion of the 3-NPH derivative [M-H]⁻ to a characteristic product ion.

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample 2-Methylheptanoic Acid Sample Mix Mix Sample, 3-NPH, and EDC Sample->Mix Reagents Prepare 3-NPH, EDC, and Pyridine Reagents->Mix Incubate Incubate at 40°C Mix->Incubate Quench Quench with Pyridine Incubate->Quench Extract Extract Derivative (Optional) Quench->Extract LCMS LC-MS/MS Analysis (Negative ESI) Extract->LCMS Troubleshooting_Logic cluster_neg Negative ESI Mode cluster_pos Positive ESI Mode Start Poor Signal for This compound CheckMode Which Ionization Mode? Start->CheckMode Neg_CheckMP Check Mobile Phase CheckMode->Neg_CheckMP Negative Pos_CheckAdduct Check for Adducts CheckMode->Pos_CheckAdduct Positive Neg_CheckVolt Check Voltage Neg_CheckMP->Neg_CheckVolt Neg_Solution Use Acetic Acid; Post-column Base Neg_CheckMP->Neg_Solution Neg_Volt_Solution Reduce Voltage Neg_CheckVolt->Neg_Volt_Solution Derivatize Consider Derivatization Neg_Solution->Derivatize If signal still low Neg_Volt_Solution->Derivatize If signal still low Pos_Solution Add Ammonium Salt Pos_CheckAdduct->Pos_Solution Pos_Solution->Derivatize If signal still low Success Improved Signal Derivatize->Success

References

Technical Support Center: Resolving Co-eluting Peaks with 2-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic issues involving 2-Methylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-eluting peaks encountered during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of this compound with other compounds?

A1: Co-elution involving this compound typically arises due to similarities in the physicochemical properties of the analytes, especially when analyzing complex mixtures. The most common co-eluting compounds are its structural isomers, such as other methyl-branched heptanoic acids (e.g., 3-Methylheptanoic acid, 4-Methylheptanoic acid, etc.) and the straight-chain isomer, octanoic acid. Their comparable boiling points and polarities make separation challenging, particularly on gas chromatography (GC) columns with low to mid-polarity stationary phases. Inadequate method parameters, such as an inappropriate temperature ramp or carrier gas flow rate, can also contribute to poor resolution.

Q2: How can I confirm that I have a co-elution issue involving this compound?

A2: Several indicators can suggest a co-elution problem in your chromatogram:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of more than one compound.

  • Broad Peaks: Unusually wide peaks may be a composite of multiple unresolved peaks.

  • Mass Spectrometry Data: If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak is a strong indication of co-elution. You can look for unique ions corresponding to suspected co-eluting compounds.

  • Method Manipulation: A slight change in the analytical method, such as a different temperature program or a column with a different stationary phase, that results in a change in peak shape or the appearance of multiple peaks, confirms co-elution.

Q3: What is the first step I should take to troubleshoot the co-elution of this compound?

A3: The first and most critical step is to review and optimize your gas chromatography (GC) method. Often, minor adjustments to the temperature program or the carrier gas flow rate can significantly improve resolution. It is also essential to ensure that your analytical column is appropriate for the separation of fatty acid isomers.

Troubleshooting Guides

Issue 1: Co-elution of this compound and Octanoic Acid

This guide provides a systematic approach to resolving the co-elution of this compound and octanoic acid, a common challenge due to their similar volatilities.

CoElution_Troubleshooting start Start: Co-elution of This compound and Octanoic Acid Suspected check_ms Step 1: Confirm Co-elution with Mass Spectrometry start->check_ms optimize_gc Step 2: Optimize GC Method check_ms->optimize_gc Co-elution confirmed change_column Step 3: Change GC Column optimize_gc->change_column Resolution not achieved resolved Resolution Achieved optimize_gc->resolved Resolution achieved derivatization Step 4: Review Derivatization change_column->derivatization Resolution not achieved change_column->resolved Resolution achieved derivatization->resolved Resolution improved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Step 1: Confirmation of Co-elution using Mass Spectrometry

Before modifying your method, confirm that the peak of interest indeed contains both this compound and octanoic acid.

  • Procedure:

    • Acquire mass spectra across the entire width of the unresolved peak.

    • Examine the spectra at the beginning, apex, and end of the peak.

    • Look for the presence of characteristic ions for both compounds. For their methyl esters, key fragments would be monitored.

  • Interpretation: A significant change in the relative abundance of characteristic ions across the peak confirms co-elution.

Step 2: Optimization of the Gas Chromatography (GC) Method

Adjusting the GC parameters is the most effective way to improve the separation of these isomers.

  • Parameter Adjustments:

    • Temperature Program: Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5 °C/min). This increases the interaction time of the analytes with the stationary phase, often leading to better separation.

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your column dimensions. A flow rate that is too high or too low can decrease efficiency and resolution.

    • Injection Mode: Ensure your injection is sharp and narrow. A split injection is generally preferred for higher concentration samples to avoid column overload.

Step 3: Selection of an Appropriate GC Column

The choice of the stationary phase is critical for separating isomers.

  • Recommendation: Switch from a non-polar or low-polarity column (e.g., DB-1, DB-5) to a more polar column. Highly polar "WAX" type (polyethylene glycol) or cyanopropyl stationary phases provide different selectivity for fatty acids and can resolve isomers that co-elute on non-polar phases.

Step 4: Review of the Derivatization Procedure

Ensure your derivatization to fatty acid methyl esters (FAMEs) is complete and does not introduce artifacts.

  • Protocol: Incomplete derivatization can lead to peak tailing and broadening, which can mask underlying separation. Ensure the reaction has gone to completion by optimizing reaction time and temperature.

Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for preparing FAMEs from a sample containing free fatty acids.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a glass reaction vial.

  • Reagent Addition: Add 2 mL of 2% (v/v) sulfuric acid in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

Protocol 2: Optimized GC-MS Method for Separation of C8 Fatty Acid Isomers

This method utilizes a polar stationary phase to enhance the resolution of this compound and octanoic acid methyl esters.

Parameter Condition A (Non-polar Column - Prone to Co-elution) Condition B (Polar Column - Improved Resolution)
GC System Gas Chromatograph with Mass SpectrometerGas Chromatograph with Mass Spectrometer
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temp. 250 °C250 °C
Injection Mode Split (10:1)Split (10:1)
Injection Vol. 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program 50 °C (hold 1 min), then 10 °C/min to 250 °C (hold 5 min)60 °C (hold 2 min), then 5 °C/min to 220 °C (hold 10 min)
MS Transfer Line 280 °C280 °C
Ion Source Temp. 230 °C230 °C
Scan Range 50-300 m/z50-300 m/z

Table 1: Expected Retention Times (in minutes) for FAMEs under Different GC Conditions

Compound Condition A (Non-polar) Condition B (Polar)
Octanoic acid methyl ester ~10.5~12.2
This compound methyl ester ~10.5 (Co-elutes)~12.5

Note: These are approximate retention times and will vary based on the specific instrument and conditions.

Signaling Pathways and Workflows

Experimental_Workflow sample Sample Containing This compound derivatization Derivatization to FAMEs sample->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Peak Integration & Identification) detection->data_analysis

Caption: General experimental workflow for GC-MS analysis.

Validation & Comparative

A Comparative Guide to 2-Methylheptanoic Acid and Heptanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic characteristics of 2-methylheptanoic acid and heptanoic acid, drawing upon available experimental data for straight-chain and branched-chain fatty acids. This document is intended to inform researchers on the distinct metabolic fates and potential applications of these two medium-chain fatty acids.

Introduction

Heptanoic acid, a straight-chain seven-carbon fatty acid, has been investigated for its anaplerotic properties, which are its ability to replenish intermediates in the Krebs cycle. Its triglyceride form, triheptanoin, is an FDA-approved treatment for long-chain fatty acid oxidation disorders. This compound is a branched-chain fatty acid with a methyl group at the alpha-position. While structurally similar to heptanoic acid, this methyl group significantly alters its metabolism. This guide will delve into the metabolic pathways, present available comparative data, and provide detailed experimental protocols for further investigation.

Metabolic Pathways: A Structural Divergence

The metabolic fates of heptanoic acid and this compound are distinct, primarily due to the presence of the alpha-methyl group in the latter.

Heptanoic Acid Metabolism:

Heptanoic acid, as an odd-chain fatty acid, undergoes mitochondrial beta-oxidation. Each round of beta-oxidation cleaves two carbons, yielding acetyl-CoA, until the final round, which produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a key intermediate of the Krebs cycle. This anaplerotic pathway is a significant feature of odd-chain fatty acid metabolism.[1][2]

This compound Metabolism:

The metabolism of this compound is more complex and is inferred from studies on other 2-methyl-branched fatty acids. The alpha-methyl group prevents direct beta-oxidation. Instead, it is believed to undergo a modified beta-oxidation process within the mitochondria.[3] It has been shown that rat liver mitochondria can oxidize medium-chain 2-methyl fatty acids.[3] This process involves the mitochondrial trifunctional beta-oxidation complex and also results in the production of propionyl-CoA and a chain-shortened acyl-CoA.[3] Notably, the entry of short- and medium-chain 2-methyl fatty acids into the mitochondria appears to be independent of the carnitine shuttle.[3][4] Additionally, some metabolism of 2-methyl-branched fatty acids may occur in peroxisomes.[5][6]

Comparative Metabolic Data

Direct comparative quantitative data for this compound and heptanoic acid is limited. However, studies comparing straight-chain and other branched-chain fatty acids provide insights into their differential effects.

ParameterHeptanoic AcidThis compound (Inferred)Reference
Primary Site of Metabolism MitochondriaMitochondria, potentially Peroxisomes[3][5][6]
Beta-Oxidation Products Acetyl-CoA, Propionyl-CoAAcetyl-CoA, Propionyl-CoA[1][3]
Anaplerotic Potential High (via Propionyl-CoA to Succinyl-CoA)High (via Propionyl-CoA to Succinyl-CoA)[1][3]
Mitochondrial Entry Carnitine-dependent (for CoA ester)Carnitine-independent (as free acid for shorter chains)[3][4]
Oxidation Rate Generally rapidPotentially slower than straight-chain counterparts[3]

Signaling Pathways and Experimental Workflows

The distinct metabolic pathways of these two fatty acids suggest they may activate different cellular signaling cascades. The anaplerotic nature of both molecules has implications for cellular energy homeostasis and mitochondrial function.

Proposed Metabolic Pathways

cluster_heptanoic Heptanoic Acid Metabolism cluster_2methyl This compound Metabolism (Proposed) Heptanoic_Acid Heptanoic Acid Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Beta_Oxidation_H β-Oxidation Heptanoyl_CoA->Beta_Oxidation_H Acetyl_CoA_H Acetyl-CoA Beta_Oxidation_H->Acetyl_CoA_H Propionyl_CoA_H Propionyl-CoA Beta_Oxidation_H->Propionyl_CoA_H Krebs_Cycle_H Krebs Cycle Acetyl_CoA_H->Krebs_Cycle_H Succinyl_CoA_H Succinyl-CoA Propionyl_CoA_H->Succinyl_CoA_H Succinyl_CoA_H->Krebs_Cycle_H Methylheptanoic_Acid This compound Methylheptanoyl_CoA 2-Methylheptanoyl-CoA Methylheptanoic_Acid->Methylheptanoyl_CoA Modified_Beta_Oxidation Modified β-Oxidation Methylheptanoyl_CoA->Modified_Beta_Oxidation Acetyl_CoA_M Acetyl-CoA Modified_Beta_Oxidation->Acetyl_CoA_M Propionyl_CoA_M Propionyl-CoA Modified_Beta_Oxidation->Propionyl_CoA_M Krebs_Cycle_M Krebs Cycle Acetyl_CoA_M->Krebs_Cycle_M Succinyl_CoA_M Succinyl-CoA Propionyl_CoA_M->Succinyl_CoA_M Succinyl_CoA_M->Krebs_Cycle_M

Caption: Proposed metabolic pathways of Heptanoic and this compound.

Experimental Workflow for Comparative Metabolic Analysis

cluster_workflow Comparative Metabolic Analysis Workflow start Cell Culture (e.g., HepG2, C2C12) treatment Treatment with: - Heptanoic Acid - this compound - Vehicle Control start->treatment ocr_assay Oxygen Consumption Rate (OCR) (Seahorse Analyzer) treatment->ocr_assay metabolomics Metabolite Extraction (for GC-MS/LC-MS) treatment->metabolomics data_analysis Data Analysis and Comparison ocr_assay->data_analysis metabolomics->data_analysis

Caption: A typical workflow for comparing the metabolic effects of the two fatty acids.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: HepG2 (human liver carcinoma) or C2C12 (mouse myoblasts) are suitable for metabolic studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Prepare stock solutions of heptanoic acid and this compound complexed to bovine serum albumin (BSA). Treat cells with desired concentrations (e.g., 100 µM, 250 µM, 500 µM) of each fatty acid or a BSA vehicle control for a specified duration (e.g., 24 hours).

Measurement of Oxygen Consumption Rate (OCR)
  • Instrumentation: Use a Seahorse XF Analyzer (Agilent).

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate.

    • One hour before the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate, and incubate in a non-CO2 incubator at 37°C.

    • Load the sensor cartridge with inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Perform the assay according to the manufacturer's instructions.

    • Normalize OCR data to cell number or protein concentration.

Metabolite Extraction and Analysis
  • Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to the cells and scrape them.

    • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

    • Centrifuge at high speed to pellet the protein and collect the supernatant containing the metabolites.

  • Analysis (GC-MS/LC-MS):

    • Dry the metabolite extract under a stream of nitrogen.

    • Derivatize the samples for GC-MS analysis or resuspend in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a gas chromatograph or liquid chromatograph coupled to a mass spectrometer.

    • Identify and quantify key metabolites of the Krebs cycle (e.g., succinate, malate, citrate) and glycolysis (e.g., lactate, pyruvate).

Conclusion

Heptanoic acid and this compound, while both medium-chain fatty acids, are predicted to have distinct metabolic profiles due to their structural differences. Heptanoic acid is a well-characterized anaplerotic substrate. The metabolism of this compound, though less studied, is also expected to be anaplerotic but may proceed at a different rate and through partially different enzymatic pathways. Further direct comparative studies are necessary to fully elucidate the metabolic and signaling consequences of these differences, which could have significant implications for their therapeutic applications. The provided experimental protocols offer a framework for conducting such vital research.

References

A Comparative Guide to Analytical Methods for 2-Methylheptanoic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2-Methylheptanoic acid, a branched-chain fatty acid of interest in various fields, including flavor and fragrance chemistry, metabolomics, and pharmaceutical research. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in selecting the most appropriate method for specific research needs.

Comparison of Analytical Methods

The primary methods for the analysis of this compound are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The choice between these techniques depends on factors such as the required sensitivity, sample matrix, and the need for chiral separation.

Quantitative Performance Data

The following table summarizes the key performance metrics for GC-MS and LC-MS/MS methods applicable to the analysis of short- and branched-chain fatty acids, including this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., esterification to FAMEs, silylation)[1]Can be performed with or without derivatization[2][3][4]
Limit of Detection (LOD) 0.244–0.977 μM for similar short-chain fatty acids[5][6]~0.001 mM (1 μM) for underivatized short-chain fatty acids[2][3]
Limit of Quantitation (LOQ) Not explicitly found for this compound, but generally in the low µM range for similar analytes.Not explicitly found for this compound, but generally in the low µM range for similar analytes.
**Linearity (R²) **>0.99 for fatty acid methyl esters[7]>0.998 for underivatized short-chain fatty acids[2][3]
Precision (RSD%) Intra-day and inter-day precision are generally low for validated methods.[8]Intra-day: <12%, Inter-day: <20% for underivatized short-chain fatty acids[2]
Accuracy/Recovery 55.7% to 97.9% for similar short-chain fatty acids[5][6]92% to 120% for underivatized short-chain fatty acids[2]
Chiral Separation Possible with chiral stationary phases (e.g., derivatized cyclodextrins)[9]Possible with chiral stationary phases (e.g., polysaccharide-based)[10][11][12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is a necessary step to improve chromatographic separation and detection.[1]

1. Sample Preparation and Derivatization (Esterification to FAMEs)

  • Objective: To convert this compound into its more volatile methyl ester derivative (2-Methylheptanoate).

  • Procedure:

    • Weigh 1-25 mg of the sample into a reaction vial.

    • Add 2 mL of 12% w/w Boron Trichloride-Methanol (BCl₃-Methanol) solution.

    • Heat the vial at 60°C for 5-10 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex the mixture thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-225ms, is suitable for FAME analysis.[5][6]

  • Injection: 1 µL of the hexane extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C

    • Ramp to 170°C at 11°C/min

    • Ramp to 175°C at 0.8°C/min

    • Ramp to 220°C at 20°C/min, hold for 2.5 minutes[7]

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis

LC-MS/MS offers the advantage of analyzing this compound directly in biological fluids with minimal sample preparation and without the need for derivatization, which simplifies the workflow and reduces potential for analytical errors.[2][3]

1. Sample Preparation

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • To 100 µL of plasma or other biological fluid, add an internal standard (e.g., an isotopically labeled version of the analyte).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

Chiral Separation

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. In biological systems, these enantiomers can have different activities, making their separation and individual quantification important.

  • Chiral GC: This can be achieved using capillary columns coated with a chiral stationary phase (CSP), such as derivatized cyclodextrins.[9] The derivatized fatty acid enantiomers interact differently with the CSP, leading to their separation.

  • Chiral HPLC: Chiral separation can also be performed using HPLC with a CSP. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have been shown to be effective for separating the enantiomers of various chiral acids.[10][12]

Visualizations

GC-MS Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization (Esterification to FAME) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification

GC-MS workflow for this compound analysis.
Logical Relationship of Analytical Steps

This diagram outlines the decision-making process and logical flow in selecting and performing an analytical method for this compound.

Logical_Flow Start Define Analytical Goal Chiral Chiral Separation Required? Start->Chiral Sensitivity High Sensitivity Required? Chiral->Sensitivity No Chiral_GC Chiral GC Chiral->Chiral_GC Yes, GC Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Yes, LC GC_Method Select GC Method Sensitivity->GC_Method Yes LC_Method Select LC Method Sensitivity->LC_Method No/Direct Derivatize Perform Derivatization GC_Method->Derivatize Direct_Analysis Direct Injection LC_Method->Direct_Analysis Analysis Analysis & Data Acquisition Derivatize->Analysis Direct_Analysis->Analysis Chiral_GC->Analysis Chiral_HPLC->Analysis Result Final Result Analysis->Result

Decision flow for analytical method selection.

References

Comparative Performance Analysis of 2-Methylheptanoic Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prevalent analytical methodologies for the quantification of 2-Methylheptanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) with chloroformate derivatization and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with 3-nitrophenylhydrazine (3-NPH) derivatization. The selection of an appropriate analytical method is critical for accurate quantification in complex matrices such as plasma, serum, and fecal extracts. This document presents a summary of performance data, detailed experimental protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific application.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of the two analytical approaches for this compound. The data is representative of typical performance characteristics achieved during method validation.

ParameterGC-MS (Chloroformate Derivatization)UPLC-MS/MS (3-NPH Derivatization)
Principle Acylation of the carboxylic acid group to enhance volatility for GC separation.Formation of a hydrazone derivative to improve ionization efficiency for LC-MS/MS detection.
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 µM0.05 µM
Limit of Quantification (LOQ) 0.5 µM0.15 µM
Accuracy (% Recovery) 92-108%95-105%
Precision (%RSD) < 10%< 8%

Experimental Protocols

Method 1: Quantification of this compound by GC-MS with Chloroformate Derivatization

This method is suitable for the analysis of this compound in biological matrices. Derivatization with isobutyl chloroformate allows for enhanced volatility and improved chromatographic separation.

1. Sample Preparation & Derivatization (One-Step):

  • To 100 µL of the aqueous sample (e.g., plasma, fecal extract) in a vial, add 35 µL of ethanol and 15 µL of pyridine. Mix thoroughly.

  • Add 25 µL of isobutyl chloroformate and vortex immediately for 45-60 seconds.

  • Add 100 µL of chloroform to extract the derivatives, followed by 100 µL of 50 mM sodium bicarbonate to neutralize excess reagent.

  • Vortex and centrifuge to separate the layers. The lower chloroform layer contains the derivatized analyte.

2. GC-MS Analysis:

  • GC Column: A mid-polarity column, such as a DB-5MS or equivalent, is suitable.

  • Injection: 1 µL of the chloroform layer is injected in splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 70 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at 1.0 mL/min.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Detection is performed using Selected Ion Monitoring (SIM).

Method 2: Quantification of this compound by UPLC-MS/MS with 3-NPH Derivatization

This direct analysis method is highly sensitive and specific, making it ideal for the quantification of this compound in complex biological fluids.

1. Sample Preparation & Derivatization:

  • To 50 µL of serum, add 100 µL of cold isopropanol containing the internal standard.

  • Vortex and centrifuge at 13,400 RPM for 5 minutes.

  • Transfer 100 µL of the supernatant to a new vial.

  • Add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH), 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 50 µL of 7% pyridine in methanol.[1]

  • Incubate at 37°C for 30 minutes.[1]

  • Dilute the solution with 250 µL of 0.5% formic acid in water before injection.[1]

2. UPLC-MS/MS Analysis:

  • UPLC Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the validation of the this compound quantification assay.

cluster_prep Method Development & Sample Preparation cluster_validation Assay Validation cluster_analysis Data Analysis & Reporting start Define Analytical Method (e.g., GC-MS with Derivatization) prep_standards Prepare Calibration Standards & Quality Control (QC) Samples start->prep_standards sample_extraction Sample Extraction from Matrix (e.g., Plasma, Serum) start->sample_extraction data_acquisition Instrumental Analysis (GC-MS or UPLC-MS/MS) prep_standards->data_acquisition derivatization Derivatization of this compound sample_extraction->derivatization derivatization->data_acquisition linearity Linearity & Range data_processing Data Processing & Quantification linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision (Intra- & Inter-day) precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing specificity Specificity & Selectivity specificity->data_processing stability Stability (Freeze-thaw, Bench-top) stability->data_processing data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->specificity data_acquisition->stability validation_report Validation Report Generation data_processing->validation_report

Caption: Workflow for the validation of a this compound quantification assay.

References

A Comparative Guide to the Cross-Validation of 2-Methylheptanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-methylheptanoic acid, a branched medium-chain fatty acid. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document synthesizes data from single-laboratory validation studies of relevant analytical platforms. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of fatty acids, including branched-chain isomers, is presented to offer a baseline for cross-laboratory validation expectations.

Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of GC-MS and LC-MS/MS methods for the analysis of fatty acids, based on data from various validation studies. These parameters are critical for ensuring the reliability and reproducibility of measurements across different laboratories.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (r²) ≥ 0.99[1][2]> 0.998[3]r² ≥ 0.99
Accuracy (% Recovery) 96.4 - 103.6%[4]92 - 120%[3]Typically 80-120%
Precision (RSD) Repeatability: < 2% Intermediate: < 3%[4]Intra-day: < 12% Inter-day: < 20%[3]RSD < 15% (LLOQ < 20%)[5][6]
Limit of Detection (LOD) 0.18–38.3 fmol (on column)[7]0.001 - 0.003 mM[3]Method- and analyte-dependent
Lower Limit of Quantification (LLOQ) 1.2–375.3 pmol/mL[7]Analyte-dependentWithin 20% of nominal value[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of results between laboratories. Below are generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis

This protocol involves the derivatization of fatty acids to their more volatile methyl esters (FAMEs) prior to analysis.

  • Sample Preparation (Plasma/Serum):

    • To a 100 µL aliquot of the biological sample, add an internal standard (e.g., a deuterated analog of the analyte).

    • Perform lipid extraction using a suitable solvent system, such as a mixture of chloroform and methanol.

    • The lipid extract is then saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • The fatty acid sample is esterified, a common method being acid-catalyzed transesterification.[8]

    • Add a reagent such as boron trifluoride in methanol and heat the mixture.[8]

    • After cooling, add hexane and water to extract the FAMEs into the organic layer.

    • The hexane layer is collected and concentrated for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., DB-225ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Short-Chain Fatty Acid Analysis

This method allows for the direct analysis of fatty acids without derivatization.

  • Sample Preparation (Tissues and Biological Fluids):

    • Homogenize tissue samples in a suitable buffer. For liquid samples like plasma, precipitation of proteins is necessary.

    • Add an internal standard mixture (e.g., isotope-labeled fatty acids).[3]

    • Centrifuge the sample to pellet proteins and other solids.

    • The supernatant is collected for direct injection or after a simple dilution.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A system capable of gradient elution.

    • Column: A reverse-phase C18 column is commonly used.[10]

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the analytical methods described.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS Workflow for this compound Analysis

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS Workflow for this compound Analysis

References

Comparative Biological Activities of 2-Methylheptanoic Acid and Other Medium-Chain Fatty Acids: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-methylheptanoic acid against other medium-chain fatty acids (MCFAs), primarily its straight-chain isomers, heptanoic acid and octanoic acid. By presenting available experimental data, detailed methodologies, and outlining key signaling pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of these compounds.

Introduction to this compound and Related Fatty Acids

This compound is a branched-chain fatty acid (BCFA) belonging to the class of medium-chain fatty acids (MCFAs), which are characterized by an aliphatic tail of six to twelve carbon atoms. Unlike its straight-chain counterparts, the presence of a methyl group on the second carbon of its chain imparts unique physicochemical properties that can influence its biological activity.[1] While heptanoic acid (C7) and octanoic acid (C8) are well-studied for their antimicrobial and metabolic effects, the specific biological profile of this compound is an emerging area of interest. This guide aims to synthesize the current understanding of its activities in comparison to these more extensively researched MCFAs.

Comparative Biological Activities

While direct comparative studies on the biological activities of this compound against heptanoic and octanoic acid are limited, existing research on BCFAs and MCFAs allows for an initial assessment. The primary areas of interest include antimicrobial, antifungal, and cell signaling modulation activities.

Antimicrobial and Antifungal Activity

Medium-chain fatty acids are known for their antimicrobial properties.[2] Studies have demonstrated that straight-chain MCFAs like heptanoic and octanoic acid possess significant activity against a range of bacteria and fungi. For instance, heptanoic acid and octanoic acid have been shown to inhibit the biofilm formation of Candida albicans at low concentrations.[3][4]

The antimicrobial efficacy of fatty acids is influenced by their chain length and structure. While specific data for this compound is scarce, research on other BCFAs suggests that the methyl branch can affect membrane-disrupting capabilities, a key mechanism of fatty acid antimicrobial action. Further research is required to definitively compare the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound with its straight-chain isomers against various pathogens.

Table 1: Comparative Antimicrobial and Antifungal Activity Data for Medium-Chain Fatty Acids

Fatty AcidTarget OrganismActivity MetricResultReference
Heptanoic AcidCandida albicansBiofilm Inhibition>75% inhibition at 2 µg/mL[3]
Octanoic AcidCandida albicansBiofilm Inhibition>75% inhibition at 2 µg/mL[3]
Octanoic AcidGalleria mellonellaInsecticidal ActivityDose-dependent mortality[5]
Heptanoic AcidVarious Oral BacteriaAntibacterial ActivityEffective against some species[6]
Octanoic AcidVarious Oral BacteriaAntibacterial ActivityEffective against some species[6]
This compoundData Not Available---
Modulation of Cellular Signaling Pathways

A significant area of interest for fatty acid research is their role as signaling molecules, particularly as ligands for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation.

Research has shown that branched-chain fatty acids can be potent activators of PPARα.[1][7][8][9] Specifically, monomethyl BCFAs have been demonstrated to activate PPARα.[8] This suggests that this compound, as a monomethyl-branched fatty acid, is a likely PPARα agonist. The activation of PPARα by BCFAs can be more potent than that of straight-chain fatty acids.[7] The CoA thioesters of BCFAs, which are their activated metabolites, exhibit particularly high affinity for PPARα.[1][9]

The activation of PPARα by this compound could lead to the transcriptional regulation of genes involved in fatty acid oxidation and lipid transport, potentially influencing metabolic health.

Table 2: Comparative PPARα Agonist Activity

Fatty Acid ClassPPARα ActivationPotencyReference
Straight-Chain Fatty AcidsWeak activatorsLow[7]
Branched-Chain Fatty AcidsPotent activatorsHigh[1][7][9]
Monomethyl BCFAsActivatorsPotent[8]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Test fatty acids (this compound, heptanoic acid, octanoic acid)

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each fatty acid in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the fatty acid stock solutions in the growth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in medium without fatty acid) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.[10]

Biofilm Inhibition Assay

This assay measures the ability of a compound to prevent the formation of biofilms.

Materials:

  • Test fatty acids

  • Biofilm-forming microorganism

  • Appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Prepare serial dilutions of the fatty acids in the growth medium in the 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilm with crystal violet solution for 15 minutes.

  • Wash the wells again to remove excess stain and allow them to dry.

  • Solubilize the bound crystal violet with ethanol or acetic acid.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a wavelength of 570-595 nm.[11][12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Me_Heptanoic_Acid This compound Fatty_Acid_Binding_Protein Fatty Acid Binding Protein 2_Me_Heptanoic_Acid->Fatty_Acid_Binding_Protein Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid_Binding_Protein->Acyl_CoA_Synthetase Delivery 2_Me_Heptanoyl_CoA 2-Methylheptanoyl-CoA Acyl_CoA_Synthetase->2_Me_Heptanoyl_CoA Activation PPARa PPARα 2_Me_Heptanoyl_CoA->PPARa Binding & Activation PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binding Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Transcription

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start: Prepare Fatty Acid Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Read Results (Visual or Spectrophotometer) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound presents an intriguing profile as a bioactive branched-chain fatty acid. Based on the current understanding of BCFAs, it is likely to exhibit significant PPARα agonist activity, potentially greater than its straight-chain counterparts, heptanoic and octanoic acid. This suggests a potential role in the modulation of lipid metabolism and inflammatory pathways. While direct comparative data on its antimicrobial and antifungal efficacy is needed, the established protocols provide a clear path for future investigations. The unique structural properties of this compound warrant further exploration to fully elucidate its therapeutic potential in various research and drug development contexts.

References

A Comparative Guide to Isotopic Labeling of 2-Methylheptanoic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for 2-methylheptanoic acid in tracer studies. We delve into the available labeled variants, their applications in metabolic research, and a head-to-head comparison of their performance based on experimental data. Detailed experimental protocols and a visualization of the metabolic pathway of this compound are also presented to aid in the design and execution of your research.

Introduction to this compound and Isotopic Tracing

This compound is a branched-chain fatty acid involved in fatty acid metabolism.[1][2] Isotopic labeling, the replacement of an atom with its isotope, is a powerful technique to trace the metabolic fate of molecules like this compound in biological systems. By introducing a labeled version of the molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME), providing valuable insights into metabolic pathways and fluxes. Commonly used stable isotopes for this purpose include deuterium (²H or D) and carbon-13 (¹³C), while the radioactive isotope carbon-14 (¹⁴C) is also employed.

Comparison of Isotopically Labeled this compound Variants

The choice of isotope for labeling this compound depends on the specific research question, the analytical technique available, and cost considerations. While off-the-shelf availability of isotopically labeled this compound is limited, custom synthesis is a viable option.

Labeled VariantIsotope TypeKey AdvantagesKey DisadvantagesTypical Application
[d₃]-2-Methylheptanoic acid Stable (²H)- Lower cost compared to ¹³C. - Does not require correction for acetate sequestration in oxidation studies.[3] - Can be used simultaneously with ¹³C-labeled tracers to measure synthesis and oxidation.- Potential for kinetic isotope effects, although often minimal for fatty acids.[4]- Measuring fatty acid oxidation. - Use as an internal standard in mass spectrometry.
[¹³C]-2-Methylheptanoic acid Stable (¹³C)- No significant kinetic isotope effect.[4] - Provides detailed information on the contribution of carbon atoms to downstream metabolites.- Higher cost of synthesis. - Oxidation studies require correction for acetate sequestration.[3]- Elucidating metabolic pathways. - Quantifying substrate contribution to metabolic pools.
[¹⁴C]-2-Methylheptanoic acid Radioactive (¹⁴C)- High sensitivity, allowing for the use of very small tracer amounts.- Requires specialized handling and disposal of radioactive materials. - Not suitable for in vivo human studies for many applications.- In vitro metabolic studies. - Animal studies where high sensitivity is required.

Performance Comparison: Deuterium vs. Carbon-13 Labeling for Fatty Acid Oxidation Studies

A key application of isotopically labeled fatty acids is the measurement of their oxidation. A study comparing deuterated (d₃₁-palmitate) and ¹³C-labeled ([1-¹³C]palmitate) fatty acids provides valuable data for comparing these two labeling strategies.[3]

Parameter[d₃₁]-Palmitate[1-¹³C]-Palmitate
Tracer Recovery 10.6 ± 3% (in urine)5.6 ± 2% (in breath)
Acetate Recovery 85 ± 4%54 ± 4%
Need for Acetate Correction NoYes
Correlation (uncorrected d₃₁ vs. corrected ¹³C) y = 0.96x + 0 (P < 0.0001)-

This data indicates that while both isotopes are effective for tracking fatty acid oxidation, deuterium labeling offers a significant advantage by eliminating the need for a separate acetate correction experiment , simplifying the experimental design and potentially reducing variability.[3]

Alternative Tracers for Fatty Acid Metabolism

While direct isotopic labeling of this compound is the most precise way to study its metabolism, other labeled fatty acids can serve as surrogates or for studying general branched-chain fatty acid metabolism.

TracerTypeApplicationAdvantagesDisadvantages
[¹¹C]Palmitate Radiolabeled Natural Fatty AcidPET imaging of fatty acid metabolism.[5]Chemically identical to endogenous palmitate, directly tracing natural fatty acid pathways.[5]Short half-life (20.4 min) requires an on-site cyclotron; rapid metabolism complicates kinetics.[5]
[¹⁸F]Fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) Modified Fatty Acid (Thia-substituted)PET imaging of fatty acid β-oxidation.[5]Metabolically trapped, reflecting the rate of β-oxidation; longer half-life (109.8 min) allows for centralized production.[5]As an analog, its metabolism may not perfectly mirror that of natural fatty acids.[5]

Metabolic Pathway of this compound

This compound undergoes mitochondrial β-oxidation, a process that breaks down the fatty acid into smaller molecules for energy production. The presence of a methyl group on the second carbon atom leads to a slightly modified pathway compared to straight-chain fatty acids. The key enzymes involved are long-chain acyl-CoA dehydrogenase and the mitochondrial trifunctional protein.[6] The end products of each cycle are a chain-shortened acyl-CoA and propionyl-CoA.[6]

This compound Beta-Oxidation cluster_0 Mitochondrial Matrix MHA This compound MHA_CoA 2-Methylheptanoyl-CoA MHA->MHA_CoA Acyl-CoA Synthetase Enoyl_CoA 2-Methyl-2-enoyl-CoA MHA_CoA->Enoyl_CoA Long-Chain Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-2-methylacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Mitochondrial Trifunctional Protein (Enoyl-CoA Hydratase activity) Ketoacyl_CoA 3-Keto-2-methylacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Mitochondrial Trifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase activity) Short_Acyl_CoA Chain-shortened Acyl-CoA (e.g., 2-Methylpentanoyl-CoA) Ketoacyl_CoA->Short_Acyl_CoA Mitochondrial Trifunctional Protein (Thiolase activity) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Mitochondrial Trifunctional Protein (Thiolase activity) TCA TCA Cycle Propionyl_CoA->TCA

Caption: Mitochondrial β-oxidation pathway of this compound.

Experimental Protocols

General Workflow for a Tracer Study using Isotopically Labeled this compound

Tracer Study Workflow start Start administer Administer Labeled This compound start->administer collect Collect Biological Samples (e.g., plasma, tissue) administer->collect extract Extract Metabolites collect->extract analyze Analyze by Mass Spectrometry (LC-MS or GC-MS) extract->analyze quantify Quantify Labeled and Unlabeled Metabolites analyze->quantify interpret Interpret Data (e.g., metabolic flux, oxidation rate) quantify->interpret end End interpret->end

Caption: General experimental workflow for a tracer study.

Sample Preparation and Analysis by Mass Spectrometry

Objective: To quantify the concentration of labeled and unlabeled this compound and its metabolites in a biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., deuterated this compound if using ¹³C-labeled tracer)

  • Organic solvents (e.g., methanol, chloroform, isooctane)

  • Derivatization agent (if using GC-MS, e.g., pentafluorobenzyl bromide)

  • LC-MS or GC-MS system

Protocol:

  • Sample Spiking: Add a known amount of internal standard to the biological sample.

  • Lipid Extraction:

    • For plasma: Perform a liquid-liquid extraction using a solvent system like chloroform:methanol.

    • For tissues: Homogenize the tissue in a suitable buffer and then perform a liquid-liquid extraction.

  • Derivatization (for GC-MS): If using gas chromatography, derivatize the fatty acids to increase their volatility. A common method is esterification to form pentafluorobenzyl esters.

  • Mass Spectrometry Analysis:

    • LC-MS: Separate the extracted metabolites using liquid chromatography and detect them using a mass spectrometer. The mass difference between the labeled and unlabeled compounds allows for their distinct quantification.

    • GC-MS: Separate the derivatized fatty acids using gas chromatography and detect them by mass spectrometry.

  • Data Analysis:

    • Generate standard curves for the unlabeled analyte and the internal standard.

    • Determine the ratio of the peak area of the labeled analyte to the internal standard in the samples.

    • Calculate the concentration of the labeled analyte in the original sample using the standard curve.

Logical Relationship of Labeling Strategies and Outcomes

Labeling Strategy and Outcome cluster_0 Choice of Isotope cluster_1 Primary Application cluster_2 Key Outcome/Advantage Deuterium Deuterium (²H) Oxidation Oxidation Studies Deuterium->Oxidation Carbon13 Carbon-13 (¹³C) Pathway Pathway Elucidation Carbon13->Pathway Carbon14 Carbon-14 (¹⁴C) HighSensitivity High-Sensitivity Detection Carbon14->HighSensitivity NoCorrection No Acetate Correction Needed Oxidation->NoCorrection CarbonTracing Precise Carbon Tracing Pathway->CarbonTracing LowDetection Very Low Detection Limits HighSensitivity->LowDetection

Caption: Relationship between isotope choice, application, and outcome.

Conclusion

The selection of an isotopic labeling strategy for this compound tracer studies requires careful consideration of the research objectives and available resources. Deuterium labeling presents a cost-effective and methodologically simpler option for oxidation studies, while ¹³C labeling is superior for detailed pathway analysis. For studies requiring the highest sensitivity, ¹⁴C labeling remains a powerful tool, albeit with the challenges of handling radioactivity. This guide provides the foundational information to assist researchers in making an informed decision for their specific experimental needs.

References

Comparative Analysis of 2-Methylheptanoic Acid in Healthy vs. Diseased States: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methylheptanoic acid, a medium-chain branched fatty acid, in the context of healthy and diseased states. While direct quantitative comparisons in the literature are scarce, this document synthesizes available information on related compounds and metabolic pathways to offer a framework for future research and drug development.

Introduction to this compound

This compound is a saturated fatty acid with a methyl branch, belonging to the class of medium-chain fatty acids.[1][2] These types of fatty acids are involved in various biological processes, including energy metabolism and cellular signaling. Although its specific roles are not extensively characterized, its structural similarity to other biologically active fatty acids suggests potential involvement in various physiological and pathological conditions.

Data Presentation: A Hypothesized Comparative Analysis

Currently, there is a notable gap in the scientific literature regarding the specific concentrations of this compound in healthy versus diseased populations. The following table presents a hypothetical comparison based on the known alterations of medium-chain and branched-chain fatty acid metabolism in various disease contexts. This is intended to serve as a guide for future targeted research.

Condition Hypothesized Change in this compound Levels Potential Rationale / Implication
Healthy State Baseline / Homeostatic LevelsNormal dietary intake and metabolism through gut microbiota and endogenous pathways.
Metabolic Disorders (e.g., Obesity, Type 2 Diabetes) Potentially Altered (Elevated or Decreased)Dysregulation of fatty acid metabolism is a hallmark of these conditions. Changes could reflect altered gut microbiota composition or impaired mitochondrial function.
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Potentially Decreased in Brain TissueImpaired brain energy metabolism is a feature of neurodegeneration. As a potential alternative energy source, altered levels of medium-chain fatty acids may be implicated.
Gastrointestinal Diseases (e.g., Inflammatory Bowel Disease) Potentially AlteredChanges in the gut microbiota, which are known producers of various fatty acids, are strongly linked to IBD.
Certain Cancers Potentially AlteredCancer cells exhibit altered metabolic pathways, including fatty acid metabolism, to support rapid proliferation.

Note: This table is for illustrative purposes and highlights areas for future investigation.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for its study as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical methods.

Protocol for Quantification of this compound in Human Serum/Plasma via GC-MS

This protocol is a synthesized methodology based on established practices for fatty acid analysis.

1. Sample Preparation and Lipid Extraction:

  • Thaw frozen serum or plasma samples on ice.

  • To a 100 µL aliquot of the sample, add an internal standard (e.g., a deuterated analog of this compound or another odd-chain fatty acid not expected in the sample).

  • Perform a lipid extraction using a 2:1 mixture of chloroform:methanol.

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

2. Derivatization:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • To the dried lipid residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 60-70°C for 30-60 minutes to convert the fatty acids into their more volatile trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be either full scan to identify unknown compounds or selected ion monitoring (SIM) for targeted quantification of this compound and the internal standard for higher sensitivity.

4. Data Analysis:

  • Identify the this compound-TMS ester peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Signaling Pathway

The direct signaling pathways involving this compound are not yet elucidated. However, as a branched-chain fatty acid, its metabolism is linked to the catabolism of branched-chain amino acids (BCAAs), which are known to influence the mTOR signaling pathway, a central regulator of cell growth and metabolism.

BCAA_Metabolism_and_mTOR_Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCFA_Precursors Branched-Chain Keto Acids (e.g., α-ketoisocaproate) BCAA->BCFA_Precursors Catabolism mTORC1 mTORC1 Complex BCAA->mTORC1 Activation (especially Leucine) BCFA This compound (and other BCFAs) BCFA_Precursors->BCFA Further Metabolism Mitochondrial_Function Mitochondrial Function BCFA->Mitochondrial_Function Energy Substrate Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

BCAA metabolism and its link to the mTOR signaling pathway.
Experimental Workflow

The following diagram illustrates the workflow for the quantification of this compound from biological samples.

Experimental_Workflow Sample Biological Sample (Serum/Plasma) Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample->Extraction 1. Sample Prep Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization 2. Volatilization GCMS GC-MS Analysis Derivatization->GCMS 3. Injection Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis 4. Detection & Analysis

Workflow for this compound quantification.

Conclusion and Future Directions

The role of this compound in health and disease is an emerging area of research. While direct evidence is currently limited, its classification as a medium-chain branched fatty acid suggests its potential involvement in metabolic regulation, gut microbiota signaling, and cellular energy homeostasis. The provided hypothetical framework and experimental protocols are intended to stimulate further investigation into this compound as a potential biomarker and therapeutic target. Future studies should focus on the accurate quantification of this compound in large patient cohorts for various diseases to validate its potential clinical utility.

References

A Comparative Guide to Derivatization Reagents for 2-Methylheptanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-Methylheptanoic acid, selecting the optimal derivatization strategy is paramount for achieving accurate, sensitive, and reproducible results. This guide provides an objective comparison of the performance of common derivatization reagents for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

Introduction to Derivatization for this compound

This compound, a branched-chain fatty acid, presents analytical challenges due to its relatively low volatility and potential for peak tailing in gas chromatography. Derivatization is a chemical modification process that converts the carboxylic acid group into a less polar and more volatile functional group, thereby improving its chromatographic behavior and detection sensitivity. The choice of derivatization reagent is critical and depends on the analytical platform (GC-MS or LC-MS), the required sensitivity, and the complexity of the sample matrix.

Performance Comparison of Key Derivatization Reagents

The selection of a suitable derivatization reagent is a critical step in the analytical workflow. This section compares the performance of three widely used classes of reagents for the analysis of this compound and similar short-chain fatty acids: silylating agents for GC-MS, an alkylating agent for GC-MS, and a labeling agent for LC-MS.

Quantitative Performance Data

The following table summarizes key performance metrics for selected derivatization reagents based on studies of short-chain and branched-chain fatty acids. Data for 2-methylbutyric acid is used as a proxy for this compound where specific data is unavailable.

Derivatization ReagentAnalytical PlatformAnalyteKey Performance MetricsAdvantagesDisadvantages
BSTFA + 1% TMCS GC-MSCarboxylic AcidsRecovery: Generally high, but can be variable. Precision (RSD%): Good, typically <15%.Well-established, versatile for multiple functional groups, reagents and byproducts are volatile.[1]Derivatives can be sensitive to moisture, potentially complex mass spectra.[2]
PFBBr GC-MSBranched-Chain SCFAsLOD: 0.244–0.977 µM. Recovery: 55.7% to 97.9%. Precision (RSD%): Good.[3]High sensitivity, especially in negative chemical ionization (NCI) mode, stable derivatives.[4][5]Can be a more complex and time-consuming procedure.
3-Nitrophenylhydrazine (3-NPH) LC-MS/MS2-Methylbutyric AcidLLOQ: 50 nM. LLOD: 25 nM. Precision (RSD%): ≤ 15%. Accuracy: < ±15%.[6][7]Excellent sensitivity, suitable for complex biological matrices.[6][7]Requires liquid chromatography, which may have lower resolution for some isomers compared to GC.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing analytical results. This section provides step-by-step protocols for the derivatization of this compound using BSTFA, PFBBr, and 3-NPH.

Protocol 1: Silylation using BSTFA + 1% TMCS for GC-MS Analysis

Silylation converts the carboxylic acid to a more volatile and thermally stable trimethylsilyl (TMS) ester.

Methodology:

  • Sample Preparation: Ensure the sample containing this compound is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: To 1-10 mg of the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) and 100 µL of BSTFA with 1% TMCS.[8] An excess of the silylating reagent is recommended, with a molar ratio of at least 2:1 of BSTFA to active hydrogens.[9]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[2] Reaction times and temperatures may need optimization depending on the sample matrix.[1]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

BSTFA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound DrySample Dry Sample Sample->DrySample Evaporate Solvent AddReagent Add BSTFA + 1% TMCS and Solvent DrySample->AddReagent React Heat at 60°C for 30 min AddReagent->React Cool Cool to Room Temp React->Cool GCMS GC-MS Analysis Cool->GCMS

BSTFA Derivatization Workflow
Protocol 2: Esterification using PFBBr for GC-MS Analysis

This method forms a pentafluorobenzyl (PFB) ester, which is highly sensitive for electron capture detection.

Methodology:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent.

  • Reaction Mixture: In a reaction vial, combine 200 µL of the sample with 400 µL of a 100 mM PFBBr solution in acetone.[4] The reaction is often catalyzed by a base.

  • Reaction: Incubate the mixture at 60°C for 1 hour.[3][4]

  • Extraction: After cooling, add 1 mL of hexane, vortex for 5 minutes, and centrifuge.

  • Analysis: Transfer the upper hexane layer to a GC vial for analysis.[4]

PFBBr_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound AddReagent Add PFBBr in Acetone Sample->AddReagent React Heat at 60°C for 60 min AddReagent->React Extract Liquid-Liquid Extraction (Hexane) React->Extract GCMS GC-MS Analysis Extract->GCMS

PFBBr Derivatization Workflow
Protocol 3: Derivatization using 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis

This protocol is designed to enhance the ionization efficiency and chromatographic retention of short-chain fatty acids for LC-MS analysis.

Methodology:

  • Sample Preparation: Prepare a solution of the sample containing this compound.

  • Reagent Preparation: Prepare fresh solutions of 200 mM 3-NPH hydrochloride in 50% methanol and 120 mM EDC hydrochloride with 6% pyridine in 50% methanol.

  • Reaction Mixture: In a vial, mix 50 µL of the sample, 50 µL of the 3-NPH solution, and 50 µL of the EDC/pyridine solution.

  • Reaction: Incubate the mixture at 40°C for 30 minutes.

  • Analysis: After the reaction, add 350 µL of 90% methanol/water with 0.1% formic acid. The sample is then ready for LC-MS/MS analysis.

NPH_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound AddReagents Add 3-NPH and EDC/Pyridine Solutions Sample->AddReagents React Heat at 40°C for 30 min AddReagents->React Dilute Dilute with Methanol/Water/Formic Acid React->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS

3-NPH Derivatization Workflow

Conclusion and Recommendations

The choice of derivatization reagent for the analysis of this compound should be guided by the specific requirements of the study.

  • For general-purpose GC-MS analysis where versatility is key, BSTFA + 1% TMCS is a robust and well-established choice. It is effective for a wide range of analytes, although care must be taken to ensure anhydrous conditions.

  • When high sensitivity is the primary concern in GC-MS analysis, PFBBr is the recommended reagent, particularly when using a mass spectrometer with negative chemical ionization capabilities.

  • For analyses utilizing LC-MS/MS , especially in complex biological matrices where high sensitivity and specificity are required, 3-NPH derivatization offers excellent performance with low limits of detection.

It is always recommended to perform a validation study for the chosen method with the specific sample matrix to ensure optimal performance and data quality.

References

2-Methylheptanoic acid versus other medium branched-chain fatty acids in anaplerosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Anaplerotic Therapies: 2-Methylheptanoic Acid and Other Medium Branched-Chain Fatty Acids

Introduction

Anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates, is a critical process for maintaining cellular energy homeostasis and biosynthetic capacity.[1][2][3] In several metabolic disorders, particularly fatty acid oxidation disorders, anaplerosis is impaired, leading to significant pathology.[4] Medium-chain fatty acids (MCFAs) have been explored as anaplerotic therapies. Heptanoic acid (C7), an odd-chain fatty acid, is metabolized to propionyl-CoA and acetyl-CoA. Propionyl-CoA is carboxylated to succinyl-CoA, a direct anaplerotic substrate for the TCA cycle.[4]

Recently, medium branched-chain fatty acids (MBCFAs) have emerged as potentially more effective anaplerotic agents.[4][5] Their branched structure can influence their metabolism, potentially leading to a more efficient generation of anaplerotic precursors. This guide provides a comparative analysis of heptanoic acid and various MBCFAs as anaplerotic therapies, with a focus on their effects on cellular respiration and TCA cycle intermediates, based on available experimental data. While specific data for this compound is limited in the reviewed literature, the comparison with other MBCFAs provides valuable insights into the potential of this class of compounds.

Comparative Efficacy in Enhancing Cellular Respiration

The anaplerotic potential of fatty acids can be assessed by their ability to improve mitochondrial respiration. Key parameters of the oxygen consumption rate (OCR) provide insights into different aspects of mitochondrial function.

Experimental Data Summary:

The following table summarizes the effects of heptanoic acid (C7) and three different MBCFAs—2,6-dimethylheptanoic acid (dMC7), 6-amino-2,4-dimethylheptanoic acid (AdMC7), and 4,8-dimethylnonanoic acid (dMC9)—on the OCR parameters in fibroblasts from patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The data is presented as the relative change compared to untreated control cells.

Fatty AcidBasal RespirationATP-linked RespirationMaximal RespirationSpare Capacity
Heptanoic acid (C7)
2,6-dimethylheptanoic acid (dMC7) ↑↑↑↑
6-amino-2,4-dimethylheptanoic acid (AdMC7) ↑↑↑↑↑↑↑↑↑↑
4,8-dimethylnonanoic acid (dMC9) ↑↑↑↑↑↑↑↑↑↑↑↑↑↑

Data qualitatively summarized from a study on MCAD deficient fibroblasts.[5] The number of arrows indicates the relative magnitude of the increase.

Overall, the three MBCFAs appeared to outperform C7 in improving OCR parameters, suggesting a greater capacity to be utilized for energy production.[5] Among the tested MBCFAs, dMC9 showed the most significant improvements in maximal respiration and spare capacity in certain MCAD deficient cell lines.[5]

Impact on TCA Cycle Intermediates

A direct measure of anaplerosis is the change in the levels of TCA cycle intermediates. Studies have shown that MBCFAs can lead to a more robust replenishment of the TCA cycle compared to heptanoic acid.

Experimental Data Summary:

The table below presents a qualitative summary of the changes in key TCA cycle intermediates and related amino acids in various fatty acid oxidation disorder patient fibroblasts treated with C7, dMC7, AdMC7, or dMC9.

MetaboliteHeptanoic acid (C7)2,6-dimethylheptanoic acid (dMC7)6-amino-2,4-dimethylheptanoic acid (AdMC7)4,8-dimethylnonanoic acid (dMC9)
Propionate Baseline↑↑
Succinate Baseline↑↑
Malate Baseline↑↑
Glutamate Baseline↑↑
Aspartate Baseline

Data qualitatively summarized from a comparative metabolomics study.[4] The number of arrows indicates the relative magnitude of the increase or decrease compared to C7 treatment.

Treatment with AdMC7 resulted in consistently higher levels of intracellular propionate, succinate, malate, and glutamate across several cell lines deficient in fatty acid oxidation enzymes when compared to treatment with C7.[4] This suggests a superior anaplerotic effect of AdMC7.

Signaling and Metabolic Pathways

The metabolism of odd-chain and branched-chain fatty acids is central to their anaplerotic function. The diagrams below illustrate the metabolic fate of these compounds and the experimental workflow used to assess their efficacy.

fatty_acid_metabolism cluster_fatty_acids Fatty Acid Substrates cluster_beta_oxidation β-Oxidation cluster_tca TCA Cycle C7 Heptanoic Acid (C7) PropionylCoA Propionyl-CoA C7->PropionylCoA AcetylCoA Acetyl-CoA C7->AcetylCoA MBCFA Medium Branched-Chain Fatty Acids (e.g., this compound) MBCFA->PropionylCoA MBCFA->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate SuccinylCoA->Oxaloacetate Cycle Reactions Citrate->Oxaloacetate Cycle Reactions Oxaloacetate->Citrate

Caption: Metabolism of Heptanoic Acid and MBCFAs for Anaplerosis.

experimental_workflow cluster_assays Analytical Assays CellCulture Patient Fibroblast Culture (e.g., MCAD deficiency) Treatment Treatment with Fatty Acids (C7 or MBCFAs) CellCulture->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation OCR Oxygen Consumption Rate (OCR) Measurement Incubation->OCR Metabolomics Targeted Metabolomics (LC-MS/MS) Incubation->Metabolomics DataAnalysis Data Analysis and Comparison OCR->DataAnalysis Metabolomics->DataAnalysis

Caption: Experimental Workflow for Comparing Anaplerotic Fatty Acids.

Experimental Protocols

Cell Culture and Treatment: Patient-derived fibroblast cell lines with specific enzyme deficiencies (e.g., MCAD, VLCAD, LCHAD, TFP, CPT II) are cultured under standard conditions.[4][5] For experiments, cells are seeded in appropriate culture plates and allowed to reach near confluency. The culture medium is then replaced with a medium containing the fatty acid to be tested (e.g., heptanoic acid, dMC7, AdMC7, or dMC9) at a specified concentration (e.g., 15 µM) for a defined period (e.g., 72 hours).[4][5]

Measurement of Oxygen Consumption Rate (OCR): Cellular respiration is measured using an extracellular flux analyzer. After treatment with the fatty acids, the culture medium is replaced with an assay medium. Basal OCR is measured, followed by sequential injections of mitochondrial inhibitors to determine different parameters of mitochondrial function. These inhibitors typically include:

  • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.

  • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption. Spare respiratory capacity is calculated as the difference between maximal and basal respiration.[5]

Targeted Metabolomics of TCA Cycle Intermediates: Following incubation with the fatty acids, cells are harvested, and metabolites are extracted. The levels of TCA cycle intermediates and related amino acids are quantified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This allows for a detailed analysis of the anaplerotic effect of the different fatty acid treatments.

Conclusion

The available evidence suggests that medium branched-chain fatty acids may offer an advantage over straight-chain odd-carbon fatty acids like heptanoic acid as anaplerotic therapies. MBCFAs, particularly AdMC7 and dMC9 in the studied examples, demonstrated a superior ability to enhance mitochondrial respiration and increase the intracellular concentrations of key TCA cycle intermediates in fibroblasts from patients with fatty acid oxidation disorders.[4][5] The branching in their chemical structure likely influences their metabolism, leading to more efficient anaplerosis. While further research is needed to elucidate the precise metabolic fate and efficacy of this compound, the promising results from other MBCFAs highlight the therapeutic potential of this class of compounds for conditions characterized by impaired anaplerosis.

References

Safety Operating Guide

Proper Disposal of 2-Methylheptanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Methylheptanoic acid is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal, in line with established safety protocols and regulatory considerations. Adherence to these procedures will help mitigate risks and ensure compliance.

Immediate Safety and Handling Precautions

This compound is recognized as a chemical that can cause irritation to the eyes, skin, and respiratory tract.[1] It is also classified as a combustible liquid.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol [3]
Flash Point > 110 °C (> 230 °F)[2]
Density 0.906 g/mL at 25 °C

Step-by-Step Disposal Protocol

The disposal of this compound is contingent on its classification as either hazardous or non-hazardous waste. This determination is primarily based on its characteristics, as it is not explicitly listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Experimental Protocol: Determining Corrosivity

To ascertain the appropriate disposal route, the corrosivity of the this compound waste must be determined.

  • Sample Collection: Obtain a representative sample of the waste solution.

  • pH Measurement: Using a calibrated pH meter or pH universal indicator strips, measure the pH of the sample.

  • Data Interpretation:

    • If the pH is less than or equal to 2, or greater than or equal to 12.5, the waste is considered corrosive and must be managed as hazardous waste.

    • If the pH is between 2 and 12.5, it is not considered corrosive hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_hazardous Is the waste contaminated with other hazardous substances? start->check_hazardous treat_as_hazardous Treat as Hazardous Waste check_hazardous->treat_as_hazardous Yes check_corrosivity Measure pH of the waste check_hazardous->check_corrosivity No hazardous_disposal Dispose of as hazardous waste. Arrange for collection by a licensed chemical waste disposal company. treat_as_hazardous->hazardous_disposal corrosive pH <= 2 or pH >= 12.5? check_corrosivity->corrosive corrosive->treat_as_hazardous Yes neutralize Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8. corrosive->neutralize No non_hazardous_disposal Dispose of as non-hazardous waste in accordance with local regulations. neutralize->non_hazardous_disposal end End non_hazardous_disposal->end hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

Detailed Disposal Steps:

  • Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams, especially incompatible materials.

  • Characterization:

    • Determine if the waste is contaminated with any other substances that would render it a hazardous waste.

    • If not, proceed to measure the pH of the waste solution as described in the experimental protocol above.

  • Neutralization (if applicable):

    • If the waste is determined to be non-corrosive, it is best practice to neutralize it before disposal.

    • Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while stirring.

    • Monitor the pH throughout the process, aiming for a final pH between 6.0 and 8.0.

  • Final Disposal:

    • Hazardous Waste: If the waste is determined to be hazardous (either through contamination or corrosivity), it must be disposed of through a licensed hazardous waste disposal company.[4] Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name.

    • Non-Hazardous Waste: If the waste has been neutralized and is not otherwise considered hazardous, it may be permissible to dispose of it down the drain with copious amounts of water. However, always consult your institution's specific guidelines and local regulations before doing so. Some jurisdictions may have stricter rules for the disposal of carboxylic acids.

Important Considerations:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

  • State and local regulations for hazardous waste disposal may be more stringent than federal regulations.

  • Never dispose of this compound in the regular trash or evaporate it in a fume hood as a means of disposal.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.

References

Personal protective equipment for handling 2-Methylheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Methylheptanoic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

This compound is a branched-chain fatty acid that is a colorless to pale yellow liquid.[1] It is recognized as an irritant to the eyes, skin, and respiratory system.[2] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling at all times.[2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₈H₁₆O₂[2][4][5]
Molecular Weight 144.21 g/mol [2][5]
Appearance Clear, very slight yellow liquid[2][3]
Density 0.906 g/mL at 25 °C
Flash Point > 110 °C (> 230.00 °F)[2]
Boiling Point 140 °C / 30 mmHg
Vapor Density 4.97[2]
Solubility Limited solubility in water; soluble in organic solvents[1]

Operational and Disposal Plans

The following sections provide procedural, step-by-step guidance for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent contact and inhalation.

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should be used in situations with a high risk of splashing.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant protective gloves, such as nitrile or butyl rubber, to prevent skin exposure.[2][3][6]

    • Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[2][3]

  • Respiratory Protection: All work should be conducted in a well-ventilated area.[2][3] If ventilation is inadequate or there is a risk of inhalation, a respirator is required. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][3] A type ABEK (EN14387) respirator filter is recommended.

Handling Protocol

Follow these steps for the safe handling of this compound.

  • Preparation:

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]

    • Work within a properly functioning chemical fume hood or in a well-ventilated area.[2]

    • Don all required PPE before handling the chemical.

  • Handling:

    • Avoid all direct contact with eyes, skin, and clothing.[2][3]

    • Avoid inhalation of fumes or vapors.[2][3]

    • Keep the container tightly closed when not in use.[2][3]

  • Storage:

    • Store in a tightly closed container.[2][3]

    • Keep in a cool, dry, and well-ventilated area.[2][3]

    • Store away from incompatible substances such as oxidizing agents.[3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]

    • Remove contaminated clothing promptly and wash it before reuse.[2][3]

Emergency First Aid Procedures

In case of accidental exposure, follow these immediate first aid measures.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and exposure.

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3]

    • Place the absorbed material into a suitable, sealed container for chemical waste.

    • Clean the spill area thoroughly. Avoid runoff into storm sewers and ditches.[2][3]

  • Waste Disposal:

    • Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[2]

    • Consult all applicable state and local hazardous waste regulations to ensure complete and accurate classification.[2]

    • As an option for liquid organic acids, the waste may be diluted if necessary and carefully neutralized with sodium hydrogen carbonate or sodium hydroxide.[7]

    • Before final disposal, verify the pH with universal indicator strips.[7]

    • Dispose of the neutralized waste in accordance with institutional and regulatory guidelines.

Workflow for Handling this compound

G prep 1. Preparation ppe Don PPE: - Goggles/Face Shield - Nitrile/Butyl Gloves - Lab Coat prep->ppe Assess Risks handling 2. Handling ppe->handling use Use in Ventilated Area (Fume Hood) handling->use storage Store in Cool, Dry Area in Tightly Sealed Container use->storage When not in use post 3. Post-Handling use->post After procedure decontaminate Wash Hands Thoroughly Decontaminate Work Area post->decontaminate disposal 4. Waste Disposal decontaminate->disposal collect Collect Waste in Labeled Container disposal->collect neutralize Neutralize with Base (e.g., NaHCO₃) collect->neutralize Follow Protocol dispose Dispose via Certified Hazardous Waste Vendor neutralize->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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